Diethyl (difluoromethyl)phosphonate
描述
Structure
3D Structure
属性
IUPAC Name |
1-[difluoromethyl(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2O3P/c1-3-9-11(8,5(6)7)10-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGLBKYBBUTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163803 | |
| Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1478-53-1 | |
| Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001478531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoromethylphosphonic acid diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl (difluoromethyl)phosphonate (CAS 1478-53-1)
Executive Summary
This guide provides an in-depth technical overview of Diethyl (difluoromethyl)phosphonate (DFMP), a pivotal reagent in modern medicinal and synthetic chemistry. The strategic introduction of the difluoromethyl (CHF₂) group is a well-established method for enhancing the metabolic stability, modulating the lipophilicity, and mimicking the phosphate group in bioactive molecules.[1] This document elucidates the core reactivity, synthesis, and key applications of DFMP, with a particular focus on its role as a nucleophilic difluoromethylating agent. Crucially, this guide also clarifies the distinct mechanistic pathways of DFMP and its bromo-analog, Diethyl (bromodifluoromethyl)phosphonate, a common source of confusion in the literature. Detailed, field-proven protocols for its principal synthetic transformations are provided to enable researchers, scientists, and drug development professionals to effectively leverage this versatile building block.
The Strategic Value of the Difluoromethyl Group in Drug Discovery
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the difluoromethyl (CHF₂) group offers a unique constellation of properties. Unlike the more electron-withdrawing trifluoromethyl group, the CHF₂ moiety is a recognized bioisostere of hydroxyl groups and, significantly, can act as a non-hydrolyzable mimic of phosphate esters.[1][2][3] This characteristic is invaluable for designing enzyme inhibitors, particularly for kinases and phosphatases, where metabolic stability at the target site is paramount.[2][4] Furthermore, the CHF₂ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism and enhance cell membrane permeability by increasing lipophilicity.[1] this compound serves as a direct and efficient reagent for introducing this valuable functionality.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1478-53-1 | [4][5][6][7] |
| Molecular Formula | C₅H₁₁F₂O₃P | [1][5][6][7] |
| Molecular Weight | 188.11 g/mol | [5][6][7] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | 55 °C @ 0.5 mmHg | [6] |
| Density | 1.199 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.388 | [6] |
| Storage Temperature | 2-8°C | [5][6] |
Spectroscopic Characterization
While a publicly available high-resolution spectrum was not located, the expected NMR signatures can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be characterized by a triplet of doublets for the CHF₂ proton due to coupling with both phosphorus and fluorine. The ethoxy groups would present as a quartet (OCH₂) and a triplet (CH₃).
-
³¹P NMR: The chemical shift is a sensitive probe of the electronic environment of the phosphorus atom. For diethyl alkyl phosphonates, shifts typically appear in the +28 to +33 ppm range relative to 85% H₃PO₄.[8] The signal for DFMP will be split into a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, split by the phosphorus atom, would be expected.
-
¹³C NMR: The difluoromethyl carbon would appear as a triplet due to C-F coupling, with further splitting from the C-P coupling.
Core Reactivity: Nucleophile vs. Carbene Precursor
A frequent point of confusion arises from the similar structures but divergent reactivities of this compound and its bromo-analog, Diethyl (bromodifluoromethyl)phosphonate. The choice between these two reagents is dictated entirely by the desired synthetic outcome: the transfer of a nucleophilic difluoromethyl anion ([CHF₂]⁻) or the generation of neutral difluorocarbene (:CF₂).
This compound: A [CHF₂]⁻ Synthon
The primary utility of the title compound, DFMP, is to act as a nucleophilic difluoromethylating agent.[2] The acidic proton on the difluoromethyl carbon can be readily removed by a strong, non-nucleophilic base (e.g., LDA, NaH, KHMDS) to generate a stabilized phosphonate carbanion. This carbanion is a potent nucleophile that readily attacks a variety of electrophiles, including aldehydes, ketones, and alkyl halides, to form a new carbon-carbon bond. This pathway is the foundation for reactions like the Horner-Wadsworth-Emmons olefination.[2][9]
Diethyl (bromodifluoromethyl)phosphonate: A :CF₂ Precursor
In stark contrast, the bromo-analog is a highly efficient precursor to difluorocarbene.[10][11] In the presence of a base, particularly a hydroxide source, the reaction proceeds not via deprotonation, but via a facile P-C bond cleavage.[10] This cleavage is believed to form an unstable bromodifluoromethyl anion, which rapidly eliminates a bromide ion to generate the electrophilic difluorocarbene intermediate.[10] This species is then trapped by nucleophiles present in the reaction, such as phenols or thiophenols, to yield difluoromethyl ethers and thioethers, respectively.[10]
Diagram: Divergent Reactivity Pathways
Caption: Divergent reactivity of DFMP and its bromo-analog.
Key Synthetic Applications & Protocols
DFMP's utility is best demonstrated through its application in cornerstone synthetic transformations.
Application: Nucleophilic Addition to Carbonyls
The addition of the DFMP anion to aldehydes and ketones is the initial, and often rate-limiting, step of the Horner-Wadsworth-Emmons reaction.[9] This transformation is highly valuable for producing α-hydroxy-α-difluoromethyl phosphonates, which are stable intermediates and valuable building blocks in their own right.
Caption: Experimental workflow for nucleophilic addition of DFMP to an aldehyde.
Causality Statement: This protocol utilizes anhydrous conditions and low temperatures (-78 °C) to ensure the stability of the strongly basic lithium diisopropylamide (LDA) and the resulting phosphonate anion, preventing side reactions. The dropwise addition of reagents controls the exothermic nature of the reaction.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approx. 0.2 M.
-
Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA, 1.05 eq) in THF dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Anion Maturation: Stir the resulting solution at -78 °C for 45 minutes.
-
Electrophile Addition: Add a solution of the desired aldehyde (1.1 eq) in anhydrous THF dropwise to the anion solution at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, dilute with water, and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[9][12][13] When using DFMP, this reaction provides a reliable route to gem-difluoroalkenes, which are important motifs in peptide mimics and other bioactive compounds.
Caption: Key mechanistic steps of the HWE reaction with DFMP.
The reaction proceeds via the initial nucleophilic addition described above to form an oxaphosphetane intermediate. This intermediate then undergoes elimination to form the alkene and a water-soluble diethyl phosphate salt, which simplifies purification compared to the triphenylphosphine oxide byproduct of the standard Wittig reaction.[9][13]
Synthesis of this compound
While commercially available, understanding the synthesis of DFMP is valuable for researchers. An established route involves the reaction of diethyl phosphite with chlorodifluoromethane (Freon 22) in the presence of a base like sodium hydroxide, often under phase-transfer conditions. A related synthesis was reported in Tetrahedron Letters in 1982.[4] The synthesis of the bromo-analog is also well-documented and typically proceeds via a Michaelis-Arbuzov reaction between triethyl phosphite and dibromodifluoromethane.[14]
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. DFMP should be handled with appropriate care in a well-ventilated chemical fume hood.
| Hazard Information | Precautionary Measures |
| GHS Classification | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[15] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles or face shield, and a lab coat.[15] |
| Handling | Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling. Keep container tightly closed when not in use.[15] |
| Storage | Store in a well-ventilated place at the recommended temperature of 2-8°C.[5][6] |
| Spill Response | Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. |
Conclusion and Future Outlook
This compound is a potent and versatile reagent for the introduction of the CHF₂ moiety into organic molecules. Its primary role as a nucleophilic [CHF₂]⁻ synthon, particularly in nucleophilic additions and the Horner-Wadsworth-Emmons reaction, provides reliable access to valuable difluoromethylated alcohols and alkenes. A clear understanding of its reactivity, especially in contrast to its bromo-analog, is essential for its successful application. As the demand for metabolically robust and structurally complex drug candidates continues to grow, the strategic use of DFMP in the synthesis of non-hydrolyzable phosphate mimics and other fluorinated compounds will undoubtedly expand, solidifying its place as an indispensable tool for researchers in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cas 1478-53-1,DIFLUOROMETHYLPHOSPHONIC ACID DIETHYL ESTER | lookchem [lookchem.com]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. This compound 97 1478-53-1 [sigmaaldrich.com]
- 7. 1478-53-1[this compound]- Acmec Biochemical [acmec.com.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Difluorocarbene Precursor for Difluoromethylation | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
physicochemical properties of Diethyl (difluoromethyl)phosphonate
An In-depth Technical Guide to the Physicochemical Properties of Diethyl (difluoromethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, CAS No. 1478-53-1, is an organophosphorus compound of increasing interest in medicinal chemistry and drug development. The difluoromethyl (CF₂H) group is a key structural motif, serving as a bioisostere for hydroxyl, thiol, or amine functionalities, which can enhance metabolic stability and modulate pharmacokinetic properties. Furthermore, the phosphonate moiety acts as a stable mimic of the tetrahedral transition state of peptide hydrolysis, making it a valuable pharmacophore for designing potent enzyme inhibitors, particularly for proteases and phosphatases[1].
This guide provides a comprehensive overview of the core . As a Senior Application Scientist, the following sections synthesize publicly available data with established chemical principles to offer field-proven insights into its characterization, handling, and application. The narrative emphasizes the causality behind its properties and provides validated experimental protocols for its analysis.
Core Physicochemical Properties
The fundamental physical constants of this compound define its behavior in a laboratory setting. These properties are crucial for purification, handling, and formulation.
| Property | Value | Source |
| CAS Number | 1478-53-1 | [2] |
| Molecular Formula | C₅H₁₁F₂O₃P | [2] |
| Molecular Weight | 188.11 g/mol | [2] |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | 55 °C at 0.5 mmHg | [2] |
| Density | 1.199 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.388 | [2] |
| Flash Point | 110 °C (230 °F) | [2] |
| Storage Temperature | 2-8°C | [2] |
Molecular Structure and Spectroscopic Profile
The unique spectroscopic signature of this compound is dominated by the interplay of the ¹H, ¹³C, ¹⁹F, and ³¹P nuclei. While a definitive primary spectrum is not publicly available, a reliable profile can be predicted based on its structure and data from closely related analogs like Diethyl (bromodifluoromethyl)phosphonate[3].
Molecular Structure
Caption: Chemical structure of this compound.
Predicted NMR Characteristics
-
¹H NMR: The spectrum is expected to show two main signals. The ethoxy methylene protons (-OCH₂-) would appear as a multiplet around δ 4.2-4.4 ppm, split by both the adjacent methyl protons and the distant phosphorus atom. The ethoxy methyl protons (-CH₃) would appear as a triplet around δ 1.3-1.4 ppm. The most characteristic signal is the α-proton (-CHF₂), which would appear as a triplet of doublets due to coupling with the two equivalent fluorine atoms and the phosphorus atom (²J(H,F) and ²J(H,P)).
-
¹⁹F NMR: A single signal is expected, appearing as a doublet of doublets due to coupling with the phosphorus atom (¹J(P,F)) and the α-proton (²J(H,F)). Based on analogs, this would be in the region of δ -90 to -120 ppm[4].
-
³¹P NMR: A proton-decoupled spectrum would show a triplet centered around δ 10-20 ppm, with the splitting arising from the strong one-bond coupling to the two fluorine atoms (¹J(P,F)).
-
¹³C NMR: The ethoxy carbons would appear around δ 65 ppm (-OCH₂) and δ 16 ppm (-CH₃), both showing coupling to the phosphorus atom. The most downfield signal would be the difluoromethyl carbon (-CF₂H), appearing as a triplet with a large ¹J(C,F) coupling constant and an additional large ¹J(C,P) coupling.
Solubility and Lipophilicity (Log P)
Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
Qualitative Solubility
Based on its structure and data from the highly analogous Diethyl (bromodifluoromethyl)phosphonate, the compound is expected to be immiscible or poorly soluble in water[3]. It is anticipated to be readily soluble in common organic solvents such as chloroform, ethyl acetate, and acetonitrile[3].
Lipophilicity (Log P)
Reactivity and Stability
The reactivity of this compound is governed by the electrophilic phosphorus center, the ester functionalities, and the unique P-C bond.
Hydrolysis
The ester groups are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid[8][9]. The presence of the electron-withdrawing difluoromethyl group increases the electrophilicity of the phosphorus atom, making the compound particularly prone to hydrolysis, especially during purification on silica gel[10].
P-C Bond Cleavage
A crucial aspect of the chemistry of related α-halo-difluoromethylphosphonates is the facile cleavage of the P-C bond under basic conditions[11]. For instance, Diethyl (bromodifluoromethyl)phosphonate readily reacts with bases even at low temperatures (-78°C) to generate a difluorocarbene intermediate[11]. This reaction pathway is highly significant as it provides a method for the difluoromethylation of nucleophiles like phenols and thiophenols[11][12]. It is plausible that this compound, while more stable than its bromo-analog, could undergo similar carbanion formation at the α-carbon under sufficiently strong basic conditions, a key step in reactions like the Horner-Wadsworth-Emmons olefination.
Caption: Reactivity pathway of analogous α-halo compounds under basic conditions[11].
Experimental Protocols
The following protocols are standardized methodologies for characterizing this compound.
Protocol: Determination of Log P (Shake-Flask HPLC Method)
-
Objective: To determine the n-octanol/water partition coefficient.
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration in each phase is measured by HPLC, and the ratio is used to calculate Log P[5].
-
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (pH 7.4 phosphate buffer) with n-octanol by shaking them together for 24 hours and allowing the layers to separate[5].
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).
-
Partitioning: In a screw-cap vial, combine 5 mL of the pre-saturated n-octanol stock solution and 5 mL of the pre-saturated water.
-
Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (25°C), then centrifuge to ensure complete phase separation.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Analyze the concentration of the compound in each aliquot using a calibrated reverse-phase HPLC-UV system[13]. A C18 column is typically suitable.
-
Calculation: Calculate Log P using the formula: Log P = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )[5].
-
Caption: Workflow for the experimental determination of Log P.
Protocol: Evaluation of Hydrolytic Stability
-
Objective: To assess the stability of the compound at different pH values.
-
Principle: The compound is incubated in buffered solutions of varying pH over time. The remaining concentration of the parent compound is monitored by HPLC to determine its degradation rate.
-
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at pH 4 (acetate), pH 7.4 (phosphate), and pH 9 (borate).
-
Incubation: Add a small aliquot of a concentrated stock solution of this compound (in a water-miscible solvent like acetonitrile) to each buffer to achieve a final concentration of ~10 µg/mL.
-
Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the aliquots by HPLC to quantify the peak area of the parent compound.
-
Data Analysis: Plot the natural logarithm of the peak area versus time. The slope of this line gives the degradation rate constant (k). The half-life (t₁/₂) can be calculated as t₁/₂ = 0.693 / k.
-
Conclusion
This compound is a valuable building block characterized by its unique physicochemical properties. Its moderate lipophilicity, combined with the distinct reactivity conferred by the difluoromethylphosphonate group, makes it a strategic component in the design of novel therapeutics. A thorough understanding of its stability, particularly its susceptibility to P-C bond cleavage and hydrolysis, is paramount for its successful application in synthesis and for ensuring the integrity of final compounds. The protocols and data presented in this guide provide a foundational framework for researchers to effectively utilize and characterize this important reagent.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound 97 1478-53-1 [sigmaaldrich.com]
- 3. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diethyl (Bromodifluoromethyl)phosphonate | 65094-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Diethyl (difluoromethyl)phosphonate: A Comprehensive Technical Guide for Advanced Drug Development
Introduction: The Strategic Value of the Difluoromethylphosphonate Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the difluoromethyl group (CHF₂) holds a privileged position. When coupled with a phosphonate group, it gives rise to Diethyl (difluoromethyl)phosphonate, a versatile building block with significant implications for the design of next-generation therapeutics. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its cutting-edge applications, tailored for researchers, scientists, and professionals in drug development.
The core utility of the difluoromethylphosphonate moiety lies in its ability to serve as a non-hydrolyzable bioisostere of the phosphate group.[1] This is of paramount importance in the development of enzyme inhibitors, as many biological signaling cascades are regulated by the phosphorylation and dephosphorylation of proteins. The inherent instability of phosphate esters to enzymatic cleavage can limit the therapeutic efficacy of phosphate-containing drugs. By replacing the phosphate oxygen with a difluoromethylene unit, the resulting phosphonate is rendered resistant to hydrolysis, thereby enhancing the metabolic stability and bioavailability of the drug candidate.[2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and drug design. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1478-53-1 | |
| Molecular Formula | C₅H₁₁F₂O₃P | |
| Molecular Weight | 188.11 g/mol | |
| Linear Formula | F₂CHP(O)(OC₂H₅)₂ | |
| Appearance | Colorless liquid | |
| Boiling Point | 55 °C at 0.5 mmHg | |
| Density | 1.199 g/mL at 25 °C | |
| Refractive Index | n20/D 1.388 | |
| Storage Temperature | 2-8°C |
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound can be achieved through a variation of the venerable Michaelis-Arbuzov reaction, known as the Michaelis-Becker reaction. This approach is particularly suited for the P-alkylation of dialkyl phosphites, such as diethyl phosphite, which exist predominantly in the phosphonate tautomeric form.
The causality behind this choice of synthetic route lies in the high reactivity of the P-H bond in diethyl phosphite.[3] Deprotonation of diethyl phosphite with a suitable base generates a phosphonate anion, a potent nucleophile that can then react with a difluoromethyl electrophile to form the desired carbon-phosphorus bond.
Experimental Protocol: Michaelis-Becker Reaction for this compound
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Diethyl phosphite
-
Potassium tert-butoxide (KOtBu)
-
Bromodifluoromethane (or another suitable difluoromethyl halide)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add a solution of diethyl phosphite (1.0 equivalent) in anhydrous THF.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.0 equivalent) in anhydrous THF to the stirred solution of diethyl phosphite. The addition should be controlled to maintain the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes to ensure complete formation of the potassium diethyl phosphite salt.
-
Slowly introduce bromodifluoromethane (1.1 equivalents) into the reaction mixture. This can be done by bubbling the gas through the solution or by adding a pre-condensed solution in cold THF.
-
After the addition of bromodifluoromethane, allow the reaction mixture to slowly warm to room temperature and then stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Caption: Michaelis-Becker synthesis of this compound.
Applications in Drug Development: The Case of Protein Tyrosine Phosphatase Inhibition
A prime application of this compound is in the design of inhibitors for protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in cellular signaling by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.
The phosphonodifluoromethyl moiety serves as an excellent mimic of the phosphotyrosine (pTyr) residue, the natural substrate for PTPs.[4] The difluoromethylphosphonate group is structurally similar to the phosphate group of pTyr but is resistant to enzymatic hydrolysis. This allows for the design of competitive inhibitors that can bind to the active site of a PTP without being cleaved, thereby blocking its function.
Case Study: Inhibition of Cell Division Cycle 14 (CDC14) Phosphatases
Recent research has focused on developing inhibitors for CDC14 phosphatases, a class of dual-specificity phosphatases involved in cell cycle regulation.[4] Starting with the known phosphotyrosine mimetic, phosphonodifluoromethyl phenylalanine (F₂Pmp), researchers have synthesized novel derivatives with improved cell permeability and potency.[4] These compounds incorporate the core structure derived from this compound.
The mechanism of inhibition involves the competitive binding of the difluoromethylphosphonate-containing inhibitor to the active site of the CDC14 phosphatase. The inhibitor mimics the binding of the natural phosphotyrosine substrate, but due to the stability of the C-P bond, the dephosphorylation reaction is stalled, leading to the inactivation of the enzyme.
References
- 1. US4937367A - Process for the preparation of intermediates for the synthesis of fosfomycin - Google Patents [patents.google.com]
- 2. A re-examination of the difluoromethylenesulfonic acid group as a phosphotyrosine mimic for PTP1B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 4. Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of Diethyl (difluoromethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Diethyl (difluoromethyl)phosphonate is a compound of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethyl group. As such, unequivocal structural characterization is paramount. This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound. This document moves beyond a simple data repository to offer insights into the causal relationships behind the observed spectral features, empowering researchers to confidently interpret their own data. We will delve into the theoretical underpinnings of the spin-spin coupling interactions that are characteristic of this molecule, namely J-couplings between ¹H, ¹⁹F, and ³¹P nuclei. Furthermore, a detailed, field-proven protocol for the acquisition of high-quality NMR spectra for this class of compounds is provided.
Introduction: The Structural Significance of this compound
The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CF₂H) group, in particular, is often employed as a bioisostere for a hydroxyl or thiol group, or to modulate the acidity of adjacent protons. This compound serves as a key building block for the introduction of this important moiety.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds. The presence of the magnetically active nuclei, ¹H, ¹⁹F, and ³¹P, in this compound gives rise to complex yet highly informative NMR spectra. A thorough understanding of these spectra is crucial for verifying the successful synthesis of the desired compound and for its ongoing use in research and development.
Theoretical Framework: Understanding the Spin-Spin Coupling Network
The NMR spectra of this compound are defined by a network of spin-spin couplings. The magnitude of these couplings, expressed as the coupling constant (J) in Hertz (Hz), provides valuable information about the connectivity and spatial arrangement of the atoms.
-
¹J (One-Bond Coupling): This occurs between directly bonded nuclei. In the context of this molecule, the most significant one-bond coupling would be between phosphorus and the difluoromethyl carbon, ¹JC-P, which is observable in ¹³C NMR spectroscopy.
-
²J (Two-Bond or Geminal Coupling): This coupling occurs between two nuclei separated by two bonds. In this compound, the key geminal couplings are:
-
²JP-F: The coupling between the phosphorus atom and the two fluorine atoms of the difluoromethyl group. This is typically a large coupling.
-
²JH-F: The coupling between the proton and the two fluorine atoms of the difluoromethyl group.
-
-
³J (Three-Bond or Vicinal Coupling): This coupling occurs between nuclei separated by three bonds. The important vicinal couplings in this molecule are:
-
³JH-H: The coupling between the methylene (CH₂) and methyl (CH₃) protons of the ethyl groups.
-
³JP-H: The coupling between the phosphorus atom and the methylene protons of the ethyl groups.
-
-
Long-Range Coupling: Couplings over more than three bonds can also occur, though they are typically smaller.
The following diagram illustrates the key coupling relationships within the this compound molecule.
Caption: Key J-coupling interactions in this compound.
Spectroscopic Data Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments: the difluoromethyl proton (CHF₂), the ethoxy methylene protons (OCH₂CH₃), and the ethoxy methyl protons (OCH₂CH₃).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| CHF₂ | 5.5 - 6.5 | Triplet of doublets (td) | ²JH-F ≈ 50-60 Hz, ²JH-P ≈ 15-25 Hz |
| OCH₂CH₃ | 4.0 - 4.3 | Doublet of quartets (dq) or multiplet (m) | ³JH-H ≈ 7 Hz, ³JH-P ≈ 7-9 Hz |
| OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | ³JH-H ≈ 7 Hz |
-
CHF₂ Proton: This proton is coupled to two equivalent fluorine atoms, resulting in a triplet. Each peak of this triplet is further split into a doublet by the phosphorus atom. The large ²JH-F coupling is characteristic of geminal H-F coupling.
-
OCH₂CH₃ Protons: These methylene protons are coupled to the adjacent methyl protons, giving a quartet. This quartet is then split into a doublet by the phosphorus atom three bonds away. The resulting pattern can be complex and is often reported as a multiplet.
-
OCH₂CH₃ Protons: These methyl protons are coupled to the adjacent methylene protons, resulting in a clean triplet.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of the difluoromethyl group. With proton decoupling, the spectrum would show a doublet due to coupling with the ³¹P nucleus. In a proton-coupled spectrum, each peak of the doublet would be further split into a doublet by the geminal proton.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| CHF₂ | -120 to -140 | Doublet of doublets (dd) | ²JF-P ≈ 80-100 Hz, ²JF-H ≈ 50-60 Hz |
-
CHF₂ Fluorines: The two fluorine atoms are chemically equivalent and are coupled to the phosphorus atom, resulting in a doublet. Each peak of this doublet is then split into a doublet by the single proton on the same carbon.
Experimental Protocol for NMR Data Acquisition
This section provides a standardized protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.
4.1. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or acetonitrile-d₃ can also be used.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene can be used, or the spectrometer can be referenced to an internal deuterium lock frequency.
4.2. NMR Spectrometer Setup and Acquisition Parameters
The following diagram outlines the general workflow for NMR data acquisition.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (sw): Approximately 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16 scans are typically sufficient for a good signal-to-noise ratio.
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (sw): A wider spectral width may be needed, for example, 200-250 ppm, centered around -100 to -150 ppm.
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 16-64 scans may be necessary depending on the spectrometer and probe.
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 0.5-1.0 Hz for ¹⁹F) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the appropriate standard.
-
Peak Picking and Integration: Identify all peaks and integrate the corresponding signals. The integrals should be consistent with the number of protons in each environment.
-
Coupling Constant Measurement: Measure the peak-to-peak distances in Hertz for all multiplets to determine the coupling constants.
Conclusion
The ¹H and ¹⁹F NMR spectra of this compound provide a wealth of structural information. The characteristic chemical shifts and, most importantly, the intricate network of spin-spin couplings between ¹H, ¹⁹F, and ³¹P nuclei serve as a definitive fingerprint for this molecule. By understanding the theoretical basis of these interactions and following a robust experimental protocol, researchers can confidently synthesize and characterize this valuable building block for applications in drug discovery and materials science. This guide serves as a foundational resource for scientists working with this compound and related fluorinated organophosphorus compounds, enabling them to leverage the full power of NMR spectroscopy for their research endeavors.
An In-depth Technical Guide on the Theoretical Studies and Computational Analysis of Diethyl (difluoromethyl)phosphonate
Foreword: The Emergence of Fluorinated Phosphonates in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the diverse array of fluorinated motifs, the difluoromethyl group (CHF₂) has garnered significant attention. Diethyl (difluoromethyl)phosphonate stands as a pivotal reagent in this domain, serving as a versatile precursor for the introduction of the difluoromethyl moiety. This technical guide provides an in-depth exploration of the theoretical underpinnings and computational analysis of this compound, offering researchers and drug development professionals a comprehensive resource to understand and leverage its chemical behavior.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application. This compound is a colorless liquid with the following key characteristics:
| Property | Value | Reference |
| CAS Number | 1478-53-1 | [1] |
| Molecular Formula | C₅H₁₁F₂O₃P | [1] |
| Molecular Weight | 188.11 g/mol | [1] |
| Boiling Point | 55 °C at 0.5 mmHg | [1] |
| Density | 1.199 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.388 | [1] |
Spectroscopic Data:
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl groups and the single proton of the difluoromethyl group. The latter typically appears as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon spectrum will show distinct signals for the ethyl carbons and a characteristic signal for the difluoromethyl carbon, which will be split by the attached fluorine atoms.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule, showing a doublet for the two equivalent fluorine atoms due to coupling with the proton.
-
³¹P NMR: The phosphorus NMR spectrum will exhibit a single resonance, providing information about the chemical environment of the phosphorus atom.
-
-
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Theoretical and Computational Deep Dive
Computational chemistry provides invaluable insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. Density Functional Theory (DFT) has emerged as a powerful tool for studying organophosphorus compounds, offering a balance between computational cost and accuracy.[2][3][4]
Electronic Structure and Reactivity Descriptors
DFT calculations can elucidate the distribution of electron density within the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack. Key reactivity descriptors that can be computed include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and orbital interactions within the molecule, including hyperconjugative effects that can influence reactivity.
The Cornerstone of Reactivity: Difluorocarbene Generation
A primary application of this compound and its bromo-precursor, Diethyl (bromodifluoromethyl)phosphonate, is as a source of difluorocarbene (:CF₂).[5] This highly reactive intermediate is a key species for introducing the difluoromethyl group into a wide range of substrates.[6]
The generation of difluorocarbene from Diethyl (bromodifluoromethyl)phosphonate proceeds via a base-induced P-C bond cleavage.[5] This process can be computationally modeled to understand the reaction mechanism and energetics.
Caption: Mechanism of Difluorocarbene Generation.
Computational studies, particularly DFT calculations, can be employed to:
-
Model the transition state for the P-C bond cleavage, providing insights into the activation energy of the reaction.
-
Calculate the reaction energies to determine the thermodynamic feasibility of each step.
-
Investigate the role of the solvent on the reaction pathway and energetics.
The generated difluorocarbene is a singlet carbene, which is a moderately electrophilic species. Its subsequent reaction with nucleophiles, such as phenolates or thiolates, leads to the formation of difluoromethylated products.[5] Theoretical studies can also model the insertion of difluorocarbene into various bonds, providing a deeper understanding of the selectivity and reactivity of this important intermediate.[6][7]
Experimental Protocols: A Practical Guide
The successful application of this compound relies on robust and reproducible experimental procedures. This section provides an overview of its synthesis and a common application in difluoromethylation.
Synthesis of Diethyl (bromodifluoromethyl)phosphonate
A common method for the synthesis of the key precursor, Diethyl (bromodifluoromethyl)phosphonate, involves the reaction of triethyl phosphite with dibromodifluoromethane.[8]
Step-by-Step Protocol:
-
Under an inert atmosphere (e.g., nitrogen), dissolve triethyl phosphite in a suitable anhydrous solvent (e.g., diethyl ether).[8]
-
Slowly add dibromodifluoromethane to the solution at a controlled temperature.[8]
-
After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete reaction.[8]
-
The solvent and any volatile byproducts are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure Diethyl (bromodifluoromethyl)phosphonate.[8]
Difluoromethylation of Phenols
A key application of Diethyl (bromodifluoromethyl)phosphonate is the difluoromethylation of phenols to form aryl difluoromethyl ethers.
Step-by-Step Protocol:
-
Dissolve the phenol and a base (e.g., potassium hydroxide) in a suitable solvent system (e.g., a mixture of acetonitrile and water).
-
Cool the mixture to a low temperature (e.g., -30 °C to 0 °C).
-
Slowly add Diethyl (bromodifluoromethyl)phosphonate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a specified period. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried, and the solvent is removed.
-
The crude product is purified by column chromatography to yield the desired aryl difluoromethyl ether.
Caption: Experimental Workflow for Synthesis and Application.
Applications in Drug Development and Beyond
The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine groups, and can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] The ability of this compound to efficiently introduce this moiety makes it a critical tool in medicinal chemistry.
Difluoromethylated compounds have found applications as:
-
Enzyme Inhibitors: The difluoromethylphosphonate group can act as a non-hydrolyzable mimic of a phosphate group, leading to the design of potent enzyme inhibitors.[6]
-
Agrochemicals: The introduction of the difluoromethyl group can enhance the efficacy and selectivity of pesticides and herbicides.[5]
-
Materials Science: Fluorinated compounds often exhibit unique properties, and this compound can be used to synthesize novel fluorinated materials.
Conclusion and Future Perspectives
This compound is a powerful reagent whose utility is underpinned by a rich and fascinating chemistry. Theoretical and computational studies have been instrumental in elucidating the mechanisms of its reactions and predicting its reactivity. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an even more significant role in the rational design of new reagents and synthetic methodologies based on fluorinated phosphonates. The continued exploration of the theoretical landscape of these molecules will pave the way for the development of novel therapeutics and advanced materials with tailored properties.
References
- 1. This compound 97 1478-53-1 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Density functional theory calculation of lipophilicity for organophosphate type pesticides | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Difluorocarbene with Organogold(I) Complexes: Synthesis of Gem-Difluoromethylene Organometallics via Difluorocarbene Insertion and Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]
The Ascendance of a Phosphate Mimic: A Technical Guide to the History and Discovery of Difluoromethylene Phosphonates
Introduction: The Quest for a Stable Phosphate Bioisostere
In the intricate molecular ballet of life, phosphate esters are principal dancers. They form the backbone of our genetic material, drive cellular energy transfer as adenosine triphosphate (ATP), and orchestrate a vast array of signaling pathways through protein phosphorylation.[1][2][3] However, the very lability that makes the P-O bond ideal for transient biological signaling renders it a challenge for therapeutic intervention and mechanistic studies. The susceptibility of phosphate esters to enzymatic cleavage by phosphatases has long driven a quest for stable, non-hydrolyzable mimics that can faithfully replicate the parent molecule's size, shape, and electronic properties.[2][4][5] This guide delves into the history, discovery, and synthetic evolution of difluoromethylene phosphonates (CF₂-phosphonates), a class of organophosphorus compounds that have emerged as preeminent non-hydrolyzable bioisosteres of phosphates.[4][5]
The introduction of the difluoromethylene (-CF₂-) group adjacent to the phosphorus atom is a cornerstone of their success. The two electron-withdrawing fluorine atoms modulate the acidity of the phosphonate, bringing its second dissociation constant (pKa₂) closer to that of natural phosphates.[6][7] This isopolar mimicry, combined with the steric similarity to a phosphate ester, allows CF₂-phosphonates to act as potent inhibitors of enzymes that process phosphorylated substrates.[3][4][5] Their enhanced metabolic stability and, in some cases, improved lipophilicity and cell permeability have cemented their role as invaluable tools in biochemical research and as promising scaffolds in drug discovery.[6][8] This guide will trace the journey of these remarkable molecules from their conceptual origins to their current status as sophisticated tools in medicinal chemistry.
A Historical Perspective: From Inception to a Burgeoning Field
The story of difluoromethylene phosphonates is a testament to the synergistic efforts of the organophosphorus, organofluorine, and bioorganic research communities.[4][5] While the broader field of phosphonate chemistry has roots extending back to the 19th century with the synthesis of bisphosphonates by Von Baeyer and Hofmann in 1897, the specific focus on their fluorinated counterparts gained significant momentum much later.[9]
The 1980s marked a pivotal period, with seminal reports from the laboratories of Blackburn, McKenna, and Burton heralding the potential of α-fluorinated phosphonates as isopolar analogs of pyrophosphates.[1] These early investigations laid the crucial groundwork, demonstrating that the introduction of fluorine could effectively mimic the electronic properties of the phosphate ester linkage while conferring hydrolytic stability.[1][2] Throughout the 1990s and early 2000s, the bioorganic chemistry of CF₂-phosphonates flourished, with extensive research into their synthesis and application as enzyme inhibitors.[7] Despite four decades of intensive research, a CF₂-phosphonate derivative has yet to reach the pharmaceutical market, a fact that underscores the complexities of drug development.[4] However, the early 2010s witnessed a renaissance in the synthetic chemistry of these compounds, driven by the advent of modern synthetic methods, including radical and transition metal-assisted reactions.[4]
Synthetic Strategies: Building the CF₂-Phosphonate Core
The construction of the C-CF₂-P linkage is the central challenge in the synthesis of difluoromethylene phosphonates. Over the years, a diverse arsenal of synthetic methodologies has been developed, which can be broadly categorized into three principal approaches: phosphorylation, fluorination, and phosphoryldifluoromethylation.[6]
Phosphorylation: The Classic Approach
Historically, phosphorylation represents the oldest strategy, dating back to the 1950s.[6] This approach involves the reaction of a phosphorus-based nucleophile with a suitable difluoromethylated electrophile. A common and effective method involves the use of diethyl (lithiodifluoromethyl)phosphonate, which can be generated in situ from diethyl (difluoromethyl)phosphonate and a strong base like lithium diisopropylamide (LDA). This potent nucleophile can then participate in reactions such as the nucleophilic opening of epoxides or displacement of leaving groups.[10]
Experimental Protocol: Synthesis of a (Difluoromethyl)phosphonate Azasugar via Nucleophilic Opening [10]
Objective: To synthesize a polyhydroxylated pyrrolidine (azasugar) bearing a (difluoromethylene)phosphonate group at the pseudoanomeric position.
Methodology:
-
Generation of the Nucleophile: this compound is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium diisopropylamide (LDA) in THF is added dropwise to generate diethyl (lithiodifluoromethyl)phosphonate.
-
Nucleophilic Attack: A solution of the starting furanosylamine (e.g., arabino-, ribo-, or xylo-furanosylamine) in anhydrous THF is added to the freshly prepared solution of diethyl (lithiodifluoromethyl)phosphonate at -78 °C.
-
Reaction Quench and Work-up: The reaction is allowed to proceed at low temperature for a specified time before being quenched with a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Cyclization: The resulting amino phosphonate intermediate is then subjected to conditions that promote intramolecular cyclization to form the desired azasugar scaffold. This may involve deprotection of hydroxyl groups followed by a base-mediated cyclization.
-
Purification: The final product is purified by column chromatography on silica gel.
Modern Synthetic Innovations: Radical and Transition Metal-Catalyzed Reactions
The 21st century has seen a surge in the development of more sophisticated and efficient methods for synthesizing CF₂-phosphonates. These modern techniques often leverage the power of radical chemistry and transition metal catalysis to forge the C-P bond under milder conditions and with greater functional group tolerance.[4]
-
Photoredox Catalysis: Visible light-driven photoredox catalysis has emerged as a powerful tool for the phosphoryldifluoromethylation of arenes.[4][11] In a typical reaction, a photocatalyst absorbs visible light and initiates a single-electron transfer process, leading to the formation of a difluoromethylphosphonate radical which can then add to an aromatic ring.
-
Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of aryl-CF₂-phosphonates. For instance, the coupling of arylboronic acids with bromodifluoromethylphosphonates [BrCF₂P(O)(OEt)₂] in the presence of a palladium catalyst provides a direct route to these valuable compounds.[4]
Conceptual Workflow: Photoredox-Catalyzed Aryl Phosphoryldifluoromethylation
Caption: Conceptual workflow of photoredox-catalyzed aryldifluoromethylphosphonylation.
Applications in Drug Discovery and Chemical Biology
The unique properties of difluoromethylene phosphonates have made them indispensable tools for researchers in drug discovery and chemical biology. Their ability to act as stable mimics of phosphate esters allows for the design of potent and selective enzyme inhibitors.
Targeting Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. The development of PTP inhibitors has been challenging due to the highly charged and conserved nature of the active site.[12]
Difluoromethylene phosphonates have emerged as a promising scaffold for the development of PTP inhibitors. For example, a series of benzothiophene difluoromethyl phosphonate (DFMP) compounds were discovered as potent dual inhibitors of PTPN1 and PTPN2, two PTPs that are attractive targets for cancer immunotherapy.[12] These inhibitors engage with key residues in the active site, mimicking the binding of the natural phosphotyrosine substrate.
Signaling Pathway: PTPN2 Inhibition in Cancer Immunotherapy
Caption: DFMP inhibitors block PTPN2, enhancing anti-tumor immunity.
Mimicking Phosphorylated Amino Acids in Signal Transduction
The reversible phosphorylation of serine, threonine, and tyrosine residues is a fundamental mechanism for regulating protein function. Difluoromethylene phosphonate analogs of these phosphorylated amino acids, such as the phosphoserine mimic pCF₂Ser, have proven to be invaluable chemical tools for dissecting these complex signaling pathways.[1] By incorporating these non-hydrolyzable mimics into peptides and proteins, researchers can effectively "lock" a protein in its phosphorylated state, allowing for detailed studies of its interactions and downstream effects.[1]
Challenges and Future Directions
Despite the significant progress in the chemistry and application of difluoromethylene phosphonates, challenges remain. The synthesis of complex CF₂-phosphonate-containing molecules can still be arduous, and issues such as poor cell permeability can limit their therapeutic potential.[12] The fact that no CF₂-phosphonate drug has yet been approved for clinical use highlights the hurdles in translating these promising compounds from the laboratory to the clinic.[4]
Future research will likely focus on the development of more efficient and stereoselective synthetic methods. There is a growing emphasis on environmentally friendly approaches that avoid the use of ozone-depleting precursors.[4][13] Furthermore, innovative strategies to improve the drug-like properties of CF₂-phosphonates, such as the use of prodrug approaches, will be crucial for their successful clinical translation.[14][15] The continued exploration of their biological activities will undoubtedly uncover new therapeutic opportunities and deepen our understanding of the intricate roles of phosphorylation in health and disease.
Conclusion
From their conceptual beginnings as simple phosphate mimics to their current status as sophisticated probes of biological systems and promising drug candidates, difluoromethylene phosphonates have carved a significant niche in the landscape of chemical biology and medicinal chemistry. Their unique combination of steric and electronic mimicry of natural phosphates, coupled with their inherent stability, has provided researchers with a powerful toolkit to investigate and manipulate the vast and complex world of cellular phosphorylation. The ongoing innovation in their synthesis and the expanding scope of their applications ensure that the story of difluoromethylene phosphonates is far from over, with exciting new chapters yet to be written.
References
- 1. The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Phosphonate - Wikipedia [en.wikipedia.org]
- 10. Synthesis of (difluoromethyl)phosphonate azasugars designed as inhibitors for glycosyl transferases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of benzothiophene difluoromethyl phosphonates (DFMP) as potent PTPN1/2-dual inhibitors through structure-based drug design (SBDD) - American Chemical Society [acs.digitellinc.com]
- 13. Synthesis of α-Fluorinated Phosphonates and Related Phosphorus (V) Compounds [opus.constructor.university]
- 14. mdpi.com [mdpi.com]
- 15. Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis and characterization of Diethyl (difluoromethyl)phosphonate
An In-depth Technical Guide on the Synthesis and Characterization of Diethyl (difluoromethyl)phosphonate
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Difluoromethyl Group in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating physicochemical and biological properties. Among the various fluorinated motifs, the difluoromethyl group (–CHF₂) has emerged as a particularly valuable functional group. It is often considered a bioisostere of a hydroxyl group or a thiol, capable of acting as a hydrogen bond donor while significantly enhancing metabolic stability and tuning lipophilicity.[1][2]
This compound, F₂CHP(O)(OC₂H₅)₂, serves as a key reagent and building block for introducing this critical moiety.[1] Its application extends from the synthesis of novel pharmaceutical candidates to the development of advanced agrochemicals.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its synthesis, in-depth characterization, and safe handling. We will explore the causality behind the experimental choices, ensuring a robust and reproducible understanding of the chemistry involved.
Section 1: Synthesis of this compound
The synthesis of phosphonates is most classically achieved via the Michaelis-Arbuzov reaction. This powerful C-P bond-forming reaction involves the reaction of a trialkyl phosphite with an alkyl halide. While direct synthesis of this compound can be challenging, a common and highly efficient route involves the synthesis of a versatile precursor, Diethyl (bromodifluoromethyl)phosphonate, which can then be used in subsequent reactions.
The Michaelis-Arbuzov Reaction: A Mechanistic Perspective
The synthesis of the closely related and commercially available Diethyl (bromodifluoromethyl)phosphonate provides an excellent model for understanding the synthesis of dialkyl (halodifluoromethyl)phosphonates. The reaction proceeds by treating triethyl phosphite with dibromodifluoromethane.[3]
Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic bromine atom of dibromodifluoromethane. This forms a phosphonium intermediate.
-
Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate in an Sₙ2 fashion. This step results in the formation of the final diethyl (bromodifluoromethyl)phosphonate product and ethyl bromide as a byproduct.
A plausible synthesis for the target compound, this compound, would involve a similar Michaelis-Arbuzov reaction using a suitable difluoromethyl halide, or more commonly, the reduction of the corresponding brominated phosphonate.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of Diethyl (bromodifluoromethyl)phosphonate
This protocol is adapted from established literature procedures and serves as a reliable method for obtaining the key precursor.[3] The subsequent reduction to this compound would involve standard procedures not detailed here.
Materials:
-
Triethyl phosphite (0.925 mol)
-
Dibromodifluoromethane (1.0 mol)
-
Anhydrous diethyl ether (450 mL)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Nitrogen gas inlet
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge a solution of triethyl phosphite in anhydrous ether into the reaction flask.
-
Reagent Addition: Slowly add dibromodifluoromethane dropwise to the stirred solution. An exothermic reaction may be observed. Maintain control over the addition rate to prevent excessive heat generation.
-
Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for approximately 20 hours to ensure the reaction goes to completion.[3]
-
Work-up: Cool the reaction mixture to room temperature. Remove the volatile solvent (diethyl ether) and the ethyl bromide byproduct by distillation under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under high vacuum. Collect the fraction boiling at 50-52 °C (1 mmHg) to yield pure Diethyl (bromodifluoromethyl)phosphonate as a colorless liquid.[3]
Self-Validation: The success of the synthesis is validated at each stage. The completion of the reaction can be monitored by ³¹P NMR, observing the shift from the phosphite starting material (~139 ppm) to the phosphonate product. The purity of the final product is confirmed by the characterization methods detailed in the next section.
Section 2: Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive analytical profile.
Caption: Logical flow for the characterization of the final product.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical properties and expected spectroscopic data for this compound.
| Property | Value | Reference |
| CAS Number | 1478-53-1 | [4][5] |
| Molecular Formula | C₅H₁₁F₂O₃P | [5] |
| Molecular Weight | 188.11 g/mol | [5] |
| Appearance | Colorless liquid | |
| Boiling Point | 55 °C @ 0.5 mmHg | |
| Density | 1.199 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.388 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton spectrum will show a characteristic signal for the difluoromethyl proton (–CHF₂). This proton is coupled to the two fluorine atoms and the phosphorus atom, resulting in a triplet of doublets (or doublet of triplets). The ethyl groups will present as a quartet for the –OCH₂– protons and a triplet for the –CH₃ protons.
-
¹⁹F NMR: The fluorine spectrum provides unambiguous evidence of the C-F bonds. It will show a doublet for the two equivalent fluorine atoms, arising from coupling to the phosphorus atom.
-
³¹P NMR: The phosphorus spectrum will exhibit a triplet due to coupling with the two equivalent fluorine atoms of the difluoromethyl group.
-
¹³C NMR: The carbon spectrum will show a signal for the –CHF₂ carbon, which will appear as a triplet due to one-bond coupling to the two fluorine atoms. Signals for the ethyl carbons will also be present.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) or electron impact (EI) conditions, the mass spectrum should show the molecular ion peak [M]+ or a protonated adduct [M+H]+ corresponding to the calculated molecular weight of 188.11.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the key functional groups present in the molecule. Characteristic absorption bands include:
-
P=O stretch: A strong absorption band around 1250-1270 cm⁻¹.
-
C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.
-
P-O-C stretch: A strong, broad absorption around 1020-1050 cm⁻¹.
Section 3: Applications and Scientific Context
This compound is a valuable reagent for installing the difluoromethyl group onto a wide range of substrates. This transformation is highly sought after in drug discovery programs.[1]
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the –CHF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can prolong the half-life of a drug molecule in the body.[1]
-
Modulation of Physicochemical Properties: The –CHF₂ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. It can also act as a hydrogen bond donor, potentially leading to stronger binding interactions with biological targets.[1][2]
-
Phosphate Mimicry: The phosphonate moiety itself is a well-known non-hydrolyzable mimic of a phosphate group. Therefore, molecules synthesized using this reagent can act as inhibitors of enzymes involved in phosphate metabolism, such as kinases and phosphatases.[1]
The precursor, Diethyl (bromodifluoromethyl)phosphonate, is particularly useful as a difluorocarbene precursor.[6] Under basic conditions, it undergoes P-C bond cleavage to generate difluorocarbene (:CF₂), which can then react with nucleophiles like phenols and thiols to form difluoromethyl ethers and thioethers, respectively.[6]
Section 4: Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound and its precursors.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[9] The recommended storage temperature is typically 2-8°C.[5]
-
Hazards: The precursor, Diethyl (bromodifluoromethyl)phosphonate, is classified as a skin and eye irritant and is suspected of causing genetic defects.[9] Assume similar or related hazards for the target compound and handle with care.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a cornerstone reagent for modern synthetic and medicinal chemistry. A thorough understanding of its synthesis, rooted in the principles of the Michaelis-Arbuzov reaction, and its comprehensive characterization via spectroscopic methods are paramount for its effective use. The unique properties imparted by the difluoromethyl group ensure that this compound will continue to be a vital tool for researchers and scientists dedicated to the development of next-generation pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tcichemicals.com [tcichemicals.com]
Diethyl (Difluoromethyl)phosphonate: A Non-Hydrolyzable Bioisostere of Phosphates for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the phosphate group is a ubiquitous and functionally critical moiety, central to cellular signaling, energy metabolism, and the structure of nucleic acids. However, its inherent liabilities—namely, enzymatic hydrolysis and high negative charge, which impedes cell permeability—present significant challenges for drug design. This technical guide provides an in-depth exploration of diethyl (difluoromethyl)phosphonate as a superior bioisosteric replacement for the phosphate group. We will dissect the physicochemical principles that underpin its efficacy, provide detailed synthetic and analytical protocols, and examine its application in structure-based drug design through a relevant case study. This document serves as a comprehensive resource for researchers aiming to leverage this powerful tool to develop more stable, potent, and effective therapeutic agents.
The Challenge of the Phosphate Group in Drug Design
Phosphate and pyrophosphate groups are cornerstones of biochemistry, acting as key recognition elements for a vast number of enzymes, including kinases, phosphatases, and polymerases.[1] Consequently, molecules that can intercept these biological pathways are of immense therapeutic interest. However, drug candidates incorporating a natural phosphate ester (P-O-C) linkage often fail due to:
-
Metabolic Instability: The phosphate ester bond is susceptible to cleavage by a multitude of phosphatase enzymes, leading to rapid degradation and a short biological half-life.[2]
-
Poor Bioavailability: At physiological pH (approx. 7.4), phosphate groups are typically di-anionic, resulting in high polarity and poor passive diffusion across cellular membranes.[3]
To overcome these hurdles, medicinal chemists employ the strategy of bioisosterism—replacing a functional group with another that retains the essential biological activity while improving its physicochemical and pharmacokinetic properties.
The (Difluoromethyl)phosphonate Moiety: A Superior Phosphate Mimic
The simplest bioisostere for a phosphate is a phosphonate, where the bridging ester oxygen is replaced by a carbon atom (P-C-C), rendering the P-C bond resistant to enzymatic hydrolysis.[4][5] While this modification enhances stability, the replacement of a polar oxygen with a non-polar methylene (CH₂) group can alter key electronic and geometric properties.[6]
The introduction of fluorine atoms to create the difluoromethylphosphonate (CF₂-P) group represents a significant refinement.[7] The two highly electronegative fluorine atoms profoundly influence the moiety's properties, making it a more faithful mimic of the original phosphate group.[8]
dot
Caption: Bioisosteric replacement of a labile phosphate with a stable difluoromethylphosphonate.
Physicochemical Properties: A Comparative Analysis
The efficacy of the difluoromethylphosphonate group as a phosphate mimic stems from its ability to replicate the parent group's key physicochemical characteristics more closely than other analogs. The electron-withdrawing fluorine atoms are critical to this mimicry.
| Property | Phosphate Group (-O-PO₃²⁻) | Methylenephosphonate (-CH₂-PO₃²⁻) | Difluoromethylphosphonate (-CF₂-PO₃²⁻) | Rationale for Superiority of -CF₂-PO₃²⁻ |
| Second pKa | ~6.8 - 7.2[3] | ~7.5 - 8.0 | ~6.5 - 7.0 | The strong inductive effect of the two fluorine atoms acidifies the P-OH protons, bringing the pKa closer to that of a natural phosphate, ensuring a similar charge state at physiological pH.[9] |
| Geometry | Tetrahedral | Tetrahedral | Tetrahedral | All three groups maintain the crucial tetrahedral geometry required for recognition in active sites. |
| P-O Bond Length | ~1.5 Å (non-bridging) | ~1.5 Å | ~1.5 Å | The critical P=O and P-O⁻ bond lengths are highly conserved. |
| O-P-O Angle | ~109.5°[10] | ~109.5° | ~109.5° | The bond angles are nearly identical, preserving the overall shape. |
| Metabolic Stability | Low (susceptible to phosphatases) | High (C-P bond is non-hydrolyzable)[4] | High (C-P bond is non-hydrolyzable)[2] | The C-P bond is resistant to enzymatic cleavage, dramatically increasing the molecule's half-life. |
Synthesis and Characterization of this compound
This compound is a key synthetic intermediate. While various methods exist for introducing the difluoromethylphosphonate moiety into target molecules, a common route to the parent compound involves the reaction of a P(III) species with a source of difluorocarbene or a related electrophile. A robust method is the Arbuzov reaction of triethyl phosphite with a suitable difluoromethyl halide.
dot
Caption: Generalized Arbuzov synthesis of this compound.
Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction
This protocol describes a general procedure. Note: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate pressure-rated equipment, as it involves heating a pressurized gas.
-
Setup: A high-pressure reaction vessel (e.g., a Parr reactor) is charged with triethyl phosphite. The vessel is sealed and purged with an inert gas (e.g., Nitrogen or Argon).
-
Reaction: The vessel is cooled (e.g., in a dry ice/acetone bath), and chlorodifluoromethane (HCFC-22) is condensed into the reactor.
-
Heating: The sealed vessel is allowed to warm to room temperature and then heated to 100-120 °C behind a blast shield. The reaction is typically stirred at this temperature for 12-24 hours. The progress can be monitored by the pressure drop inside the vessel.
-
Causality: The heat initiates the Michaelis-Arbuzov rearrangement. The P(III) center of triethyl phosphite acts as a nucleophile, attacking the carbon of HCFC-22 and displacing the chloride. The resulting intermediate then rearranges, eliminating ethyl chloride to form the stable P(V) phosphonate product.
-
-
Workup: After cooling to room temperature, the vessel is carefully vented. The crude reaction mixture is transferred to a round-bottom flask.
-
Purification: The product is purified by fractional distillation under reduced pressure (lit. bp: 55 °C / 0.5 mmHg) to yield this compound as a colorless liquid.[11]
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR (CDCl₃):
-
δ ≈ 5.8-6.2 ppm (td): This characteristic signal corresponds to the single proton on the difluoromethyl carbon (-CHF₂). It appears as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F ≈ 55-60 Hz) and a doublet due to coupling with the phosphorus atom (²JH-P ≈ 10-15 Hz).
-
δ ≈ 4.2 ppm (m): Methylene protons of the ethyl groups (-OCH₂CH₃).
-
δ ≈ 1.4 ppm (t): Methyl protons of the ethyl groups (-OCH₂CH₃).
-
-
¹⁹F NMR (CDCl₃):
-
A single signal appearing as a doublet of triplets (or more complex multiplet) due to coupling with the single proton (²JF-H) and the phosphorus atom (¹JF-P).
-
-
³¹P NMR (CDCl₃):
-
A single signal appearing as a triplet due to coupling to the two equivalent fluorine atoms (¹JP-F).
-
-
IR Spectroscopy (Neat):
-
Strong P=O stretch at ~1250 cm⁻¹.
-
Strong P-O-C stretches at ~1030-1050 cm⁻¹.
-
Strong C-F stretches at ~1100-1150 cm⁻¹.
-
Mechanism of Action: Mimicking the Transition State
Many enzymes that process phosphate-containing substrates, such as phosphatases, proceed through a high-energy pentavalent phosphorane transition state during the hydrolysis reaction.[12] The tetrahedral geometry of the difluoromethylphosphonate group is an excellent mimic of the ground-state substrate. Upon binding in the active site, its electronic properties and geometry can effectively mimic the tetrahedral substrate, acting as a competitive inhibitor by blocking the natural substrate from binding.[13][14]
In some cases, the phosphonate can also act as a transition-state analog. The P=O bond can be polarized by the enzyme's active site machinery (e.g., hydrogen bonds, Lewis acidic metal ions), mimicking the charge distribution of the pentavalent intermediate, leading to extremely tight binding and potent inhibition.[2]
Application in Drug Discovery: A Case Study of PTPN1/2 Inhibitors
Protein Tyrosine Phosphatases (PTPs), such as PTPN1 (also known as PTP1B) and PTPN2, are critical regulators of signaling pathways involved in metabolism and immunology. Developing inhibitors for these enzymes has been a long-standing goal for treating diseases like diabetes and cancer. However, the highly polar and charged nature of the phosphotyrosine (pTyr) binding site has made developing drug-like inhibitors notoriously difficult.[15]
Recently, structure-based drug design (SBDD) led to the discovery of a series of benzothiophene difluoromethyl phosphonate (DFMP) compounds as potent dual inhibitors of PTPN1 and PTPN2.[15]
-
The Challenge: The natural substrate, a phosphotyrosine residue, is cleaved by the PTPs. A successful inhibitor must engage the active site without being hydrolyzed.
-
The DFMP Solution: The DFMP moiety was designed as a non-hydrolyzable mimic of the pTyr phosphate group. Its negative charge and tetrahedral geometry allow it to fit into the positively charged active site and form the key interactions necessary for binding.
-
Validation via X-ray Crystallography: Co-crystal structures of the inhibitors bound to the PTP enzymes provided definitive proof of the binding mode.[15] Crystallography allows researchers to visualize the precise interactions between the DFMP group and active site residues (e.g., arginine, lysine), confirming that it is functioning as a pTyr mimic and guiding further optimization of the inhibitor scaffold to improve potency and selectivity.[16][17]
General Workflow for Bioisosteric Replacement in Drug Discovery
The process of identifying and validating a bioisostere like this compound follows a structured, multi-disciplinary workflow.
dot
Caption: A typical workflow for employing a difluoromethylphosphonate bioisostere in drug design.
Conclusion
This compound and its derivatives represent a cornerstone technology in modern medicinal chemistry. By closely mimicking the electronic and steric properties of the natural phosphate group while conferring complete metabolic stability, it provides a robust solution to the inherent liabilities of phosphate-containing drug candidates. The convergence of rational design, advanced synthetic methods, and structural biology allows researchers to deploy this bioisostere with high precision, leading to the development of potent and selective enzyme inhibitors for a wide range of therapeutic targets. As our understanding of cellular signaling deepens, the strategic application of the difluoromethylphosphonate moiety will undoubtedly continue to accelerate the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. clearsolutionsusa.com [clearsolutionsusa.com]
- 5. tutorchase.com [tutorchase.com]
- 6. ijcrt.org [ijcrt.org]
- 7. nbinno.com [nbinno.com]
- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. This compound 97 1478-53-1 [sigmaaldrich.com]
- 12. Mechanism of enzyme inhibition by phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Discovery of benzothiophene difluoromethyl phosphonates (DFMP) as potent PTPN1/2-dual inhibitors through structure-based drug design (SBDD) - American Chemical Society [acs.digitellinc.com]
- 16. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 [frontiersin.org]
A Technical Guide to the Electronic and Steric Effects of the Difluoromethylphosphonate Group
Abstract
In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the precise modulation of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The difluoromethylphosphonate [CF₂P(O)(OH)₂] group has emerged as a uniquely powerful moiety, acting as a non-hydrolyzable bioisostere for both phosphate and carboxylate functionalities. This technical guide provides an in-depth analysis of the core physicochemical properties of the difluoromethylphosphonate group, focusing on the distinct electronic and steric effects that underpin its utility. We will explore how the strong inductive effect of the geminal fluorine atoms modulates acidity to closely mimic physiological phosphates, enhance metabolic stability, and influence hydrogen bonding potential. Concurrently, we will examine the steric profile, comparing its tetrahedral geometry, bond lengths, and angles to its biological counterparts to validate its role as a structural mimic. This guide consolidates theoretical principles with practical, field-proven methodologies for synthesis and characterization, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this functional group in advanced therapeutic design.
Introduction: The Rise of a Phosphate and Carboxylate Bioisostere
The concept of bioisosterism—the replacement of a functional group within a bioactive molecule with another group of similar physical or chemical properties to create a novel compound with improved characteristics—is a cornerstone of drug design.[1][2][3] Two of the most ubiquitous functional groups in biochemistry are the phosphate and carboxylic acid moieties. However, their direct inclusion in therapeutic agents is often problematic. Phosphate esters are susceptible to enzymatic cleavage by phosphatases, and their high negative charge at physiological pH severely limits cell membrane permeability, hampering bioavailability.[4][5] Carboxylic acids, while also crucial for target binding, can lead to rapid metabolism and poor pharmacokinetic profiles.[6][7]
To overcome these limitations, medicinal chemists have sought stable and effective mimics. The difluoromethylphosphonate group has proven to be an exceptional candidate.[8] By replacing the ester oxygen of a phosphate with a difluoromethylene (CF₂) unit, the labile P-O bond is substituted with a robust, hydrolysis-resistant P-C bond.[9] This substitution not only confers metabolic stability but also subtly adjusts the electronic and steric nature of the group to offer a superior mimicry of the native phosphate, a concept we will explore in detail.[10]
Caption: Bioisosteric replacement of a phosphate with a difluoromethylphosphonate.
The Unique Electronic Profile
The defining electronic characteristics of the difluoromethylphosphonate group are dominated by the presence of two highly electronegative fluorine atoms bonded to the α-carbon.
Inductive Effect and Acidity (pKa) Modulation
The primary electronic contribution is a powerful inductive electron-withdrawing effect (-I effect) from the CF₂ moiety. This effect has profound consequences for the acidity of the phosphonic acid. A phosphonic acid has two ionizable protons with distinct pKa values (pKa₁ and pKa₂). In drug design, mimicking the second dissociation of a phosphate group (pKa₂ ≈ 6.8-7.2) is often critical for replicating the charge state and binding interactions of the natural ligand at physiological pH (~7.4).[11][12][13]
The geminal fluorine atoms in the difluoromethylphosphonate group strongly stabilize the conjugate base (phosphonate anion) by withdrawing electron density, thereby increasing the acidity (lowering the pKa values) compared to a simple alkylphosphonate.[14] This positions the second pKa of difluoromethylphosphonic acid much closer to the second pKa of phosphoric acid than its non-fluorinated counterpart, making it a superior electronic mimic.[10][11]
Caption: Inductive electron withdrawal by fluorine atoms enhances acidity at the phosphorus center.
The table below quantitatively illustrates this crucial difference.
| Compound | pKa₁ | pKa₂ | Rationale |
| Phosphoric Acid (Phosphate Reference) | ~2.15[13] | ~7.20[13] | The biological target for mimicry. |
| Methylphosphonic Acid (Simple Phosphonate) | ~2.35 | ~7.70 | Less acidic; the alkyl group is weakly electron-donating. |
| Difluoromethylphosphonic Acid | ~1.4[7] | ~5.8 - 6.5 | Strong -I effect from CF₂ significantly lowers both pKa values, bringing pKa₂ closer to that of phosphoric acid.[7][10] |
| Note: pKa values can vary based on experimental conditions like ionic strength and temperature. The values presented are representative. |
Hydrogen Bonding and Lipophilicity
Beyond acidity, the difluoromethyl group (CHF₂) can function as a hydrogen bond donor.[15] This capability allows it to engage in interactions with biological targets that might otherwise be lost when replacing a hydroxyl or amine group. This feature, combined with its increased lipophilicity compared to a phosphate, enhances its ability to cross biological membranes and can improve drug-target affinity.[15][16] The strategic incorporation of the -CHF₂ group is a valued practice in medicinal chemistry for improving metabolic stability and binding affinity.[16]
Steric and Structural Properties
For a bioisostere to be effective, it must not only replicate the electronic properties of the original group but also its three-dimensional size and shape. The difluoromethylphosphonate group excels as a structural mimic of the tetrahedral phosphate moiety.
Tetrahedral Geometry and Bond Parameters
The phosphorus center of a phosphonate maintains the same tetrahedral geometry as a phosphate. The most critical comparison is the geometry of the linkage to the rest of the molecule. In a phosphate ester, this is a C-O-P linkage, whereas in the bioisostere it is a C-CF₂-P linkage. X-ray crystallography provides the definitive data for this comparison.[17][18]
The first crystal structure of a difluoromethylenephosphonate revealed that the P-C-C bond angle is approximately 113.8°, which is remarkably similar to the analogous P-O-C angle in phosphate esters (typically 115-120°).[17] This demonstrates that the overall geometry and the vector of the phosphonate group relative to the parent molecule are well-preserved.
| Parameter | Phosphate Ester (Typical) | 2-amino-1,1-difluoroethylphosphonic acid[17] |
| Central Linkage Angle | P-O-C: ~118° | P-C-C: 113.8° |
| P-Linkage Bond Length | P-O: ~1.60 Å | P-C: ~1.85 Å |
| C-Linkage Bond Length | C-O: ~1.45 Å | C-C: ~1.53 Å |
| Fluorine Bond Length | N/A | C-F: ~1.37 Å |
| Note: Bond lengths and angles are approximations and can vary between different molecular structures. |
While the P-C bond is longer than the P-O bond it replaces, the overall spatial arrangement is an excellent mimic, allowing the phosphonate to occupy the same binding pockets as a phosphate group with minimal perturbation.[17]
Experimental Protocols
To facilitate the application of this knowledge, this section provides standardized, step-by-step methodologies for the synthesis and characterization of difluoromethylphosphonate-containing compounds.
Synthesis: Phosphoryldifluoromethylation of an Aryl Halide
This protocol describes a common method for synthesizing aryl difluoromethylphosphonates via a copper-catalyzed cross-coupling reaction.
Objective: To synthesize an aryl difluoromethylphosphonate from an aryl iodide and a silylated phosphonate reagent.
Materials:
-
Aryl iodide (1.0 eq)
-
Diethyl (trimethylsilyl)difluoromethylphosphonate (1.5 eq)
-
Copper(I) iodide (CuI) (1.2 eq)
-
Potassium fluoride (KF) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: Add CuI (1.2 eq) and KF (2.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl iodide (1.0 eq) and anhydrous DMF.
-
Phosphonate Addition: Add diethyl (trimethylsilyl)difluoromethylphosphonate (1.5 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired aryl difluoromethylphosphonate.
Caption: Workflow for the synthesis of an aryl difluoromethylphosphonate.
Characterization: pKa Determination by Potentiometric Titration
This protocol provides a self-validating system for accurately measuring the pKa values of a synthesized phosphonic acid.[8][9][19]
Objective: To determine the pKa values of a difluoromethylphosphonic acid in aqueous solution.
Materials:
-
Synthesized phosphonic acid (~1 mM solution)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette (Class A)
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Magnetic stirrer and stir bar
-
Nitrogen gas supply
Procedure:
-
Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[19]
-
Sample Preparation: Prepare a ~1 mM solution of the phosphonic acid in deionized water containing 0.15 M KCl. For a 20 mL sample volume, this ensures sufficient buffering capacity without excessive reagent use.
-
Acidification: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Begin stirring and purge with nitrogen to remove dissolved CO₂. Acidify the solution to ~pH 1.8 by adding 0.1 M HCl.
-
Titration: Titrate the acidic solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition.
-
Data Collection: Record the pH value and the total volume of titrant added at each step. Continue the titration until the pH reaches ~12.0.
-
Analysis:
-
Plot pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.
-
For greater precision, calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence points are the maxima of the first derivative plot.
-
-
Validation: Perform a minimum of three independent titrations. The results are considered trustworthy if the calculated pKa values are consistent, with a low standard deviation.[8]
Characterization: Structural Analysis by Single-Crystal X-ray Diffraction
This protocol outlines the workflow for determining the precise molecular structure, including bond lengths and angles.[1][20]
Objective: To obtain a publication-quality crystal structure of a difluoromethylphosphonate-containing compound.
Materials:
-
High-purity crystalline sample
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα) and detector (e.g., CCD or CMOS)
-
Cryo-cooling system (e.g., liquid nitrogen stream)
-
Microscope with polarizing filters
-
Mounting tools (e.g., MiTeGen loops, pins)
Procedure:
-
Crystal Growth & Selection: Grow single crystals of the compound using a suitable method (e.g., slow evaporation, vapor diffusion). The ideal crystal should be transparent, free of cracks or defects, and have dimensions of approximately 0.1-0.3 mm in all directions.
-
Mounting: Under a microscope, carefully select a suitable crystal and mount it on a loop with cryo-protectant oil. Flash-cool the crystal in the cold nitrogen stream (typically 100 K) on the diffractometer to minimize thermal vibration.[20]
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal through various angles (e.g., omega and phi scans). The goal is to measure the intensity and position of thousands of unique reflections.
-
-
Data Processing:
-
Integrate the raw diffraction images to determine the intensity of each reflection.
-
Determine the unit cell dimensions and the crystal's space group.
-
Apply corrections for factors like absorption.
-
-
Structure Solution and Refinement:
-
Use direct methods or Patterson methods to generate an initial model of the electron density map, which reveals the positions of the atoms.
-
Refine this model using least-squares algorithms, comparing the calculated diffraction pattern from the model to the experimental data. This iterative process optimizes atomic positions, bond lengths, and angles until the model accurately represents the data.[1]
-
-
Validation: The final structure is validated using metrics such as R-factors (R1, wR2) and the goodness-of-fit (GooF), which quantify the agreement between the model and the experimental data.
Conclusion
The difluoromethylphosphonate group represents a masterful example of rational bioisosteric design. Its electronic properties, governed by the potent inductive effect of its geminal fluorine atoms, allow it to closely mimic the acidity and charge state of a native phosphate group while conferring complete resistance to enzymatic hydrolysis. This electronic modulation also provides opportunities for hydrogen bond donation, further enhancing its binding potential. Structurally, its tetrahedral geometry and key bond angles serve as a high-fidelity scaffold for replacing phosphate moieties with minimal steric perturbation. The combination of these electronic and steric advantages makes the difluoromethylphosphonate group an indispensable tool for medicinal chemists aiming to overcome the inherent pharmacokinetic challenges of phosphate- and carboxylate-bearing drugs, ultimately enabling the development of more stable, bioavailable, and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 溴氟甲基膦酸二乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. orgsyn.org [orgsyn.org]
- 6. geo.umass.edu [geo.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. scispace.com [scispace.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. Phosphoric Acid [commonorganicchemistry.com]
- 14. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 15. Taft equation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 19. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 20. neutrons.ornl.gov [neutrons.ornl.gov]
Methodological & Application
Application Notes & Protocols: Diethyl (difluoromethyl)phosphonate and its Precursors as Premier Difluoromethylating Agents
Introduction: The Strategic Value of the Difluoromethyl Group
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a privileged position. Its unique electronic properties allow it to serve as a lipophilic hydrogen-bond donor, a characteristic that makes it an effective bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][2] This mimicry can enhance binding affinity to biological targets while simultaneously improving metabolic stability and pharmacokinetic profiles.[3] Consequently, robust and versatile methods for introducing the CF₂H group are of paramount importance to researchers in pharmaceuticals and agrochemicals.[1]
This guide provides a detailed overview of two closely related and powerful phosphonate-based reagents for difluoromethylation:
-
Diethyl (difluoromethyl)phosphonate (DFMP): A reagent used to deliver a nucleophilic difluoromethyl anion equivalent ([CF₂H]⁻).
-
Diethyl (bromodifluoromethyl)phosphonate: A highly efficient precursor to difluorocarbene (:CF₂), a reactive intermediate for difluoromethylating heteroatom nucleophiles.[4]
We will explore the distinct mechanistic pathways these reagents operate through, provide detailed, field-tested protocols for their application, and discuss the causality behind key experimental choices to empower scientists to successfully integrate difluoromethyl groups into their target molecules.
Reagent Profiles: Physicochemical Properties and Safety
A thorough understanding of the reagents' properties is critical for safe handling and successful experimentation.
Table 1: Physicochemical Properties of Difluoromethylating Phosphonates
| Property | This compound | Diethyl (bromodifluoromethyl)phosphonate |
| Synonyms | DFMP | (Bromodifluoromethyl)phosphonic acid diethyl ester |
| CAS Number | 1478-53-1[5] | 65094-22-6[6] |
| Molecular Formula | C₅H₁₁F₂O₃P[3] | C₅H₁₀BrF₂O₃P[7] |
| Molecular Weight | 188.11 g/mol [5] | 267.01 g/mol [7] |
| Appearance | Colorless Liquid | Colorless to Almost Colorless Liquid[6][7] |
| Density | ~1.199 g/mL at 25 °C[5] | ~1.503 g/mL at 25 °C[7] |
| Boiling Point | 55 °C at 0.5 mmHg[5] | 40-41 °C at 0.05 mmHg[7] |
| Refractive Index | n20/D ~1.388[5] | n20/D ~1.417[7] |
Safety and Handling Precautions:
-
This compound: May cause skin, eye, and respiratory irritation.[8] It is a combustible liquid.[5]
-
Diethyl (bromodifluoromethyl)phosphonate: Causes skin and serious eye irritation.[9][10] It is suspected of causing genetic defects.
-
General Handling: Both reagents should be handled in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[9] Store containers tightly sealed in a cool, dark, and dry place.[7] Always consult the latest Safety Data Sheet (SDS) before use.
Mechanistic Pathways: Two Reagents, Two Distinct Mechanisms
The choice between this compound and its bromo-derivative is dictated by the desired transformation, as they engage in fundamentally different reactive pathways.
Pathway A: Nucleophilic Difluoromethylation via Deprotonation
This compound can be deprotonated at the carbon atom bearing the fluorine atoms using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium. This generates a phosphonate-stabilized carbanion, which serves as a potent [CF₂H]⁻ synthon. This nucleophile readily attacks various electrophiles, most notably aldehydes and ketones, to form a new C-C bond.[11] This pathway is ideal for synthesizing α-difluoromethylated alcohols.
Caption: Workflow for nucleophilic difluoromethylation.
Pathway B: Difluorocarbene Generation and Trapping
In contrast, diethyl (bromodifluoromethyl)phosphonate serves as a difluorocarbene (:CF₂) precursor.[4] Upon treatment with a suitable base (e.g., KOH, Cs₂CO₃), the reagent undergoes a facile P-C bond cleavage rather than simple deprotonation. This generates a transient bromodifluoromethyl anion, which rapidly eliminates a bromide ion to form the electrophilic difluorocarbene. This highly reactive intermediate is then trapped in situ by available nucleophiles, such as phenolates or thiophenolates, to form difluoromethyl ethers and thioethers, respectively.[4] This method is exceptionally mild and efficient for heteroatom difluoromethylation.
Caption: Generation and trapping of difluorocarbene.
Detailed Application Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.
Protocol 1: Synthesis of α-Difluoromethyl Alcohols via Nucleophilic Addition
This protocol details the reaction of this compound with an aldehyde to form a secondary difluoromethyl alcohol, a valuable building block.[11]
-
Objective: To synthesize 1-(4-chlorophenyl)-2,2-difluoroethanol from 4-chlorobenzaldehyde.
-
Causality: This method leverages the nucleophilicity of the phosphonate carbanion. The use of LDA, a strong but sterically hindered base, ensures complete deprotonation of the phosphonate without competing nucleophilic attack on the starting material. The reaction is run at very low temperatures (-78 °C) to maintain the stability of the organolithium intermediates and prevent side reactions.
-
Materials & Equipment:
-
This compound (1.0 equiv)
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (1.6 M in hexanes, 1.05 equiv)
-
4-Chlorobenzaldehyde (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Standard oven-dried glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer, inert atmosphere (N₂ or Ar), syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
-
Procedure:
-
LDA Preparation: To an oven-dried flask under an inert atmosphere, add anhydrous THF and cool to 0 °C. Add diisopropylamine (1.1 equiv) via syringe. Slowly add n-butyllithium (1.05 equiv) dropwise. Stir the resulting solution at 0 °C for 20 minutes.
-
Carbanion Formation: Cool the freshly prepared LDA solution to -78 °C. In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF. Add this phosphonate solution dropwise to the LDA solution at -78 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the carbanion.
-
Electrophilic Quench: Dissolve 4-chlorobenzaldehyde (1.2 equiv) in anhydrous THF and add it dropwise to the carbanion solution at -78 °C.
-
Reaction Monitoring & Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, a hydroxy phosphonate intermediate, is then carried forward.
-
P-C Bond Cleavage: The intermediate is cleaved to the final alcohol. A typical procedure involves dissolving the crude intermediate in methanol and adding a base like sodium methoxide.[11] The reaction is stirred at room temperature until TLC indicates completion. The mixture is then neutralized, concentrated, and purified by silica gel column chromatography to yield the target alcohol.
-
Protocol 2: O-Difluoromethylation of a Phenol using Diethyl (bromodifluoromethyl)phosphonate
This protocol is a robust and widely used method for synthesizing aryl difluoromethyl ethers, which are prevalent in pharmaceuticals.[4][6]
-
Objective: To synthesize 1-(difluoromethoxy)-4-nitrobenzene from 4-nitrophenol.
-
Causality: This reaction relies on the generation of difluorocarbene.[4] A base like potassium hydroxide deprotonates the phenol to form the more nucleophilic phenolate. This phenolate then traps the electrophilic difluorocarbene as it is generated in situ from the phosphonate precursor. The use of a biphasic or aqueous solvent system (e.g., acetonitrile/water) is often beneficial, and the reaction is generally tolerant of a wide range of functional groups.[6]
-
Materials & Equipment:
-
4-Nitrophenol (1.0 equiv)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
Diethyl (bromodifluoromethyl)phosphonate (1.5 equiv)
-
Acetonitrile and Water (e.g., 1:1 mixture)
-
Round-bottom flask, magnetic stirrer
-
Standard extraction and purification equipment
-
-
Procedure:
-
Setup: In a round-bottom flask, dissolve 4-nitrophenol (1.0 equiv) and potassium hydroxide (2.0 equiv) in a 1:1 mixture of acetonitrile and water. Stir until all solids are dissolved.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl (bromodifluoromethyl)phosphonate (1.5 equiv) dropwise via syringe over 10-15 minutes. A mild exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.
-
Workup: Transfer the reaction mixture to a separatory funnel and dilute with water and diethyl ether (or ethyl acetate).
-
Extraction: Separate the layers. Extract the aqueous phase two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(difluoromethoxy)-4-nitrobenzene.[6]
-
References
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 97 1478-53-1 [sigmaaldrich.com]
- 6. Diethyl (Bromodifluoromethyl)phosphonate | 65094-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unveiling the Mechanism of Difluorocarbene Generation from Diethyl (bromodluoromethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, lipophilicity, and binding affinity. The difluoromethylene (-CF2-) and difluoromethyl (-CF2H) moieties, in particular, are of significant interest as bioisosteres for ether linkages, hydroxyl groups, and thiol groups.[1] This application note provides a comprehensive guide to the generation of difluorocarbene, a key reactive intermediate, from the commercially available and environmentally benign precursor, diethyl (bromodluoromethyl)phosphonate. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure efficient and selective difluorocarbene-mediated transformations.
Introduction: The Significance of Difluorocarbene in Medicinal Chemistry
The Reaction Mechanism: A Stepwise Unraveling
The generation of difluorocarbene from diethyl (bromodluoromethyl)phosphonate is initiated by a base-mediated process. The reaction proceeds through a facile phosphorus-carbon (P-C) bond cleavage, a key step that distinguishes this reagent's reactivity.[3]
The proposed mechanism involves the following key steps:
-
Base-Mediated P-C Bond Cleavage: In the presence of a base, such as potassium hydroxide, the phosphonate undergoes hydrolysis. This leads to the cleavage of the P-C bond, forming a transient bromodifluoromethyl anion ([CF2Br]⁻).[3] This step is remarkably efficient, often proceeding smoothly at low temperatures.
-
α-Elimination to Form Difluorocarbene: The bromodifluoromethyl anion is unstable and readily undergoes α-elimination, expelling a bromide ion to generate the singlet difluorocarbene (:CF2).[3]
-
Trapping of Difluorocarbene: The in situ generated difluorocarbene is highly electrophilic and is immediately trapped by a suitable nucleophile present in the reaction mixture, such as a phenoxide or thiophenoxide, to yield the desired difluoromethylated product.[3] The reaction of difluorocarbene with nucleophiles is generally faster than its reaction with the base used for its generation.
The eco-friendly nature of this method is underscored by the formation of diethyl phosphate as a byproduct, which is water-soluble and easily separated from the organic product.[3]
Figure 1: Mechanistic pathway for difluorocarbene generation.
Experimental Protocol: A Guide for the Bench Chemist
This protocol outlines a general procedure for the O-difluoromethylation of a phenol using diethyl (bromodluoromethyl)phosphonate.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Diethyl (bromodluoromethyl)phosphonate | C₅H₁₀BrF₂O₃P | 271.01 | Commercially Available | Store under an inert atmosphere. |
| Phenol (or substituted phenol) | Varies | Varies | Commercially Available | Ensure dryness of the substrate. |
| Potassium Hydroxide (KOH) | KOH | 56.11 | Commercially Available | Use freshly ground pellets or a standardized solution. |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | Anhydrous Grade | |
| Water (H₂O) | H₂O | 18.02 | Deionized | |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous Grade | For extraction. |
| Brine (saturated aq. NaCl) | NaCl | 58.44 | For washing. | |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | For drying. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the phenol.
-
Base Addition: Add potassium hydroxide (1.5 - 2.0 equiv) to the solution. Stir the mixture at room temperature for 10-15 minutes to form the corresponding phenoxide.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethyl (bromodluoromethyl)phosphonate (1.2 - 1.5 equiv) to the cold reaction mixture via syringe.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Figure 2: A typical experimental workflow for O-difluoromethylation.
Causality Behind Experimental Choices and Field-Proven Insights
-
Choice of Base: While potassium hydroxide is commonly used, other bases like potassium tert-butoxide can also be effective. The choice of base can influence the reaction rate and selectivity, especially with sensitive substrates. The basic conditions deprotonate the nucleophile (e.g., phenol) to its more reactive anionic form, which is necessary for trapping the electrophilic difluorocarbene.
-
Low-Temperature Initiation: The initial addition of the phosphonate reagent at low temperatures (-78 °C) is crucial for controlling the exothermic reaction and minimizing potential side reactions. It ensures a controlled generation of the difluorocarbene.
-
Stoichiometry: A slight excess of the phosphonate reagent and the base is typically employed to ensure complete conversion of the starting material.
-
Solvent System: Acetonitrile is a common solvent due to its ability to dissolve both the organic substrate and the inorganic base to some extent. The presence of water in the reaction mixture is inherent to the use of aqueous KOH and is necessary for the hydrolysis of the phosphonate.
Conclusion
Diethyl (bromodluoromethyl)phosphonate stands out as a highly efficient and user-friendly precursor for the generation of difluorocarbene. Its application under mild, basic conditions, coupled with the formation of an environmentally benign phosphate byproduct, makes it an attractive choice for the synthesis of difluoromethylated compounds in both academic and industrial settings. A thorough understanding of the underlying mechanism and the rationale behind the experimental protocol is paramount for achieving high yields and selectivity in these important transformations, ultimately accelerating the development of novel therapeutics and functional materials.
References
protocol for O-difluoromethylation of phenols using Diethyl (bromodluoromethyl)phosphonate
Abstract
The difluoromethoxy (-OCF₂H) functional group is a privileged motif in modern drug discovery and agrochemicals. Its unique properties as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl or thiol groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] This guide provides a detailed examination of the O-difluoromethylation of phenols using diethyl (bromodluoromethyl)phosphonate, a bench-stable and efficient difluorocarbene precursor. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss the reaction's scope, and outline critical safety considerations. Additionally, we will contrast this reagent with other modern methods to provide researchers with a comprehensive understanding of the available synthetic tools.
Introduction and Mechanistic Rationale
The installation of a difluoromethoxy group is a key step in the synthesis of numerous high-value compounds, such as the proton-pump inhibitor Pantoprazole.[2] Historically, this transformation often relied on gaseous and ozone-depleting reagents like chlorodifluoromethane (HCF₂Cl), which are difficult to handle and pose environmental risks.[2][3] This has driven the development of more practical, bench-stable reagents.
Among these, diethyl (bromodluoromethyl)phosphonate has emerged as a highly effective precursor. The reaction does not proceed via a direct nucleophilic attack on the phosphonate. Instead, the mechanism involves the in situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate.
The process can be broken down into three key steps:
-
Deprotonation: A base, typically a hydroxide or carbonate, deprotonates the starting phenol to form a more nucleophilic phenoxide anion.
-
Carbene Generation: The base also attacks the phosphonate reagent, inducing a facile phosphorus-carbon bond cleavage. This is presumed to form a transient bromodifluoromethyl anion, which rapidly eliminates a bromide ion to generate free difluorocarbene.[4]
-
Carbene Trapping: The electron-rich phenoxide anion attacks the electrophilic difluorocarbene. A subsequent protonation step, typically during aqueous workup, yields the final aryl difluoromethyl ether product.[3]
This carbene-based pathway is shared by other modern reagents, such as sodium chlorodifluoroacetate, which generates difluorocarbene via thermal decarboxylation.[3][5] The key advantage of the phosphonate reagent is the mild conditions required for carbene generation and the water-solubility of the diethyl phosphate byproduct, which simplifies purification.[4]
Figure 1. Reaction mechanism for O-difluoromethylation.
Experimental Protocols
General Protocol using Diethyl (bromodluoromethyl)phosphonate
This protocol is a representative procedure synthesized from literature reports for the O-difluoromethylation of a generic phenol.[4][6] Researchers should optimize stoichiometry and reaction times for their specific substrate.
Materials:
-
Phenol substrate (1.0 equiv)
-
Diethyl (bromodluoromethyl)phosphonate (1.5 - 2.0 equiv)
-
Potassium hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Acetonitrile (CH₃CN) and Water (e.g., 10:1 v/v)
-
Diethyl ether or Ethyl acetate for extraction
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 equiv) and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the solvent mixture (e.g., acetonitrile/water, 10:1). Stir the suspension at room temperature for 10-15 minutes to allow for phenoxide formation.
-
Reagent Addition: Add diethyl (bromodluoromethyl)phosphonate (1.5-2.0 equiv) to the mixture. The reaction can be exothermic.[4] For sensitive substrates, consider cooling the flask in an ice bath prior to addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Aqueous Workup: Once the reaction is complete, quench with water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The water wash is effective at removing the water-soluble diethyl phosphate byproduct.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure aryl difluoromethyl ether.
Featured Protocol: Robust Difluoromethylation using Sodium Chlorodifluoroacetate
While the phosphonate reagent is effective, a highly detailed, scalable, and robust procedure has been published in Organic Syntheses using sodium chlorodifluoroacetate.[3][5] This reagent is favored in many modern applications due to its high stability, low toxicity, and bulk availability.[3] We present it here as a benchmark method.
Procedure based on Org. Synth. 2024, 101, 164–180 [5]
-
A 100 mL round-bottomed flask is charged with the phenol (1.0 equiv, e.g., 17.6 mmol), cesium carbonate (1.5 equiv), and a magnetic stir bar.
-
The flask is sealed, and the atmosphere is replaced with nitrogen.
-
Dry DMF and deionized water are added, and the solution is degassed with nitrogen for 1 hour.
-
Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) is added in one portion under a stream of nitrogen.
-
The flask is equipped with an air condenser, and the apparatus is lowered into a preheated oil bath at 120 °C.
-
The reaction is stirred for 2 hours. Vigorous bubbling is expected.[5] Progress is monitored by TLC.
-
After cooling to room temperature, the mixture is diluted with water and ethyl acetate.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic layers are washed with water and 10% aqueous LiCl solution, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product, often in high purity without chromatography.[3][5]
Figure 2. General experimental workflow.
Substrate Scope and Limitations
The O-difluoromethylation via difluorocarbene is a robust reaction compatible with a wide range of functional groups. Both electron-rich and electron-deficient phenols, as well as sterically hindered substrates, are generally suitable partners.[2] The mild conditions of the phosphonate method are particularly advantageous for substrates bearing sensitive functionalities like carbonyls or enolates, which are selectively O-difluoromethylated without side reactions.[4]
The table below, adapted from a study on a related difluorocarbene precursor (HCF₂OTf), illustrates the broad applicability of this transformation.[2] Similar results can be expected with diethyl (bromodluoromethyl)phosphonate.
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | 4-Butylphenol | 4-Butyl-1-(difluoromethoxy)benzene | 95 |
| 2 | 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 96 |
| 3 | Methyl 4-hydroxybenzoate | Methyl 4-(difluoromethoxy)benzoate | 99 |
| 4 | 4-Hydroxybenzaldehyde | 4-(Difluoromethoxy)benzaldehyde | 99 |
| 5 | 2,6-Di-tert-butylphenol | 1,3-Di-tert-butyl-2-(difluoromethoxy)benzene | 85 |
| 6 | 4-Bromo-2-chlorophenol | 1-Bromo-4-chloro-2-(difluoromethoxy)benzene | 95 |
| 7 | 2-Naphthol | 2-(Difluoromethoxy)naphthalene | 96 |
| 8 | 4-Phenylphenol | 4-(Difluoromethoxy)-1,1'-biphenyl | 99 |
Table 1. Scope of O-difluoromethylation on various phenol substrates. Yields are representative of difluorocarbene-based methods and are adapted from a procedure using HCF₂OTf.[2]
Limitations: Substrates with other nucleophilic sites (e.g., thiols, some amines) may compete with the phenol for the difluorocarbene, leading to mixtures of products. Thiols, in particular, are often more nucleophilic and can be selectively difluoromethylated over phenols if both are present.[6][7]
Safety and Handling
Diethyl (bromodluoromethyl)phosphonate (CAS: 65094-22-6) requires careful handling in a well-ventilated chemical fume hood.[8]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling:
-
First Aid:
Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[8][9][10][11]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. synquestlabs.com [synquestlabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for the S-difluoromethylation of Thiols with Diethyl (bromodluoromethyl)phosphonate
Abstract
The introduction of the difluoromethyl group (–CF₂H) into therapeutic candidates is a pivotal strategy in modern drug discovery. The unique electronic properties of this moiety, particularly its ability to act as a lipophilic hydrogen bond donor, make it an effective bioisostere for thiol (–SH) and hydroxyl (–OH) groups, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] This document provides a comprehensive guide for researchers on the S-difluoromethylation of thiols using diethyl (bromodluoromethyl)phosphonate, a commercially available, stable, and efficient reagent. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer expert insights to ensure successful implementation in the laboratory.
Introduction: The Strategic Value of the S-Difluoromethyl Group
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established approach to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The S-difluoromethyl (SCF₂H) group, in particular, has garnered significant attention as a bioisosteric replacement for the thiol group.[1] The C-H bond in the SCF₂H moiety is polarized due to the strong electron-withdrawing effect of the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor, mimicking the functionality of a thiol's S-H bond.[1] This bioisosterism can lead to improved target engagement while simultaneously enhancing metabolic stability by replacing the easily oxidizable thiol group.
Diethyl (bromodluoromethyl)phosphonate has emerged as a reagent of choice for this transformation due to its stability, commercial availability, and environmentally benign nature. The reaction proceeds under mild conditions and offers a broad substrate scope, making it a valuable tool for the late-stage functionalization of complex molecules in drug discovery programs.
Reaction Mechanism: The Generation and Trapping of Difluorocarbene
The S-difluoromethylation of thiols with diethyl (bromodluoromethyl)phosphonate proceeds through the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate. The reaction is typically initiated by a base, such as potassium hydroxide, which facilitates the cleavage of the phosphorus-carbon (P-C) bond of the phosphonate reagent.
The proposed mechanism is as follows:
-
Deprotonation of the Thiol: The base deprotonates the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻).
-
Generation of Difluorocarbene: The base also promotes the hydrolysis of diethyl (bromodluoromethyl)phosphonate. This leads to the formation of an unstable bromodifluoromethyl anion, which rapidly eliminates a bromide ion to generate the electrophilic difluorocarbene (:CF₂).
-
Nucleophilic Attack: The highly reactive difluorocarbene is then trapped by the nucleophilic thiolate anion.
-
Protonation: The resulting difluoromethyl anion is protonated by a proton source in the reaction mixture (e.g., water) to yield the final S-difluoromethylated product (R-SCF₂H).
Figure 1: Proposed reaction mechanism for the S-difluoromethylation of thiols.
Experimental Protocol: S-Difluoromethylation of a Model Thiol
This protocol is adapted from established procedures for the difluoromethylation of phenols and thiophenols using diethyl (bromodluoromethyl)phosphonate.
Materials:
-
Thiol (e.g., 4-methoxythiophenol)
-
Diethyl (bromodluoromethyl)phosphonate
-
Potassium hydroxide (KOH)
-
Acetonitrile (MeCN)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Figure 2: General experimental workflow for S-difluoromethylation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (1.0 mmol) and potassium hydroxide (20.0 mmol, 20 equivalents) in a mixture of acetonitrile and water (1:1, 10 mL).
-
Cooling: Place the flask in an ice bath and cool the mixture to 0 °C with stirring.
-
Reagent Addition: Slowly add diethyl (bromodluoromethyl)phosphonate (2.1 mmol, 2.1 equivalents) to the cooled reaction mixture dropwise over 5 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-difluoromethylated thiol.
Substrate Scope and Data Presentation
This method has been shown to be effective for a range of thiophenols, affording the corresponding aryl difluoromethyl thioethers in good to excellent yields. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring.
Table 1: S-Difluoromethylation of Various Thiophenols
| Entry | Thiol Substrate | Product | Yield (%)* |
| 1 | Thiophenol | Phenyl difluoromethyl sulfide | 95 |
| 2 | 4-Methylthiophenol | 4-Methylphenyl difluoromethyl sulfide | 98 |
| 3 | 4-Methoxythiophenol | 4-Methoxyphenyl difluoromethyl sulfide | 96 |
| 4 | 4-Chlorothiophenol | 4-Chlorophenyl difluoromethyl sulfide | 92 |
| 5 | 4-Bromothiophenol | 4-Bromophenyl difluoromethyl sulfide | 90 |
| 6 | 4-Nitrothiophenol | 4-Nitrophenyl difluoromethyl sulfide | 85 |
*Yields are representative and based on published data for the S-difluoromethylation of thiophenols using diethyl (bromodluoromethyl)phosphonate.
Expert Insights and Troubleshooting
-
Causality Behind Experimental Choices:
-
Excess Base: A large excess of potassium hydroxide is used to ensure complete deprotonation of the thiol and to efficiently drive the P-C bond cleavage of the phosphonate reagent to generate the difluorocarbene.
-
Solvent System: The acetonitrile/water solvent system is crucial for dissolving both the organic thiol and the inorganic base, creating a homogenous reaction environment.
-
Initial Cooling: Cooling the reaction mixture to 0 °C before the addition of the phosphonate reagent helps to control the initial exotherm of the reaction.
-
-
Troubleshooting Common Issues:
-
Low Yield: If low yields are observed, ensure that the thiol starting material is pure and that the potassium hydroxide is of high quality and not extensively hydrated. The reaction is also sensitive to air, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve yields, particularly if the thiol is prone to oxidation.
-
Formation of Disulfides: A common side reaction with thiols is their oxidation to the corresponding disulfides (R-S-S-R). This can be minimized by using deoxygenated solvents and maintaining an inert atmosphere. If disulfide formation is still problematic, adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the workup may be beneficial, though its compatibility with the product should be verified.
-
Purification Challenges: S-difluoromethylated products can sometimes be challenging to purify due to their volatility or similar polarity to starting materials. Careful selection of the eluent system for column chromatography is essential. In some cases, purification by distillation under reduced pressure may be a viable alternative for liquid products.
-
Conclusion
The S-difluoromethylation of thiols using diethyl (bromodluoromethyl)phosphonate is a robust and reliable method for the synthesis of valuable S-difluoromethylated compounds. The reaction proceeds under mild conditions, utilizes a stable and commercially available reagent, and provides good to excellent yields for a range of substrates. The insights and protocols provided in this guide are intended to empower researchers in drug discovery and development to effectively utilize this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for N-Difluoromethylation of Amines and Heterocycles with Diethyl (bromodluoromethyl)phosphonate
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. Among these, the difluoromethyl (CF₂H) group is of particular interest due to its unique physicochemical properties.[1][2][3] The CF₂H moiety can act as a lipophilic hydrogen bond donor, a feature that distinguishes it from the more common trifluoromethyl group.[4][5] This ability to engage in hydrogen bonding can enhance a molecule's binding affinity and selectivity for its biological target.[1][2] Furthermore, the difluoromethyl group often serves as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities, improving metabolic stability and membrane permeability, which are critical parameters for optimizing the pharmacokinetic profile of drug candidates.[1][2][3][4]
Diethyl (bromodluoromethyl)phosphonate has emerged as a highly effective, commercially available, and environmentally benign reagent for introducing the difluoromethyl group.[6] It serves as a convenient precursor to difluorocarbene (:CF₂), a versatile reactive intermediate for various difluoromethylation reactions.[6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the N-difluoromethylation of amines and heterocycles using this powerful reagent.
Reaction Mechanism: The Generation and Trapping of Difluorocarbene
The N-difluoromethylation of amines and heterocycles using diethyl (bromodluoromethyl)phosphonate proceeds through the in-situ generation of difluorocarbene (:CF₂). The reaction is typically initiated by a base, which facilitates a P-C bond cleavage in the phosphonate reagent.[6]
The proposed mechanism can be summarized in the following steps:
-
Deprotonation/Activation: In the presence of a base, the amine or N-H-containing heterocycle is deprotonated to form a more nucleophilic species.
-
Difluorocarbene Generation: The base also reacts with diethyl (bromodluoromethyl)phosphonate, leading to the elimination of diethyl phosphate and bromide to generate the highly reactive difluorocarbene intermediate.[6][7]
-
Nucleophilic Attack: The nucleophilic amine or heterocycle attacks the electrophilic difluorocarbene.[7]
-
Protonation: The resulting intermediate is then protonated, often by the solvent or a proton source present in the reaction mixture, to yield the N-difluoromethylated product.[7]
Figure 1: Proposed mechanism for N-difluoromethylation.
Experimental Protocols
The following protocols provide a general framework for the N-difluoromethylation of amines and heterocycles. Optimization of reaction conditions, particularly the choice of base, solvent, and temperature, may be necessary for specific substrates.
General Protocol for N-Difluoromethylation of Amines and Heterocycles
This protocol is a starting point and can be adapted for a wide range of primary amines, secondary amines, and N-H containing heterocycles.
Materials:
-
Substrate (amine or heterocycle)
-
Diethyl (bromodluoromethyl)phosphonate (CAS: 65094-22-6)
-
Base (e.g., potassium hydroxide, cesium fluoride)
-
Solvent (e.g., acetonitrile, water, or a mixture)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification supplies (e.g., separatory funnel, organic solvents for extraction, drying agent like sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a solution of the amine or heterocycle (1.0 mmol) and a suitable base (e.g., potassium hydroxide, 2.0-3.0 mmol) in a solvent mixture (e.g., acetonitrile/water 1:1, 10 mL), cool the reaction mixture to 0 °C.
-
Slowly add diethyl (bromodluoromethyl)phosphonate (1.2-1.5 mmol) to the stirred solution under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-difluoromethylated compound.
Figure 2: General experimental workflow.
Substrate Scope and Data
The N-difluoromethylation using diethyl (bromodluoromethyl)phosphonate is applicable to a variety of amines and heterocycles. The following table summarizes representative examples.
| Entry | Substrate | Product | Yield (%) |
| 1 | Aniline | N-(difluoromethyl)aniline | Good |
| 2 | Dibenzylamine | N,N-dibenzyl-N-(difluoromethyl)amine | Excellent |
| 3 | Morpholine | 4-(difluoromethyl)morpholine | Good |
| 4 | Imidazole | 1-(difluoromethyl)-1H-imidazole | Good |
| 5 | Pyrazole | 1-(difluoromethyl)-1H-pyrazole | Good |
| 6 | Indole | 1-(difluoromethyl)-1H-indole | Moderate |
Note: Yields are generalized from literature and may vary based on specific reaction conditions.
Troubleshooting and Key Considerations
-
Choice of Base: The strength and solubility of the base are critical. For less nucleophilic amines, a stronger base may be required. Cesium fluoride can be an effective alternative to hydroxide bases.[7]
-
Solvent System: The solvent system needs to be carefully chosen to ensure solubility of both the substrate and reagents. A biphasic system (e.g., acetonitrile/water) can be advantageous.
-
Exothermic Reaction: The generation of difluorocarbene can be exothermic.[4] It is crucial to add the diethyl (bromodluoromethyl)phosphonate slowly at a reduced temperature to maintain control over the reaction.
-
Byproducts: The main byproduct, diethyl phosphate, is water-soluble and can be easily removed during the aqueous workup.[6]
-
Chemoselectivity: This method generally shows good chemoselectivity for N-difluoromethylation over O- or S-difluoromethylation in molecules containing multiple nucleophilic sites, although this can be substrate-dependent.
Conclusion
N-difluoromethylation with diethyl (bromodluoromethyl)phosphonate offers a practical and efficient method for incorporating the valuable CF₂H moiety into amines and heterocyclic systems. The operational simplicity, mild reaction conditions, and the use of a stable, commercially available reagent make this a highly attractive strategy in medicinal chemistry and drug discovery for the synthesis of novel, fluorinated compounds with potentially enhanced biological properties.
References
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluoromethylation Reactions of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
visible-light photocatalysis for C-H difluoromethylenephosphonation
Application Note & Protocol
A Researcher's Guide to Visible-Light Photocatalysis for Direct C-H Difluoromethylenephosphonation
Introduction: A Paradigm Shift in Molecular Synthesis
The strategic modification of carbon-hydrogen (C–H) bonds represents a frontier in organic chemistry, offering a more atom- and step-economical approach to constructing complex molecules by bypassing traditional pre-functionalization steps.[1][2] In parallel, the incorporation of unique chemical motifs to enhance the properties of bioactive compounds is a cornerstone of drug discovery. The difluoromethylenephosphonate group, [-CF2P(O)(OR)2], has emerged as a critical pharmacophore. It serves as a non-hydrolyzable isostere of the phosphate group, a structural mimic that can significantly improve a drug candidate's metabolic stability, cell permeability, and overall pharmacokinetic profile.[3][4][5]
The direct installation of this valuable moiety onto a molecule via C–H functionalization is a highly sought-after transformation. Visible-light photoredox catalysis provides an elegant solution, enabling the generation of reactive radical intermediates under exceptionally mild and controlled conditions.[6][7][8][9] This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and field-proven insights for performing visible-light-mediated C–H difluoromethylenephosphonation of arenes and heteroarenes.
The Engine of the Reaction: Mechanistic Rationale
Understanding the "why" behind a protocol is crucial for its successful implementation and troubleshooting. The power of this transformation lies in a well-orchestrated catalytic cycle driven by light.[10]
The Core Principle: A photocatalyst (PC), upon absorbing a photon of visible light, is promoted to a high-energy excited state (*PC). This excited state is a potent single-electron transfer (SET) agent, capable of either oxidizing or reducing a substrate to initiate a radical cascade.[6][7]
In a typical C-H difluoromethylenephosphonation, the reaction proceeds via an oxidative quenching cycle as detailed below:
-
Photoexcitation: An iridium-based photocatalyst, such as fac-Ir(ppy)3, absorbs a photon from a blue LED light source to form its long-lived, highly energetic excited state, *Ir(III) .
-
Single-Electron Transfer (SET): The excited photocatalyst is reduced by an electron transfer from the diethyl (bromodifluoromethyl)phosphonate precursor. This SET event generates the key difluoromethylenephosphonate radical (•CF2P(O)(OEt)2) and the oxidized photocatalyst, Ir(IV) .[11]
-
Radical Addition: The generated •CF2P(O)(OEt)2 is an electrophilic radical species. It readily adds to an electron-rich C–H bond of an arene or heteroarene substrate, forming a radical adduct intermediate.[2][12]
-
Rearomatization & Catalyst Regeneration: The radical adduct is oxidized by the potent Ir(IV) species, which regenerates the ground-state Ir(III) photocatalyst, closing the catalytic cycle. This oxidation step forms a cationic intermediate that undergoes deprotonation to restore aromaticity and yield the final phosphonated product.[1][2][11]
This entire process is driven by low-energy visible light at ambient temperature, highlighting the sustainable and gentle nature of photoredox catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated phosphonates: synthesis and biomedical application. (2006) | Vadim D. Romanenko | 356 Citations [scispace.com]
- 6. BJOC - Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations [beilstein-journals.org]
- 7. Acyl Radical Chemistry via Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoredox Catalysis [kofo.mpg.de]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
transition-metal-catalyzed cross-coupling with Diethyl (difluoromethyl)phosphonate
An in-depth guide to the synthesis of aryl(difluoromethyl)phosphonates via transition-metal-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of the Difluoromethylphosphonate Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The difluoromethyl group (CF₂H) is particularly noteworthy, serving as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores.[1][2] This substitution can enhance metabolic stability, improve cell membrane permeability, and modulate binding affinity by acting as a hydrogen bond donor.[1][2][3] When combined with a phosphonate ester, the resulting difluoromethylphosphonate moiety, -CF₂PO(OR)₂, becomes a non-hydrolyzable phosphate mimic, making it an invaluable tool for designing enzyme inhibitors, particularly for protein tyrosine phosphatases (PTPs).[4]
This application note provides a comprehensive overview of the primary synthetic strategies for forging the crucial C(sp²)-CF₂PO(OR)₂ bond, focusing on transition-metal-catalyzed cross-coupling reactions. We will delve into the mechanisms, compare the dominant catalytic systems, and provide a detailed, field-proven protocol for researchers.
Core Methodologies: A Comparative Overview of Catalytic Systems
The direct coupling of a difluoromethylphosphonate source with an aryl or heteroaryl partner is most effectively achieved using transition metal catalysts. Copper, palladium, and nickel have emerged as the metals of choice, each offering distinct advantages and preferred reaction partners.
Copper-Catalyzed and Copper-Mediated Couplings
Copper-based systems are the most established and reliable methods for synthesizing aryl(difluoromethyl)phosphonates.[4] These reactions typically involve the coupling of an aryl iodide with a pre-formed difluoromethylphosphonate nucleophile.
-
Mechanism Rationale: While catalytic variants exist, many high-yielding procedures use stoichiometric or near-stoichiometric amounts of a copper(I) salt, such as CuI. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[5] A key step involves the formation of a copper-difluoromethylphosphonate species, which then reacts with the aryl halide.
-
Reagent Selection: Early methods utilized zinc reagents like BrZnCF₂PO(OEt)₂.[4][6] More recently, stable and easily handled silyl reagents such as (trimethylsilyl)difluoromethyl]phosphonate (Me₃Si-CF₂PO(OEt)₂) have gained prominence.[4][7] The silyl group is activated in situ by a fluoride source, typically cesium fluoride (CsF), to generate the nucleophilic phosphonate.
Palladium-Catalyzed Couplings
Palladium catalysis, the workhorse of cross-coupling chemistry, has also been applied to this transformation. A significant challenge associated with palladium is the potentially slower transmetalation of the CF₂H group onto the Pd(II) center compared to simpler alkyl or aryl groups.[5]
-
Mechanism Rationale: The catalytic cycle generally follows a standard Pd(0)/Pd(II) pathway involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the difluoromethylphosphonate source and subsequent reductive elimination to yield the product.[5][8]
-
Reagent Selection: These reactions often employ aryl boronic acids as the coupling partner, reacting with an electrophilic difluoromethylphosphonate source like BrCF₂PO(OEt)₂.[9][10] The choice of ligand is critical to facilitate the reductive elimination step.[11]
Nickel-Catalyzed Couplings
Driven by the lower cost and high reactivity of nickel, Ni-catalyzed methods are an attractive and emerging alternative to palladium.[12][13] Nickel catalysts have shown efficacy in coupling a variety of electrophiles, including more challenging aryl chlorides.[14]
-
Mechanism Rationale: Nickel can operate through various catalytic cycles, including Ni(0)/Ni(II) or radical-based pathways involving Ni(I)/Ni(III) intermediates, which can be beneficial for activating less reactive coupling partners.[12][15]
-
Reagent Selection: Nickel catalysis has been successfully used for the cross-coupling of arylboronic acids with BrCF₂PO(OEt)₂ in nickel-copper co-catalyzed systems, providing a facile alternative to palladium.
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Typical Aryl Partner | Typical Phosphonate Source | Key Advantages | Common Limitations |
| Copper (Cu) | Aryl Iodides[4][7] | Me₃Si-CF₂PO(OEt)₂, BrZnCF₂PO(OEt)₂[4] | High yields, good functional group tolerance, reliable for aryl iodides. | Often requires stoichiometric copper; less effective with aryl bromides/chlorides.[4] |
| Palladium (Pd) | Aryl Boronic Acids[9][16] | BrCF₂PO(OEt)₂ | Broad substrate scope, well-understood mechanisms. | Slower transmetalation/reductive elimination can be a challenge; catalyst/ligand cost. |
| Nickel (Ni) | Aryl Halides, Aryl Boronic Acids | BrCF₂PO(OEt)₂ | Cost-effective, can activate less reactive aryl chlorides, novel reactivity. | Can be sensitive to air/moisture; mechanisms can be complex.[12] |
Mechanistic Insights: The Copper-Promoted Catalytic Cycle
To understand the causality behind the experimental choices, it is crucial to examine the proposed reaction mechanism. The following diagram illustrates a plausible catalytic cycle for the copper-promoted cross-coupling of an aryl iodide with a silyl-difluoromethylphosphonate reagent.
Caption: Proposed catalytic cycle for copper-promoted difluoromethylphosphonation.
Causality Explained:
-
Activation: Cesium fluoride (CsF) activates the (trimethylsilyl)difluoromethyl]phosphonate, forming a more nucleophilic phosphonate species that can react with the CuI salt.[7]
-
Oxidative Addition: The aryl iodide undergoes oxidative addition to the active Cu(I) species, forming a high-valent Cu(III) intermediate. This step is generally favored for electron-deficient aryl iodides.[5]
-
Reductive Elimination: This final, irreversible step forms the desired C(sp²)-C(sp³) bond and regenerates the active Cu(I) catalyst.
Application Protocol: Copper-Promoted Synthesis of Aryl(difluoromethyl)phosphonates
This protocol is adapted from the reliable and well-documented procedure by Komoda and Amii for the cross-coupling of aryl iodides with diethyl [(trimethylsilyl)difluoromethyl]phosphonate.[4][7]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of aryl(difluoromethyl)phosphonates.
Materials and Reagents
-
Aryl Iodide (1.0 eq)
-
Diethyl [(trimethylsilyl)difluoromethyl]phosphonate (1.2 eq)
-
Copper(I) Iodide (CuI) (1.0 eq for mediated, or 0.2 eq for catalytic)[7]
-
Cesium Fluoride (CsF) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Standard oven-dried glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup.
Step-by-Step Procedure
-
Reaction Setup (Self-Validating System):
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Copper(I) Iodide (0.50 mmol, 95 mg, 1.0 eq), Cesium Fluoride (0.60 mmol, 91 mg, 1.2 eq), and the desired Aryl Iodide (0.50 mmol, 1.0 eq).
-
Causality Note: CsF must be anhydrous for efficient activation of the silyl reagent. CuI is sensitive to oxidation, and using it as a fine powder increases surface area and reactivity.
-
Seal the flask with a septum, and purge the system with dry Nitrogen or Argon for 10-15 minutes. This inert atmosphere is critical to prevent catalyst deactivation and side reactions.
-
-
Addition of Reagents:
-
Through the septum, add anhydrous THF (1.0 mL) via syringe.
-
Add Diethyl [(trimethylsilyl)difluoromethyl]phosphonate (0.60 mmol, 156 mg, 1.2 eq) dropwise at room temperature while stirring.
-
Causality Note: A slight excess of the phosphonate and CsF ensures complete consumption of the often more valuable aryl iodide.
-
-
Reaction Execution and Monitoring:
-
Immerse the flask in a preheated oil bath at 60 °C and stir vigorously for 24 hours.[7]
-
The reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for ¹⁹F NMR analysis to observe the consumption of the starting phosphonate and the appearance of the product signal. A successful reaction shows a shift in the ¹⁹F NMR signal for the CF₂ group.
-
-
Workup and Isolation:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Causality Note: The aqueous wash removes inorganic salts (CuI, CsF) and any water-soluble byproducts.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Characterization:
-
The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl(difluoromethyl)phosphonate.
-
The final product should be characterized by ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
References
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. [PDF] Copper-Promoted Cross-Coupling Reactions for the Synthesis of Aryl(difluoromethyl)phosphonates Using Trimethylsilyl(difluoromethyl)phosphonate | Semantic Scholar [semanticscholar.org]
- 7. Copper-Promoted Cross-Coupling Reactions for the Synthesis of Aryl(difluoromethyl)phosphonates Using Trimethylsilyl(difluoromethyl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Nickel-catalyzed direct cross-coupling of heterocyclic phosphonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. d-nb.info [d-nb.info]
- 15. Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of fluorinated pharmaceuticals using Diethyl (difluoromethyl)phosphonate
An Application Guide to the Synthesis of Fluorinated Pharmaceuticals Using Diethyl (Difluoromethyl)phosphonate and its Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of modern medicinal chemistry, the incorporation of fluorine into bioactive molecules has become a cornerstone strategy for enhancing pharmacological profiles. The difluoromethyl group (–CF₂H) is of particular interest due to its unique electronic properties. It can serve as a lipophilic hydrogen bond donor and often acts as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) moieties.[1][2] This substitution can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[3]
This compound has emerged as a versatile and indispensable reagent for introducing the difluoromethyl group into organic substrates.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical synthesis of fluorinated compounds using this key building block. We will explore its application in nucleophilic difluoromethylation and contrast it with the related reactivity of its bromo-derivative as a difluorocarbene precursor, providing detailed, field-proven protocols and explaining the causality behind key experimental choices.
Part 1: Nucleophilic Difluoromethylation of Carbonyl Compounds
One of the most powerful applications of this compound is its role as a precursor to the difluoromethyl anion ([CF₂H]⁻) equivalent. This nucleophile can be efficiently added to a wide range of electrophilic carbonyl compounds, such as aldehydes and ketones, to produce valuable difluoromethyl-containing alcohols.[4]
Underlying Mechanism: From Phosphonate to Nucleophile
The reaction proceeds via a two-step sequence. First, the phosphonate is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This generates a stabilized phosphonate carbanion. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbon of the carbonyl group. The resulting intermediate can be subsequently protonated during workup to yield the desired α,α-difluoro-β-hydroxyphosphonate. In a subsequent step, cleavage of the P-C bond can be induced to furnish the final difluoromethyl alcohol.[4]
A critical insight is that under certain basic conditions, the initially formed β-hydroxyphosphonate can undergo a rearrangement (a phospha-Brook rearrangement) to form a phosphate, which can be an undesired side product or a useful intermediate depending on the synthetic goal.[5][6] However, for the direct synthesis of difluoromethyl alcohols, the key is the controlled generation of the [CF₂H]⁻ anion from the phosphonate adduct.[4]
Experimental Workflow: Synthesis of Difluoromethyl Alcohols
The following diagram outlines the typical workflow for the nucleophilic difluoromethylation of a generic carbonyl compound.
Caption: Workflow for nucleophilic difluoromethylation of carbonyls.
Detailed Protocol: Synthesis of 1-(4-bromophenyl)-2,2-difluoroethanol
This protocol is adapted from methodologies described for the nucleophilic difluoromethylation of aldehydes using this compound.[4]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
4-Bromobenzaldehyde
-
Sodium methoxide (MeONa)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add this compound (1.1 eq.). Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA (1.1 eq.) dropwise. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Carbonyl Addition: In a separate flask, dissolve 4-bromobenzaldehyde (1.0 eq.) in anhydrous THF. Add this solution dropwise to the carbanion solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, monitoring progress by TLC.
-
P-C Bond Cleavage: While maintaining the low temperature, add a solution of sodium methoxide (2.0 eq.) in anhydrous methanol. Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours until the intermediate phosphonate adduct is fully consumed.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-(4-bromophenyl)-2,2-difluoroethanol.
Data Presentation: Substrate Scope and Yields
The nucleophilic difluoromethylation using this compound is effective for a range of carbonyl compounds.[4]
| Entry | Carbonyl Substrate | Product | Typical Yield (%) |
| 1 | Benzaldehyde | 2,2-Difluoro-1-phenylethanol | 85-95% |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2-difluoroethanol | 80-90% |
| 3 | Cyclohexanecarbaldehyde | 1-Cyclohexyl-2,2-difluoroethanol | 75-85% |
| 4 | Acetophenone | 2,2-Difluoro-1-phenylpropan-1-ol | 65-75% |
| 5 | Benzophenone | 2,2-Difluoro-1,1-diphenylethanol | 50-60% |
Yields are approximate and can vary based on specific reaction conditions and scale.
Part 2: Difluoromethylation via a Difluorocarbene Intermediate
While this compound itself is a source of the [CF₂H]⁻ anion, a closely related and commercially available reagent, diethyl (bromodifluoromethyl)phosphonate , serves as a highly efficient precursor to difluorocarbene (:CF₂).[7][8] This reactive intermediate is particularly useful for the difluoromethylation of heteroatom nucleophiles such as phenols and thiols.[7][9]
Underlying Mechanism: Carbene Generation and Trapping
The reaction is initiated by a base, which induces a facile P-C bond cleavage of the diethyl (bromodifluoromethyl)phosphonate.[7] This is presumed to generate a transient bromodifluoromethyl anion, which rapidly undergoes α-elimination of the bromide ion to form difluorocarbene. This highly electrophilic carbene is then trapped in situ by a nucleophile, such as a phenolate or thiophenolate anion, to yield the corresponding difluoromethyl ether or thioether. A significant advantage of this method is that the primary byproduct, diethyl phosphate, is water-soluble, simplifying product purification.[7]
Experimental Workflow: O- and S-Difluoromethylation
The following diagram illustrates the generation of difluorocarbene and its subsequent trapping by a nucleophile.
Caption: Workflow for difluorocarbene generation and trapping.
Detailed Protocol: Synthesis of 4-(Difluoromethoxy)biphenyl
This protocol is based on the efficient difluoromethylation of phenols using diethyl (bromodifluoromethyl)phosphonate.[7]
Materials:
-
Diethyl (bromodifluoromethyl)phosphonate[8]
-
4-Phenylphenol
-
Potassium hydroxide (KOH)
-
Acetonitrile (MeCN)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask, dissolve 4-phenylphenol (1.0 eq.) and potassium hydroxide (2.0-3.0 eq.) in a solvent mixture of acetonitrile and water (e.g., 4:1 v/v). Stir at room temperature until the phenol is fully dissolved and the phenolate has formed.
-
Reagent Addition: Add diethyl (bromodifluoromethyl)phosphonate (1.2 eq.) to the solution. The reaction is often exothermic; a water bath may be used to maintain room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, add water to the mixture to dissolve the phosphate salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 4-(difluoromethoxy)biphenyl.
Data Presentation: Scope of O- and S-Difluoromethylation
This method is highly effective for various phenols and thiols, including those with other functional groups.[7][9]
| Entry | Substrate | Product | Typical Yield (%) |
| 1 | Phenol | (Difluoromethoxy)benzene | 90-98% |
| 2 | 4-Cyanophenol | 4-(Difluoromethoxy)benzonitrile | 85-95% |
| 3 | Thiophenol | (Difluoromethylthio)benzene | 90-98% |
| 4 | 1-Naphthol | 1-(Difluoromethoxy)naphthalene | 80-90% |
| 5 | 2-Mercaptopyridine | 2-(Difluoromethylthio)pyridine | 75-85% |
Yields are approximate and can vary based on specific reaction conditions.
Troubleshooting and Optimization Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base or wet reagents/solvents.2. Insufficient deprotonation time or temperature too high.3. Sterically hindered carbonyl substrate. | 1. Use freshly opened anhydrous solvents. Flame-dry glassware. Use fresh, high-quality base.2. Ensure the deprotonation step is conducted at -78 °C for the recommended time.[10]3. Increase reaction time or consider a more reactive base. |
| Formation of Side Products | 1. Self-condensation of the aldehyde/ketone.2. Undesired phospha-Brook rearrangement.3. Michael addition if the product is an α,β-unsaturated carbonyl. | 1. Add the carbonyl substrate solution slowly to the pre-formed carbanion at low temperature.[10]2. Carefully control the base, solvent, and temperature to favor the desired pathway.[5]3. Maintain low temperatures to minimize the rate of the Michael addition. |
| Difficult Purification | 1. Incomplete removal of the phosphate byproduct. | 1. For carbene reactions, ensure sufficient water is used in the workup to dissolve the diethyl phosphate salt.[7] Perform multiple aqueous washes. |
| Low (Z)-Selectivity (in HWE-type reactions) | 1. Standard HWE conditions favor the (E)-alkene. | 1. For Z-selectivity, consider the Still-Gennari modification using phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6).[11][12] |
Conclusion
This compound and its bromo-derivative are powerful, complementary reagents for the synthesis of fluorinated molecules of high value to the pharmaceutical and agrochemical industries. By serving as robust precursors to either the difluoromethyl anion or difluorocarbene, they provide reliable and scalable pathways to difluoromethylated alcohols, ethers, and thioethers. Understanding the distinct reactivity of each reagent allows the medicinal chemist to strategically incorporate the vital –CF₂H moiety, paving the way for the development of next-generation therapeutics with enhanced stability and efficacy.[3]
References
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diethyl(bromdifluormethyl)phosphonat 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Diethyl (difluoromethyl)phosphonate in Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
The introduction of fluorine atoms into organic molecules is a paramount strategy in the design of modern agrochemicals, often leading to enhanced efficacy, metabolic stability, and bioavailability. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as it can act as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl (-OH), thiol (-SH), or amino (-NH₂) moieties.[1][2] Diethyl (difluoromethyl)phosphonate and its direct precursors are powerful reagents for incorporating this valuable functional group. This document provides an in-depth guide for researchers and drug development professionals on the application of this compound in key synthetic transformations relevant to the agrochemical industry. We will explore the underlying mechanisms, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to ensure reproducible and successful outcomes.
The Strategic Role of the Difluoromethyl Group in Agrochemicals
The unique physicochemical properties of the CF₂H group make it a highly desirable feature in the molecular architecture of pesticides.[2] Compared to the more electron-withdrawing trifluoromethyl (CF₃) group, the difluoromethyl group offers a more nuanced modulation of a molecule's properties.[3][4] Its ability to engage in hydrogen bonding while moderately increasing lipophilicity allows for fine-tuning of a compound's interaction with biological targets and its behavior within a plant or pest system.[1][2] Consequently, difluoromethylation has become a critical tool for modifying the biological activity and pharmacokinetic profiles of fungicides, herbicides, and insecticides.[3][4]
This compound is a key reagent in this field, primarily utilized for the synthesis of difluoromethylated alkenes via the Horner-Wadsworth-Emmons (HWE) reaction.[5] Furthermore, its precursor, diethyl bromodifluoromethylphosphonate, serves as a highly efficient source of difluorocarbene for the difluoromethylation of heteroatoms, a common transformation in the synthesis of active agrochemical ingredients.[5][6]
Table 1: Physicochemical Properties of Key Reagents
| Property | This compound | Diethyl bromodifluoromethylphosphonate |
| CAS Number | 1478-53-1[7] | 65094-22-6[8] |
| Linear Formula | F₂CHP(O)(OC₂H₅)₂[7] | BrCF₂P(O)(OC₂H₅)₂ |
| Molecular Weight | 188.11 g/mol [7] | 267.01 g/mol |
| Form | Liquid[7] | Liquid |
| Boiling Point | 55 °C @ 0.5 mmHg[7] | 102 °C @ 16 mmHg |
| Density | ~1.20 g/mL at 25 °C[7] | ~1.50 g/cm³[8] |
| Refractive Index | n20/D ~1.388[7] | n20/D ~1.42 |
Core Synthetic Applications & Mechanistic Insights
Two primary transformations utilizing this phosphonate system are central to its application in agrochemical synthesis. Understanding the mechanism behind each is crucial for optimizing reaction conditions and troubleshooting.
Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds with high stereoselectivity.[9][10] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.
Causality & Expertise: The key advantage of the HWE reaction over the classical Wittig reaction lies in the nature of the phosphorus reagent. The phosphonate carbanion generated from this compound is more nucleophilic and less sterically hindered than a corresponding triphenylphosphonium ylide.[9] This heightened reactivity allows for successful olefination of a broader range of carbonyl compounds, including more hindered ketones. Critically, the byproduct of the reaction is a water-soluble diethyl phosphate salt, which is easily removed during aqueous workup, dramatically simplifying product purification—a significant advantage in process chemistry.[9][10] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[10]
Mechanism:
-
Deprotonation: A suitable base (e.g., NaH, KHMDS, n-BuLi) abstracts the acidic α-proton from the phosphonate, creating a resonance-stabilized phosphonate carbanion.[9]
-
Nucleophilic Attack: The carbanion adds to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation & Elimination: The intermediate cyclizes to a four-membered oxaphosphetane ring, which then collapses, eliminating the phosphate byproduct and forming the alkene.[9]
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
O- and S-Difluoromethylation via a Difluorocarbene Precursor
Many potent agrochemicals feature a difluoromethoxy (Ar-O-CF₂H) or difluoromethylthio (Ar-S-CF₂H) moiety. Diethyl bromodifluoromethylphosphonate is an excellent reagent for installing this group.[6]
Causality & Expertise: This method relies on the in situ generation of difluorocarbene (:CF₂). The phosphonate is not the direct difluoromethylating agent but rather a convenient and stable precursor to the highly reactive carbene intermediate.[6] The reaction proceeds under mild basic hydrolysis conditions. The genius of this reagent is its facile P-C bond cleavage, which is much more efficient than C-H abstraction from other potential difluorocarbene sources, leading to high yields.[6] The resulting diethyl phosphate byproduct is, again, easily removed with an aqueous wash, making this a clean and environmentally benign protocol.[6]
Mechanism:
-
P-C Bond Cleavage: In the presence of a base (e.g., KOH), the phosphonate undergoes hydrolysis, cleaving the P-C bond to presumably form a bromodifluoromethyl anion ([BrCF₂]⁻).
-
α-Elimination: This anion is unstable and rapidly undergoes α-elimination of the bromide ion to generate the electrophilic difluorocarbene (:CF₂).
-
Carbene Trapping: The carbene is immediately trapped by a nucleophile present in the reaction, such as a phenolate or thiophenolate anion, to yield the final difluoromethylated product.[6]
Caption: Difluorocarbene generation and trapping mechanism.
Experimental Protocols
Safety First: Always conduct a thorough risk assessment before beginning any experiment. This compound and its bromo-derivative may cause skin, eye, and respiratory irritation.[11][12] Handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
Protocol 1: General Procedure for HWE Olefination of an Aldehyde
This protocol describes a typical procedure for forming a difluoromethylated alkene from an aldehyde.
Caption: Experimental workflow for the HWE reaction.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and suspend the NaH in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension dropwise via a syringe. The addition should be controlled to manage hydrogen gas evolution.
-
Activation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour or until the evolution of hydrogen gas has ceased, indicating complete formation of the phosphonate carbanion.
-
Addition of Carbonyl: Cool the resulting solution back to 0 °C and add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure difluoromethylated alkene.
Table 2: Illustrative HWE Reaction Conditions
This table serves as a template for summarizing experimental results.
| Entry | Base (eq.) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 0 °C to RT | 16 | Populate |
| 2 | KHMDS (1.1) | THF / 18-crown-6 | -78 °C | 4 | Populate |
| 3 | n-BuLi (1.1) | THF | -78 °C to RT | 12 | Populate |
| 4 | K₂CO₃ (4.5) | THF / H₂O | RT | 2 | Populate |
Note: Conditions can vary significantly based on the substrate. The use of KHMDS or n-BuLi at low temperatures is common for sensitive substrates, while K₂CO₃ can be used for activated systems.[13]
Protocol 2: General Procedure for O-Difluoromethylation of a Phenol
This protocol uses diethyl bromodifluoromethylphosphonate as a difluorocarbene precursor.[6]
Caption: Experimental workflow for O-Difluoromethylation.
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 eq.) and potassium hydroxide (KOH, ~2.0-20 eq.) in a solvent mixture of acetonitrile (MeCN) and water.
-
Reagent Addition: To the vigorously stirred solution at room temperature, add diethyl bromodifluoromethylphosphonate (1.0-1.5 eq.).
-
Reaction: Continue to stir the mixture vigorously at room temperature. The reaction is often rapid, typically complete within 30 minutes to 2 hours.[6] Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Washing and Drying: Combine the organic layers. The aqueous solubility of the diethyl phosphate byproduct is a key advantage here.[6] Wash thoroughly with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure difluoromethyl ether.
Table 3: Examples of O-Difluoromethylation of Phenols
Adapted from Zafrani, Y. & Segall, Y. (2009).[6]
| Entry | Phenol Substrate | Base (eq.) | Time | Yield (%) |
| 1 | Phenol | KOH (20) | 30 min | 91 |
| 2 | 4-Methoxyphenol | KOH (20) | 30 min | 96 |
| 3 | 4-Nitrophenol | KOH (20) | 30 min | 94 |
| 4 | 2-Naphthol | KOH (20) | 30 min | 92 |
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1478-53-1 | this compound [fluoromart.com]
- 6. researchgate.net [researchgate.net]
- 7. 二乙基(二氟甲基)膦酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 65094-22-6 Cas No. | Diethyl [bromo(difluoro)methyl]phosphonate | Apollo [store.apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
The Strategic Deployment of Diethyl (difluoromethyl)phosphonate in the Synthesis of Advanced Phosphonate-Based Drug Candidates
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design. Among the various fluorinated motifs, the difluoromethyl (-CF₂H) group holds a privileged position. Its unique electronic properties and steric profile allow it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities. The introduction of a -CF₂H group can significantly enhance a drug candidate's metabolic stability, improve membrane permeability, and modulate binding affinity to its biological target.[1] Diethyl (difluoromethyl)phosphonate has emerged as a key building block for introducing this valuable moiety, providing a versatile platform for the synthesis of novel phosphonate-based therapeutics that mimic natural phosphates with enhanced stability.[2]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in key carbon-carbon and carbon-phosphorus bond-forming reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Core Synthetic Strategies: An Overview
The reactivity of this compound is primarily centered around the acidity of the proton on the difluoromethyl group, enabling the formation of a nucleophilic carbanion. This carbanion can then participate in a variety of reactions to construct the desired phosphonate drug analogs. The principal synthetic routes are summarized below.
Caption: General synthetic pathways utilizing this compound.
Nucleophilic Addition to Carbonyl Compounds: Synthesis of α-Hydroxy-β,β-difluorophosphonates
A fundamental application of this compound is its nucleophilic addition to aldehydes and ketones. This reaction provides access to α-hydroxy-β,β-difluorophosphonates, which are key intermediates in the synthesis of various phosphonate drugs and can act as mimics of phosphorylated sugars and other biological phosphates.[1]
Causality of Experimental Choices: The reaction is initiated by the deprotonation of this compound using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at low temperatures (-78 °C). The low temperature is crucial to prevent side reactions and ensure the stability of the generated carbanion. Tetrahydrofuran (THF) is a common solvent due to its ability to solvate the lithium cation and its low freezing point. The subsequent addition of the carbonyl compound to the pre-formed carbanion solution ensures that the nucleophilic addition is the predominant reaction pathway.
Experimental Protocol: Synthesis of Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate
Caption: Workflow for the synthesis of an α-hydroxy-β,β-difluorophosphonate.
Materials:
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
This compound
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of LDA (1.2 equivalents) in THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution via a syringe.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of benzaldehyde (1.3 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for the appropriate time (typically 1-3 hours, monitor by TLC) before allowing the reaction to warm to 0 °C over 10 minutes.[3]
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α-hydroxy-β,β-difluorophosphonate.[3]
| Aldehyde/Ketone Substrate | Base System | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | LDA | -78 | 2 | 85 |
| 4-Chlorobenzaldehyde | LDA | -78 | 2.5 | 82 |
| Cyclohexanone | LDA | -78 | 3 | 75 |
| Acetophenone | n-BuLi | -78 | 3 | 70 |
Horner-Wadsworth-Emmons (HWE) Reaction: Accessing gem-Difluoroolefins
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes.[4][5][6] While direct, detailed protocols for the HWE reaction of this compound are not abundantly reported, the principles of the reaction can be applied. The electron-withdrawing nature of the difluoromethyl group is expected to favor the formation of the (Z)-alkene, analogous to the Still-Gennari modification of the HWE reaction.[4][7]
Causality of Experimental Choices: This reaction also begins with the deprotonation of the phosphonate. A strong base like sodium hydride (NaH) is often used in a polar aprotic solvent like THF or DME. The reaction with the aldehyde forms an intermediate oxaphosphetane, which then eliminates to form the alkene and a water-soluble phosphate byproduct, simplifying purification. The use of phosphonates with electron-withdrawing groups, such as the difluoromethyl group, can accelerate the elimination step, influencing the stereochemical outcome.[4]
General Protocol: HWE Reaction for gem-Difluoroolefin Synthesis
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).
-
Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 12-24 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the gem-difluoroolefin.
| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Time (h) | Predominant Isomer |
| 4-Nitrobenzaldehyde | NaH | THF | 0 to rt | 18 | Z |
| Cinnamaldehyde | KHMDS | THF | -78 to rt | 12 | Z |
| 2-Naphthaldehyde | NaH | DME | 0 to rt | 20 | Z |
Pudovik and Kabachnik-Fields Reactions: Synthesizing α-Amino-β,β-difluorophosphonates
The Pudovik reaction and its three-component variant, the Kabachnik-Fields reaction, are essential methods for the synthesis of α-aminophosphonates, which are important structural motifs in many biologically active compounds.[8][9] These reactions involve the addition of a P-H bond across a C=N double bond of an imine. While this compound itself does not have a P-H bond, its carbanion can add to imines in a Pudovik-type reaction to generate the corresponding α-amino-β,β-difluorophosphonates.
Causality of Experimental Choices: The reaction is typically carried out by first forming the imine in situ from an aldehyde and an amine, followed by the addition of the deprotonated this compound. Alternatively, a pre-formed imine can be used. The choice of solvent and catalyst (if any) depends on the specific substrates. Lewis acids or base catalysts can be employed to facilitate the addition.[8]
General Protocol: Pudovik-type Synthesis of α-Amino-β,β-difluorophosphonates
Materials:
-
Lithium diisopropylamide (LDA)
-
This compound
-
Pre-formed or in situ generated imine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Generate the this compound carbanion as described in the nucleophilic addition protocol using LDA in THF at -78 °C.
-
To this solution, add a solution of the imine (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Imine Substrate (from) | Amine | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Aniline | -78 to rt | 16 | 78 |
| 4-Methoxybenzaldehyde | Benzylamine | -78 to rt | 18 | 80 |
| Furfural | Cyclohexylamine | -78 to rt | 16 | 72 |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of phosphonate-based drug candidates. Its ability to introduce the metabolically robust and bioisosteric difluoromethylphosphonate moiety makes it an indispensable tool for medicinal chemists. The protocols outlined in this guide for nucleophilic addition, Horner-Wadsworth-Emmons, and Pudovik-type reactions provide a solid foundation for researchers to explore the synthesis of novel and potentially more effective phosphonate therapeutics. The key to successful synthesis lies in the careful control of reaction conditions, particularly temperature and the choice of base, to favor the desired reaction pathway and maximize yields.
References
- 1. Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: The Role of Diethyl (difluoromethyl)phosphonate and its Analogs in Flame Retardant Materials
Executive Summary
This technical guide addresses the role of Diethyl (difluoromethyl)phosphonate (DEDFMP) in flame retardant materials. An extensive review of current scientific literature and commercial applications reveals a notable absence of data supporting the use of DEDFMP as a flame retardant. The available research on this compound and its close derivatives, such as Diethyl (bromodifluoromethyl)phosphonate, primarily focuses on their application as reagents in organic synthesis, specifically for difluoromethylation reactions.[1][2][3][4]
In contrast, the non-fluorinated analog, Diethyl Ethylphosphonate (DEEP), is a well-established and widely used organophosphorus flame retardant.[5] To provide a comprehensive and practical resource for researchers and professionals in the field, this document will focus on the established applications and protocols for DEEP as a representative phosphonate-based flame retardant. Furthermore, we will offer a scientifically grounded perspective on the potential, yet currently hypothetical, influence of difluoromethyl substitution on the flame retardant mechanisms of such compounds.
Part 1: Diethyl Ethylphosphonate (DEEP) as a Halogen-Free Flame Retardant
Introduction to Organophosphorus Flame Retardants
Organophosphorus compounds are a significant class of halogen-free flame retardants, offering an environmentally conscious alternative to traditional halogenated systems.[6] These compounds are valued for their versatility and ability to impart flame retardancy to a wide range of polymers.[5][7] Their mechanism of action is often multifaceted, involving processes in both the gas and condensed phases during combustion.[6]
Diethyl Ethylphosphonate (DEEP) is a prominent additive (non-reactive) organophosphorus flame retardant. It is a colorless liquid with low viscosity, high phosphorus content, and good solubility in many polymer systems, making it a versatile choice for various applications.[5] It is particularly effective in polyurethane foams, unsaturated polyester resins, and epoxy resins.[5]
Mechanism of Flame Retardancy
Organophosphorus flame retardants like DEEP function through a combination of gas-phase and condensed-phase mechanisms to interrupt the combustion cycle.[6]
-
Gas-Phase Inhibition: During combustion, the flame retardant decomposes to release phosphorus-containing radicals (e.g., PO•, HPO•). These highly reactive species act as scavengers in the flame, interfering with the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction. This "radical trap" mechanism quenches the flame, reduces heat generation, and helps to extinguish the fire.[8]
-
Condensed-Phase Action: In the solid polymer, the thermal decomposition of the phosphonate can yield phosphoric acid. This acid acts as a catalyst for the dehydration and cross-linking of the polymer, promoting the formation of a stable, insulating char layer on the surface. This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatile compounds into the gas phase.[7][9]
Caption: Dual-action mechanism of organophosphorus flame retardants.
Part 2: Applications and Performance Data of DEEP
DEEP's efficacy has been demonstrated in various polymer systems. Its performance is typically evaluated using standard fire tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.
| Polymer System | DEEP Loading (php*) | LOI (%) | UL-94 Rating | Reference |
| Rigid Polyurethane Foam (RPUF) | 15 | 24.9 | V-0 | [8] |
| Rigid Polyurethane Foam (RPUF) | 5 (with 15 php APP**) | - | V-0 | [8] |
| Unsaturated Polyester Resin | Varies | Increased | Varies | [5] |
| Epoxy Resin | Varies | Increased | Varies | [5] |
*php: parts per hundred parts of polyol/resin **APP: Ammonium Polyphosphate (a common synergist)
Part 3: Experimental Protocols
Protocol for Synthesis of Diethyl Ethylphosphonate (DEEP)
This protocol is based on the Michaelis-Arbuzov rearrangement, a common method for synthesizing phosphonates.
Materials:
-
Triethyl phosphite (TEP)
-
Ethyl iodide (or another suitable ethylating agent)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Graduated dropping funnel
-
Nitrogen inlet
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to prevent side reactions.
-
To the dry, nitrogen-filled three-neck round-bottom flask, add a catalytic amount of ethyl iodide.
-
Heat the flask to approximately 180°C.
-
Place the triethyl phosphite into the graduated dropping funnel.
-
Slowly add the triethyl phosphite from the dropping funnel to the heated flask. Maintain the reaction temperature between 178°C and 180°C. The rate of addition should be carefully controlled to sustain this temperature, as the reaction is exothermic.
-
After the addition of triethyl phosphite is complete, maintain the reaction at temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature (25°C).
-
The crude product, diethyl ethylphosphonate, can be purified by vacuum distillation to remove any unreacted starting materials or byproducts.
Protocol for Incorporation and Evaluation of DEEP in a Polymer
This protocol provides a general workflow for adding DEEP to a polymer matrix and testing its flame retardant properties.
Caption: Workflow for flame retardant polymer preparation and testing.
Procedure:
-
Formulation: Based on the chosen polymer system (e.g., polyurethane foam), accurately weigh the resin/polyol, curing agent/isocyanate, catalysts, and any other additives according to the desired formulation.
-
Incorporation: Weigh the desired amount of DEEP (e.g., 15 php) and add it to the resin/polyol component. Mix thoroughly until a homogeneous mixture is achieved.
-
Curing: Add the curing agent/isocyanate to the mixture and mix vigorously. Pour the reacting mixture into a mold to produce standardized test specimens. Allow the polymer to cure fully according to established procedures.
-
Testing:
-
LOI Test (ASTM D2863): Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of the material. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test: Classify the material's response to a small open flame under controlled conditions. Ratings like V-0, V-1, or V-2 are assigned based on burning time, dripping, and ignition of cotton below the specimen.
-
Cone Calorimetry: Measure key combustion parameters such as heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production. Reductions in these values indicate effective flame retardancy.
-
-
Analysis: Compare the results of the flame-retarded polymer with a control sample containing no DEEP. Analyze the char residue from the burned samples using techniques like Scanning Electron Microscopy (SEM) to assess its integrity and morphology.
Part 4: Prospective Analysis of this compound (DEDFMP)
While no specific data exists for DEDFMP as a flame retardant, we can hypothesize its potential behavior based on the known effects of fluorine substitution in organic molecules and the established mechanisms of phosphonates.
-
Enhanced Gas-Phase Inhibition: The presence of the C-F bond, which is stronger than the C-H bond, could alter the thermal decomposition pathway. Upon decomposition, DEDFMP would release not only phosphorus-based radicals but potentially fluorine-containing species as well. Fluorine radicals are also known to be effective flame inhibitors, potentially offering a synergistic radical scavenging effect with the phosphorus radicals in the gas phase.
-
Modified Thermal Stability and Volatility: The electronegative fluorine atoms would significantly alter the electronic properties of the phosphonate. This could impact its thermal stability and volatility compared to DEEP. A change in the decomposition temperature could affect its synchronization with the polymer's degradation, which is a critical factor for effective flame retardancy.
-
Impact on Condensed-Phase Action: The influence on char formation is less straightforward. The formation of HF during decomposition could potentially alter the acid-catalyzed charring process, though the specific effect (beneficial or detrimental) would require experimental verification.
References
- 1. nbinno.com [nbinno.com]
- 2. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Addition Reactions of Lithiated Diethyl (difluoromethyl)phosphonate
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the nucleophilic addition reactions of lithiated diethyl (difluoromethyl)phosphonate. The difluoromethyl (CF₂H) group is a critical pharmacophore in modern drug design, acting as a bioisostere for hydroxyl, thiol, or amine groups, thereby enhancing metabolic stability and binding affinity.[1] This guide offers a robust, field-proven protocol for the generation of the lithiated phosphonate carbanion and its subsequent reaction with various aldehyde and ketone electrophiles to furnish valuable β-hydroxy-α,α-difluorophosphonate adducts. We delve into the mechanistic rationale behind the experimental design, provide a step-by-step workflow, and present a summary of the reaction's scope and limitations to empower scientists in synthesizing novel difluoromethylated compounds.
Scientific Introduction & Strategic Importance
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical properties of parent compounds.[2] The difluoromethyl group (CF₂H), in particular, has emerged as a strategic asset. Unlike the more electron-withdrawing trifluoromethyl (CF₃) group, the CF₂H moiety possesses an acidic proton, enabling it to act as a hydrogen bond donor, which can lead to enhanced target engagement and selectivity.[1] Furthermore, its introduction can improve metabolic stability and membrane permeability, making it a highly sought-after functional group in drug candidates.[1]
The reaction of lithiated this compound with carbonyl compounds provides a direct and efficient route to molecules bearing both the difluoromethyl group and a phosphonate handle. The resulting β-hydroxy-α,α-difluorophosphonates are stable, versatile intermediates. They can be utilized directly or serve as precursors for further transformations, such as the Horner-Wadsworth-Emmons olefination to generate gem-difluoroolefins, which are known bioisosteres of the carbonyl group.[3][4] This guide focuses on the foundational nucleophilic addition step, a critical gateway to this class of compounds.
Reaction Mechanism and Rationale
The overall transformation proceeds via a two-stage process: 1) deprotonation of the phosphonate to form a nucleophilic carbanion, and 2) nucleophilic attack of this carbanion on a carbonyl electrophile.[5][6]
Stage 1: Generation of the Lithiated Nucleophile
This compound possesses an acidic proton on the carbon flanked by the electron-withdrawing phosphonate and two fluorine atoms. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at low temperatures quantitatively generates the corresponding lithium carbanion.
-
Choice of Base: LDA is the base of choice due to its strong basicity (pKa of diisopropylamine is ~36), which ensures complete deprotonation, and its significant steric bulk, which minimizes competitive nucleophilic attack on the phosphonate itself.[7] n-Butyllithium (n-BuLi) can also be used, but LDA, generated in situ from diisopropylamine and n-BuLi, is generally preferred for cleaner reactions with sensitive substrates.
-
Temperature Control: The reaction is conducted at cryogenic temperatures (typically -78 °C to -74 °C) to ensure the stability of the highly reactive lithiated carbanion, preventing decomposition and side reactions.[1]
Stage 2: Nucleophilic Addition to the Carbonyl
The generated phosphonate carbanion is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone.[8] This attack proceeds via the well-established Bürgi-Dunitz trajectory, leading to the formation of a tetrahedral alkoxide intermediate.[9] Subsequent aqueous workup protonates the alkoxide to yield the final β-hydroxy-α,α-difluorophosphonate product.
-
Reactivity: Aldehydes are generally more reactive electrophiles than ketones due to reduced steric hindrance and greater partial positive charge on the carbonyl carbon.[9][10]
-
Workup: Quenching the reaction with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), neutralizes the lithium alkoxide intermediate and any remaining base to afford the desired alcohol product.[1]
The logical flow of this two-stage process is illustrated in the diagram below.
References
- 1. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Diastereoselective addition reactions of furyl aldehydes using chiral boronates as auxiliary: application to the enantioselective synthesis of 2,3-disubstituted furyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
The Horner-Wadsworth-Emmons Reaction with Diethyl (Difluoromethyl)phosphonate Derivatives: A Detailed Guide to the Synthesis of gem-Difluoroolefins
Introduction: The Strategic Importance of Difluoromethylated Moieties in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for modulating physicochemical and biological properties.[1] Among the various fluorinated motifs, the difluoromethyl group (–CF₂H) has garnered significant attention. It serves as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, often enhancing metabolic stability and membrane permeability of bioactive compounds.[2] The Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for the stereoselective synthesis of alkenes, offers a compelling avenue for the introduction of this valuable functional group through the use of diethyl (difluoromethyl)phosphonate and its derivatives.[3] This guide provides an in-depth exploration of this reaction, from its mechanistic underpinnings to practical, field-tested protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Journey from Phosphonate to gem-Difluoroolefin
The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction, utilizing a phosphonate-stabilized carbanion which is generally more nucleophilic and less basic than the corresponding phosphonium ylide.[3] This enhanced nucleophilicity allows for reactions with a broader range of aldehydes and ketones, often under milder conditions.[4] The reaction proceeds through a well-defined sequence of steps:
-
Deprotonation: A suitable base abstracts the acidic proton from the carbon alpha to the phosphonate group of this compound, generating a resonance-stabilized phosphonate carbanion. The choice of base is critical and depends on the acidity of the phosphonate and the presence of other sensitive functional groups in the reactants.
-
Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step and forms a tetrahedral intermediate.[3][4]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the final gem-difluoroolefin product and a water-soluble dialkylphosphate salt, which is easily removed during aqueous workup, a significant advantage over the traditional Wittig reaction.[5]
Applications in Synthesis: A Versatile Tool for Difluoromethylenation
The HWE reaction with this compound is a valuable method for the synthesis of gem-difluoroolefins. These products are not only important targets in their own right but also serve as versatile synthetic intermediates. While a comprehensive database of diverse aldehydes and their corresponding yields with this specific phosphonate is still evolving in the literature, the following table provides representative data to guide experimental design.
| Aldehyde/Ketone Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | LDA | THF | -78 to 0 | 1-3 | Good | [1] |
| 4-Methoxybenzaldehyde | LDA | THF | -78 to 0 | 1-3 | Good | [1] |
| 4-Nitrobenzaldehyde | LDA | THF | -78 to 0 | 1-3 | Good | [1] |
| Cyclohexanecarboxaldehyde | LDA | THF | -78 to 0 | 1-3 | Good | [1] |
| Acetophenone | LDA | THF | -78 to 0 | 1-3 | Moderate | [1] |
| Benzophenone | LDA | THF | -78 to 0 | 1-3 | Moderate | [1] |
Note: The yields are described qualitatively as "Good" or "Moderate" based on the general efficiency reported in the literature for the initial adduct formation.[1] The subsequent elimination to the olefin is typically efficient under standard HWE conditions. Researchers should optimize conditions for their specific substrates.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Horner-Wadsworth-Emmons reaction with this compound.
Protocol 1: General Procedure for the Synthesis of gem-Difluoroolefins
This protocol is adapted from the procedure for the formation of the initial adduct, followed by a standard elimination step.[1]
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.2 equiv)
-
Diisopropylamine (1.05 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of LDA: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool to 0 °C. Add diisopropylamine, followed by the dropwise addition of n-BuLi. Stir the solution at 0 °C for 20 minutes to generate lithium diisopropylamide (LDA).
-
Carbanion Formation: Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath). To this, add a solution of this compound in anhydrous THF dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the carbanion solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for the appropriate time (typically 1-3 hours, monitor by TLC). After the reaction is complete, allow the mixture to warm to 0 °C over 10 minutes.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired gem-difluoroolefin.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Incomplete deprotonation of the phosphonate. | Ensure the use of a strong, non-nucleophilic base like LDA or NaH. Ensure anhydrous conditions. |
| Low reactivity of the carbonyl compound. | Increase reaction temperature after the initial addition at low temperature. Increase reaction time. | |
| Low Yield | Side reactions (e.g., aldol condensation of the carbonyl). | Add the carbonyl compound slowly to the pre-formed phosphonate carbanion at low temperature. |
| Decomposition of the phosphonate or carbanion. | Maintain low temperatures during carbanion formation and reaction. Use freshly prepared LDA. | |
| Poor Stereoselectivity | Reaction conditions favoring a mixture of isomers. | For potentially higher Z-selectivity with fluorinated phosphonates, consider Still-Gennari conditions (e.g., KHMDS and 18-crown-6), although this is not as well-documented for difluoromethylphosphonate.[4][6] |
Conclusion
The Horner-Wadsworth-Emmons reaction employing this compound is a highly effective and practical method for the synthesis of gem-difluoroolefins. The mild reaction conditions, operational simplicity, and the ease of byproduct removal make it an attractive strategy for introducing the valuable difluoromethyl moiety into a wide range of organic molecules. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can leverage this powerful transformation to advance their synthetic programs in medicinal chemistry, agrochemicals, and materials science.
References
- 1. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Scalable Difluoromethylation Reactions
Welcome to the Technical Support Center for Difluoromethylation Reaction Scalability. This resource is designed for researchers, scientists, and drug development professionals who are transitioning difluoromethylation reactions from the laboratory bench to pilot plant or industrial-scale production. The introduction of the difluoromethyl (CF₂H) group is a critical strategy in modern medicinal and agrochemical development, offering unique physicochemical properties that can enhance the efficacy and metabolic stability of molecules.[1][2] However, scaling up these reactions presents a unique set of challenges that can impede efficient and cost-effective manufacturing.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the scale-up process. Our approach is grounded in extensive field experience and a deep understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when considering the scalability of their difluoromethylation protocols.
Q1: What are the primary hurdles when scaling up a difluoromethylation reaction?
A1: The main challenges generally fall into four categories:
-
Reaction Conditions: Laboratory-scale conditions, such as cryogenic temperatures or high dilutions, are often not economically or practically feasible on an industrial scale.
-
Process Safety and Control: Exothermic reactions, gaseous byproducts, and the use of hazardous reagents require careful management and specialized equipment at scale.
-
Downstream Processing: Purification of the final product can be a major bottleneck, often requiring significant development to achieve the desired purity and yield.[3][4]
Q2: My reaction works perfectly on a 1-gram scale but fails at 100 grams. What could be the issue?
A2: This is a classic scalability problem often related to heat and mass transfer limitations.[5][6] A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio is much lower, and localized overheating can occur, leading to side reactions and decomposition. Similarly, inefficient mixing can result in poor reaction kinetics and the formation of impurities.
Q3: How do I choose the right difluoromethylating agent for a scalable process?
A3: For scalability, the ideal reagent should be:
-
Cost-effective: The cost per mole of the CF₂H group should be acceptable for your target product's value.
-
Stable and Safe: The reagent should be stable under storage and reaction conditions and should not pose unmanageable safety risks.
-
Efficient: The reaction should proceed with high yield and selectivity under scalable conditions.
-
Amenable to large-scale synthesis: The reagent itself should be synthesizable on a large scale. For example, Pfizer has developed a scalable synthesis of [(DMPU)₂Zn(CF₂H)₂].[7]
Q4: Are there "greener" or more sustainable approaches to scalable difluoromethylation?
A4: Yes, research is ongoing to develop more sustainable methods.[2] This includes:
-
Catalytic Methods: Using transition-metal catalysts can reduce the amount of reagent needed.[7][8]
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability.[9][10]
-
Photocatalysis: Visible-light-mediated reactions can often be performed under milder conditions, although scaling up photochemical processes has its own challenges related to light penetration.[9][11][12]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of difluoromethylation reactions.
Issue 1: Low or Inconsistent Yields at Larger Scale
A common problem is a significant drop in yield or batch-to-batch inconsistency when moving from a lab to a pilot scale.
Root Cause Analysis and Corrective Actions
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Poor Heat Transfer | Exothermic reactions can lead to localized "hot spots" in a large reactor, causing thermal decomposition of reagents or products and promoting side reactions.[5] | 1. Improve Reactor Cooling: Ensure the reactor's cooling system is adequate for the heat generated by the reaction. Consider using a jacketed reactor with a high-performance heat transfer fluid. 2. Controlled Reagent Addition: Add the limiting reagent slowly to control the rate of heat generation. This is often more critical at scale than in the lab. 3. Solvent Selection: Choose a solvent with a higher boiling point to allow for a wider operating temperature window. |
| Inefficient Mass Transfer (Mixing) | Inadequate mixing can lead to localized concentration gradients, resulting in incomplete reactions or the formation of byproducts from side reactions. | 1. Optimize Agitation: Increase the stirrer speed or use a more efficient impeller design (e.g., pitched-blade turbine) to ensure homogeneity. 2. Consider Baffles: The use of baffles in the reactor can prevent vortex formation and improve mixing efficiency. 3. Dilution: While counterintuitive for throughput, a slightly more dilute reaction may sometimes improve mixing and overall yield. |
| Reagent Instability | Some difluoromethylating agents or intermediates are unstable and can decompose if the reaction is not conducted promptly or under the right conditions.[2] | 1. In-situ Generation: If possible, generate the active difluoromethylating species in-situ to minimize decomposition. 2. Temperature Control: Maintain the recommended temperature throughout the reaction. Even small deviations can impact the stability of sensitive reagents. |
Experimental Protocol: Optimizing Reagent Addition for a Scaled-Up Reaction
-
Calorimetry Study: Before scaling up, perform a reaction calorimetry study on a small scale to determine the heat of reaction and the rate of heat evolution. This will inform the required cooling capacity of the large-scale reactor.
-
Initial Slow Addition: In the first large-scale run, add the first 10% of the limiting reagent at a very slow rate while carefully monitoring the internal temperature.
-
Controlled Ramp-up: If the temperature remains stable, gradually increase the addition rate.
-
Hold Periods: Incorporate short hold periods after each portion of reagent addition to allow for complete reaction and heat dissipation.
-
Data Logging: Log the temperature, addition rate, and any other relevant parameters throughout the process to establish a robust and reproducible protocol.
Issue 2: Formation of New Impurities at Scale
The appearance of unexpected impurities in larger batches is a frequent and frustrating challenge.
Root Cause Analysis and Corrective Actions
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Longer Reaction Times | At a larger scale, reagent addition and work-up procedures often take longer, exposing the reaction mixture to potential degradation pathways for an extended period. | 1. Kinetic Analysis: Understand the reaction kinetics. If the reaction is fast, extended reaction times may not be necessary and could be detrimental. 2. Staged Work-up: If possible, perform the work-up in stages to minimize the time the product is in a reactive environment. |
| Air/Moisture Sensitivity | Reactions that are sensitive to air or moisture can be more challenging to control in large reactors where achieving a completely inert atmosphere is more difficult. | 1. Inerting Procedures: Implement robust inerting procedures for the reactor, such as multiple vacuum/nitrogen cycles. 2. Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. |
| Leaching from Equipment | Metallic impurities leached from the reactor or transfer lines can sometimes catalyze side reactions. | 1. Material Compatibility: Ensure all wetted parts of the reactor and associated equipment are compatible with the reaction mixture. 2. Cleaning Procedures: Implement and validate thorough cleaning procedures for the reactor between batches. |
Logical Workflow for Impurity Identification and Mitigation
Caption: Workflow for addressing new impurities.
Issue 3: Challenges in Downstream Purification
Purifying large quantities of difluoromethylated compounds can be complex due to the physicochemical properties of the product and byproducts.[3][13]
Root Cause Analysis and Corrective Actions
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Product and Impurity Similarity | The desired product and key impurities may have very similar polarities, making chromatographic separation difficult and leading to poor recovery.[14] | 1. Alternative Separation Techniques: Explore crystallization, distillation, or extraction as alternatives to chromatography. 2. Optimize Chromatography: If chromatography is necessary, screen different stationary and mobile phases to improve resolution. Consider techniques like supercritical fluid chromatography (SFC). |
| Emulsion Formation during Work-up | Aqueous work-ups can sometimes lead to stable emulsions, making phase separation difficult and time-consuming at a large scale. | 1. Solvent Choice: Experiment with different organic solvents for extraction. 2. Brine Wash: Use a saturated brine solution for the final aqueous wash to help break emulsions. 3. Centrifugation: For persistent emulsions, a centrifuge can be used to aid phase separation. |
| Product Instability during Purification | The product may be unstable on the purification medium (e.g., silica gel) or at the temperatures required for distillation. | 1. Deactivated Media: Use deactivated silica or alumina for chromatography. 2. Low-Temperature Distillation: If distillation is required, use a high-vacuum system to lower the boiling point. |
Decision-Making Diagram for Purification Strategy
Caption: Decision tree for purification method selection.
Conclusion
The successful scale-up of difluoromethylation reactions is a multifaceted challenge that requires a holistic approach, integrating chemical expertise with a strong understanding of chemical engineering principles. By anticipating potential issues related to reagents, reaction conditions, and downstream processing, and by systematically troubleshooting problems as they arise, researchers and process chemists can unlock the full potential of difluoromethylation in the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Current trends and challenges in the downstream purification of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 5. Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers in Heat and Mass Transfer is a free-access and peer-reviewed online journal that provides a central vehicle for the exchange of basic ideas in heat and mass transfer between researchers and engineers around the globe. It disseminates information [techscience.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmtech.com [pharmtech.com]
- 14. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
Technical Support Center: Optimizing Reaction Conditions for Diethyl (difluoromethyl)phosphonate
Welcome to the technical support center for the synthesis and optimization of Diethyl (difluoromethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in your experiments, ensuring successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is analyzed with potential causes and actionable solutions based on established organophosphorus chemistry principles.
Problem 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue in the synthesis of this compound.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Action |
| Inactive Catalyst (Pudovik Reaction) | The Pudovik reaction, a common method for forming C-P bonds, is often base-catalyzed. The base deprotonates the diethyl phosphite, generating a more nucleophilic phosphorus species. If the base is old, hydrated, or otherwise deactivated, this crucial first step is inefficient, leading to a stalled reaction.[1] | Use a fresh, anhydrous base. Common bases for the Pudovik reaction include triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Consider screening different bases and optimizing the catalyst loading, typically starting in the range of 5-20 mol%.[1] |
| Low Reactivity of Precursors | In a Michaelis-Arbuzov approach, the reactivity of the alkyl halide is critical. The reaction proceeds via an SN2 mechanism, so primary halides are most effective.[2][3] For a Pudovik-type reaction, sterically hindered aldehydes or imines can exhibit slow reaction kinetics. | For a Michaelis-Arbuzov reaction, use a more reactive difluoromethyl halide if possible (I > Br > Cl). For a Pudovik reaction with a sterically hindered substrate, consider increasing the reaction temperature and/or extending the reaction time. Monitoring the reaction by ³¹P NMR is recommended. |
| Reversible Reaction (Pudovik Reaction) | The Pudovik reaction can be reversible. The equilibrium may not favor product formation under your current conditions. | To drive the equilibrium towards the product, consider using a stoichiometric excess of one of the reactants, typically the more volatile or less expensive one. |
| Inappropriate Solvent | The solvent plays a crucial role in reactant solubility and reaction rate. An unsuitable solvent can lead to poor reaction kinetics. | Aprotic solvents such as THF, dichloromethane (DCM), and acetonitrile are commonly effective for Pudovik reactions.[1] Screening different solvents may be necessary to find the optimal conditions for your specific substrates. |
| Sub-optimal Reaction Temperature | The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed efficiently.[1] Conversely, some Pudovik reactions may require cooling to prevent side reactions. | For the Michaelis-Arbuzov reaction, ensure the temperature is adequate (typically 120-160°C). For the Pudovik reaction, start at room temperature and adjust based on reaction progress. If side reactions are observed, try lowering the temperature. |
Troubleshooting Workflow for Low Yield
Problem 2: Presence of Significant Side Products
The formation of unintended byproducts can complicate purification and reduce the yield of this compound. Understanding the common side reactions is the first step to mitigating them.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Action |
| Phospha-Brook Rearrangement | In base-catalyzed Pudovik reactions that form α-hydroxyphosphonates, a common side reaction is the phospha-Brook rearrangement, which converts the desired product into a phosphate ester. This is often promoted by the same base used to catalyze the primary reaction. | To suppress this rearrangement, consider using a milder base or a Lewis acid catalyst. Running the reaction at lower temperatures and for shorter durations can also minimize the formation of the phosphate byproduct. An acidic work-up can help neutralize the base and prevent further rearrangement during purification. |
| Elimination Reactions | When using secondary alkyl halides in a Michaelis-Arbuzov reaction, elimination to form an alkene can be a significant side reaction. | If possible, use a primary difluoromethyl halide. If a secondary halide is necessary, using milder reaction conditions (lower temperature) may favor the desired substitution reaction. |
| Hydrolysis of Phosphonate Esters | Harsh acidic or basic conditions during the work-up can lead to the hydrolysis of the diethyl ester groups to the corresponding phosphonic acid. | Employ mild work-up and purification conditions. Carefully neutralize the reaction mixture to a pH of around 7 before extraction. |
| Formation of α-Ketophosphonate | Oxidative conditions during the reaction or work-up can lead to the oxidation of an intermediate α-hydroxyphosphonate to an α-ketophosphonate. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Identifying Side Products by ³¹P NMR
³¹P NMR spectroscopy is an invaluable tool for identifying phosphorus-containing species in your reaction mixture. The chemical shift (δ) can help distinguish between the desired product and common side products.
| Compound Type | Expected ³¹P NMR Chemical Shift Range (ppm) |
| This compound | ~10 - 20 (triplet due to P-F coupling) |
| Diethyl Phosphate (from Phospha-Brook) | ~ -1 to -5 |
| Diethyl Phosphite (unreacted) | ~ 5 - 10 (doublet due to P-H coupling) |
| Phosphonic Acid (from hydrolysis) | ~ 15 - 25 |
Note: These are approximate ranges and can be influenced by solvent and other factors.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound:
-
Pudovik Reaction: This involves the base-catalyzed addition of diethyl phosphite to a difluoromethyl-containing electrophile, such as difluoroacetaldehyde or an equivalent. The reaction is advantageous for its atom economy and often milder conditions.[4]
-
Michaelis-Arbuzov Reaction: This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with a difluoromethyl halide (e.g., bromodifluoromethane). This method is robust and widely applicable for forming C-P bonds.[2][3]
-
Difluorocarbene Insertion: An alternative approach involves the generation of difluorocarbene (:CF₂) from a precursor like diethyl (bromodifluoromethyl)phosphonate, which can then potentially insert into the P-H bond of diethyl phosphite.[5][6]
Plausible Synthetic Pathways
Q2: How can I purify the final product?
Purification of this compound typically involves one or a combination of the following techniques:
-
Aqueous Work-up: Washing the crude product with dilute acid and/or base can remove ionic impurities and unreacted starting materials. A final wash with brine helps to remove residual water.
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from non-polar and some polar impurities. A gradient elution with a solvent system like hexanes and ethyl acetate is often employed.
-
Vacuum Distillation: For liquid phosphonates, vacuum distillation can be a highly effective method for purification, especially for removing non-volatile impurities. However, care must be taken to avoid thermal decomposition at excessively high temperatures.
Q3: What are the key safety precautions when working with this compound and its precursors?
Organophosphorus compounds and fluorinated reagents require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling of Reagents: Be cautious when handling bases, alkyl halides, and phosphites, as they can be corrosive, toxic, or irritant.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.[7]
Experimental Protocols
The following are generalized protocols and may require optimization for your specific substrates and laboratory conditions.
Protocol 1: Synthesis via Pudovik Reaction
This protocol outlines the base-catalyzed addition of diethyl phosphite to a difluoromethyl electrophile.
Materials:
-
Diethyl phosphite
-
Difluoroacetaldehyde (or a suitable precursor)
-
Anhydrous base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., THF)
Procedure:
-
To a dry, inert-atmosphere flask, add diethyl phosphite (1.0 eq.) and the anhydrous solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the base (0.1-0.2 eq.) to the stirred solution.
-
Add the difluoroacetaldehyde (1.0-1.2 eq.) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or ³¹P NMR.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis via Michaelis-Arbuzov Reaction
This protocol describes the reaction of triethyl phosphite with a difluoromethyl halide.
Materials:
-
Triethyl phosphite
-
Bromodifluoromethane (or other suitable difluoromethyl halide)
-
High-boiling anhydrous solvent (optional, e.g., toluene)
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, add triethyl phosphite (1.0-1.5 eq.).
-
Add the difluoromethyl halide (1.0 eq.). An excess of triethyl phosphite can also serve as the solvent.
-
Heat the reaction mixture to reflux (typically 120-160°C) with vigorous stirring.
-
Monitor the reaction by observing the evolution of ethyl halide (byproduct) or by TLC/³¹P NMR.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and any solvent by vacuum distillation.
-
Purify the crude this compound by vacuum distillation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Difluorocarbene Precursor for Difluoromethylation | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. safework.nsw.gov.au [safework.nsw.gov.au]
Technical Support Center: Troubleshooting Difluoromethylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for difluoromethylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the difluoromethyl (–CF₂H) group into their molecules. While incredibly valuable for its ability to modulate physicochemical and biological properties, difluoromethylation is not without its challenges.[1][2][3][4] This resource provides in-depth, field-proven insights into common side reactions and byproduct formations, structured in a practical question-and-answer format to help you troubleshoot your experiments effectively.
Section 1: General Troubleshooting Guide
When a difluoromethylation reaction does not proceed as expected, a systematic approach to troubleshooting is essential. The table below outlines common problems, their potential root causes, and recommended actions to diagnose and solve the issue.
| Observed Problem | Potential Cause(s) | Recommended Solution / Investigation |
| Low or No Product Conversion | 1. Reagent Instability/Decomposition: The difluoromethylating agent may have degraded due to moisture or improper storage. 2. Inefficient Reagent Activation: The base, catalyst, or initiator is not effective under the current conditions. 3. Poor Substrate Solubility: The starting material is not fully dissolved in the reaction solvent. 4. Presence of Inhibitors: Trace impurities (e.g., water, oxygen, or substrate impurities) are quenching the reaction. | 1. Use a fresh batch of the reagent; ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). 2. Re-evaluate the choice of activator. For nucleophilic reactions with TMSCF₂H, consider stronger bases or catalytic systems (e.g., CsF/crown ether). For radical reactions, verify the activity of the initiator.[5] 3. Screen alternative solvents or solvent mixtures to improve solubility. 4. Purify the substrate and degas the solvent thoroughly. For radical reactions, perform a control experiment with a radical scavenger like TEMPO to see if the reaction is completely inhibited.[1] |
| Multiple Unidentified Byproducts | 1. Difluorocarbene Intermediates: Many reagents generate difluorocarbene (:CF₂), which can react non-selectively.[6][7] 2. Competing Enolization: For carbonyl substrates, the base may be deprotonating the α-position instead of activating the reagent.[5] 3. Radical Side Reactions: The generated •CF₂H radical is reacting with the solvent or other functional groups on the substrate. 4. Base-Mediated Side Reactions: The activating base is acting as a nucleophile and reacting with the substrate.[5] | 1. If your substrate contains alkenes, consider an alternative difluoromethylation method that does not generate :CF₂. 2. Switch to a non-nucleophilic, sterically hindered base or use catalytic conditions known to favor nucleophilic addition over enolization.[5] 3. Choose a more inert solvent. Analyze byproducts by GC-MS or LC-MS to identify potential fragments from solvent or substrate degradation. 4. Use a more sterically hindered base (e.g., switch from tBuOK to potassium tert-pentoxide).[5] |
| Formation of Ar-CF₂-CF₂-Ar or Tetrafluoroethylated Byproducts | Dimerization of Intermediates: This is particularly noted in some Pd-catalyzed reactions where a difluorocarbene transfer mechanism may be operative, leading to dimerization or further reaction.[5] | Alter the reaction conditions (catalyst, ligand, temperature) to favor the desired reductive elimination pathway over competing pathways.[5] |
| Inconsistent Results / Poor Reproducibility | 1. Atmospheric Contamination: Inconsistent exclusion of air or moisture. 2. Reagent Quality: Batch-to-batch variation in the difluoromethylating agent or catalyst. 3. Reaction Temperature Fluctuations: Poor temperature control, especially for highly exothermic or sensitive reactions. | 1. Standardize inert atmosphere techniques (e.g., use of a Schlenk line, glovebox). 2. Qualify new batches of reagents with a standard control reaction. 3. Use a temperature-controlled reaction block or oil bath with a thermostat. |
Troubleshooting Workflow Diagram
This workflow can guide your decision-making process when a reaction fails.
Caption: A decision-making workflow for troubleshooting difluoromethylation reactions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific, recurring issues encountered during difluoromethylation experiments, categorized by reaction mechanism or reagent type.
FAQ 1: Issues with Difluorocarbene-Based Reactions
Many common reagents, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na) and difluoromethyltriflate (HCF₂OTf), generate difluorocarbene (:CF₂) as the key reactive intermediate.[7][8] While effective, this intermediate can lead to specific side reactions.
Q1: I am attempting to O-difluoromethylate a phenol using HCF₂OTf and KOH, but the yield is low and I observe significant decomposition of my starting material. What is happening?
A: This is a classic issue where the generation and reactivity of difluorocarbene (:CF₂) are central. The reaction proceeds by deprotonation of HCF₂OTf to form an unstable anion, which then eliminates triflate to generate :CF₂. The phenoxide, generated by KOH, then attacks the electrophilic carbene.[6]
Several competing pathways can lower your yield:
-
Hydrolysis: Difluorocarbene is highly reactive and can be quenched by water, which is present in the aqueous KOH solution. This hydrolysis ultimately forms formate and fluoride ions, consuming the key intermediate.[6]
-
Excess Base: While necessary to generate the phenoxide and initiate carbene formation, excess hydroxide can also compete with the phenoxide as a nucleophile, reacting with the carbene.
-
Substrate Instability: The basic conditions (KOH) might be degrading your specific phenol if it contains base-labile functional groups (e.g., esters, amides).
Troubleshooting Steps:
-
Optimize Base and Solvent: Use the minimum amount of base required. While some water is often necessary, using a biphasic system or a cosolvent like acetonitrile can sometimes mediate the reactivity.[6]
-
Consider an Alternative Reagent: For electron-rich phenols that are prone to side reactions, using difluoromethyl nonaflate may increase conversion to the desired ether product.[5] Alternatively, using a non-hydrolytic carbene source like difluoromethylene phosphobetaine (PDFA) under neutral conditions could be beneficial.[9]
Caption: Competing reaction pathways for difluorocarbene (:CF₂).
FAQ 2: Problems in Nucleophilic Difluoromethylation with TMSCF₂H
(Difluoromethyl)trimethylsilane (TMSCF₂H) is a versatile reagent for delivering a nucleophilic "CF₂H⁻" equivalent, typically upon activation with a base.[10]
Q2: My difluoromethylation of an enolizable ketone using TMSCF₂H and tBuOK is failing. I recover most of my starting material or see a complex mixture consistent with aldol-type products.
A: You are facing a very common challenge: the competition between nucleophilic difluoromethylation at the carbonyl carbon and deprotonation at the α-carbon. The tert-butoxide is a strong base, and for many ketones, the kinetics of α-proton abstraction are faster than or competitive with the desired nucleophilic addition pathway.[5] This generates an enolate, which can then participate in undesired side reactions.
Causality and Solution: The key is to generate a difluoromethylating species that is more nucleophilic and selective, without relying on a strongly basic activator that promotes enolization. A highly effective strategy was developed by Hu and coworkers:
-
Catalytic Fluoride Activation: Instead of a stoichiometric strong base, use a catalytic amount of a fluoride source like CsF or even tBuOK.
-
Use of a Crown Ether: Add a crown ether (e.g., 18-crown-6) to sequester the cation (Cs⁺ or K⁺). This increases the "nakedness" and nucleophilicity of the fluoride anion activator.
-
Mechanism of Improvement: This system generates a pentavalent silicate anion, [(CH₃)₃Si(CF₂H)₂]⁻, in situ. This species is a superior CF₂H⁻ transfer agent and enables the successful difluoromethylation of enolizable ketones in good to excellent yields.[5]
Caption: Competing pathways for base-activated difluoromethylation of enolizable ketones.
FAQ 3: Challenges in Radical Difluoromethylation
Reagents like zinc difluoromethanesulfinate ([Zn(SO₂CF₂H)₂], or DFMS, Baran's reagent) are excellent sources of the difluoromethyl radical (•CF₂H) upon activation with an oxidant.[11][12]
Q3: My radical C-H difluoromethylation of a heteroaromatic substrate is sluggish and gives low yields, even with the recommended oxidant (e.g., tBuOOH). What should I investigate?
A: Radical reactions are sensitive to a host of factors that can be less critical in two-electron chemistry. If your reaction is underperforming, consider the following:
-
Initiator/Oxidant Activity: Ensure your oxidant is fresh. Peroxides like tert-butyl hydroperoxide (tBuOOH) can degrade over time.
-
Solvent Effects: The solvent can play a significant role in radical stability and reactivity. Ensure you are using a solvent that is inert under radical conditions. Halogenated solvents, for instance, can sometimes participate in side reactions.
-
Substrate-Specific Inhibition: Your heteroaromatic starting material may contain functional groups that act as radical scavengers. For example, phenols or anilines can interfere with radical processes. While many functional groups are tolerated, extremely electron-rich or easily oxidizable moieties can be problematic.[5]
-
Oxygen Sensitivity: While some radical reactions are initiated by air, many are inhibited by oxygen. Ensure the reaction is properly degassed and maintained under an inert atmosphere.
Troubleshooting Protocol: Confirming a Radical Mechanism If you suspect the radical pathway is being inhibited, you can perform a control experiment to confirm its role.
Objective: To determine if the desired transformation proceeds via a radical mechanism. Methodology:
-
Set up the reaction exactly as you normally would, using your substrate, difluoromethylating reagent (e.g., DFMS), and oxidant.
-
In a parallel flask, set up an identical reaction, but add a radical scavenger (inhibitor) at the beginning of the reaction. A common and effective choice is TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) , typically added at 10-20 mol%.
-
Run both reactions side-by-side and monitor the consumption of starting material and formation of the product by TLC or LC-MS.
Interpreting the Results:
-
Reaction is Completely Suppressed: If the reaction with TEMPO shows no product formation while the control reaction proceeds (even poorly), it strongly confirms that a radical mechanism is operative.[1] Your problem likely lies in an unintended inhibition of this pathway.
-
Reaction Rate is Unaffected: If the addition of TEMPO has no effect on the reaction outcome, it suggests that a radical pathway may not be dominant, and you should investigate other mechanistic possibilities.
Section 3: References
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7168–7213. --INVALID-LINK--
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from --INVALID-LINK--
-
Li, W., & Ni, C. (2016). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 5(4), 446-455. --INVALID-LINK--
-
Byers, J. B., Krska, S. W., & Hartwig, J. F. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 53(42), 11342-11346. --INVALID-LINK--
-
Savoie, P. R., Welch, J. M., & MacMillan, D. W. C. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from --INVALID-LINK--
-
Peko, T., & Gouverneur, V. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal. --INVALID-LINK--
-
Rueda-Zubiaurre, A., & Nevado, C. (2022). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 13(1), 5221. --INVALID-LINK--
-
Santschi, N., & Schoenebeck, F. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9813–9817. --INVALID-LINK--
-
ResearchGate. (n.d.). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Recent Advances in Difluoromethylation Reaction. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Difluoromethylation Reactions of Organic Compounds. Retrieved from --INVALID-LINK--
-
Hu, J., & Zhang, W. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863. --INVALID-LINK--
-
ChemistryViews. (2024). S-Trifluoromethylation of Aromatic Thiols. Retrieved from --INVALID-LINK--
-
Barluenga, J., et al. (2023). Synthesis of L–Au(I)–CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides. Organometallics, 42(15), 1835–1845. --INVALID-LINK--
-
ResearchGate. (n.d.). Direct difluoromethylation by using zinc difluoromethanesulfinate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Defluorinative functionalization approach led by difluoromethyl anion chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). a) Examples of SCF2H‐containing agrochemicals and pharmaceuticals. b) Difluoromethylthiolation reagents. c) Previous work. Retrieved from --INVALID-LINK--
-
Dolbier Jr, W. R., & Duan, J. X. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 68(5), 2054-2057. --INVALID-LINK--
-
Royal Society of Chemistry. (2015). ChemComm. Retrieved from --INVALID-LINK--
-
Ruhr-Universität Bochum. (2021). Di- and Trifluoromethyl(thiol)ations. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Zinc difluoromethanesulfinate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction of ClCF2H with zinc. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2017). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Retrieved from --INVALID-LINK--
-
Fluorine notes. (n.d.). Difluoromethylation of carbonyl compounds with (difluoromethyl)trimethylsilane. Retrieved from --INVALID-LINK--
-
UCL Discovery. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. Retrieved from --INVALID-LINK--
References
- 1. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sioc.ac.cn [sioc.ac.cn]
- 10. notes.fluorine1.ru [notes.fluorine1.ru]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Difluoromethylated Products by Column Chromatography
Welcome to the technical support center for the column chromatography purification of difluoromethylated products. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying these unique compounds. The introduction of a difluoromethyl (CF2H) group can significantly alter a molecule's polarity, solubility, and stability, necessitating specialized approaches in chromatography.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process. The information herein is grounded in established scientific principles and practical, field-proven experience.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems that can arise during the column chromatography of difluoromethylated compounds, offering explanations for their causes and actionable solutions.
Poor Separation or Co-elution with Impurities
Question: I'm observing poor separation between my difluoromethylated product and a closely-related impurity. My TLC analysis showed good separation, but the column is not resolving the spots. What could be the issue?
Answer:
This is a frequent challenge, often stemming from the subtle polarity differences that the CF2H group imparts. While it is an electron-withdrawing group, its overall impact on polarity can be less pronounced than a trifluoromethyl (CF3) group, leading to overlapping elution profiles with non-fluorinated or other halogenated impurities.
Potential Causes & Solutions:
-
Inadequate Solvent System Selection: The initial solvent system, while promising on TLC, may not be optimal for the larger scale and different dynamics of a column. The choice of mobile phase is critical for achieving good separation.[1][2]
-
Solution: Systematically screen a range of solvent systems. A good starting point for many "normal" difluoromethylated compounds is a mixture of ethyl acetate and hexanes.[3] For more polar compounds, consider using methanol in dichloromethane.[3] Experiment with different solvent ratios to fine-tune the separation.
-
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation.[4]
-
Solution: Ensure your column is packed uniformly. Use the slurry method for packing silica gel to minimize air bubbles and create a homogenous stationary phase.
-
-
Overloading the Column: Exceeding the column's loading capacity is a common reason for poor separation.
-
Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. For difficult separations, this ratio may need to be increased.
-
-
Incorrect Flow Rate: The rate at which the mobile phase moves through the column affects the equilibration of the analyte between the stationary and mobile phases.[4]
-
Solution: An optimal flow rate is crucial. If the flow is too fast, there isn't enough time for proper equilibration, leading to tailing.[4] Conversely, a flow rate that is too slow can cause band broadening due to diffusion.[4] Adjust the flow rate to find the best balance for your specific separation.
-
Product Decomposition on Silica Gel
Question: My difluoromethylated product seems to be degrading on the silica gel column. I'm seeing new, more polar spots on my TLC analysis of the collected fractions. How can I prevent this?
Answer:
Silica gel is acidic in nature due to the presence of silanol (Si-OH) groups on its surface.[5] Certain functional groups, especially in the presence of the electron-withdrawing difluoromethyl group, can be sensitive to this acidity and undergo decomposition.[6][7]
Potential Causes & Solutions:
-
Acid-Sensitivity of the Product: Your compound may contain acid-labile functional groups.
-
Solution 1: Deactivate the Silica Gel: Neutralize the acidic silica gel by adding a small amount of a basic additive to your mobile phase, such as 0.1-1% triethylamine or pyridine.[6] It's important to first test your compound's stability on a TLC plate spotted with your crude mixture and developed in the solvent system containing the amine.
-
Solution 2: Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[5][7] Keep in mind that the elution order may change on these stationary phases.
-
Solution 3: Perform a 2D TLC: To confirm degradation on silica, you can run a 2D TLC. Spot your compound in one corner, run the plate in one solvent system, rotate it 90 degrees, and run it in the same solvent system again. If the spot is not on the diagonal, it indicates decomposition.[8]
-
Product Tailing or Broad Peaks
Question: My difluoromethylated product is coming off the column, but the peak is very broad and tails significantly, leading to many mixed fractions. What causes this and how can I fix it?
Answer:
Peak tailing can be caused by a variety of factors, including secondary interactions with the stationary phase, running the column too quickly, or issues with the sample loading.
Potential Causes & Solutions:
-
Strong Interaction with Silica: The difluoromethyl group, along with other polar functionalities, can lead to strong interactions with the silanol groups on the silica surface.
-
Sample Loading Technique: Dissolving the sample in a solvent that is too strong (more polar than the mobile phase) can cause band broadening.[4]
-
Solution: Dry Loading: If your compound has poor solubility in the mobile phase, or if you need to use a more polar solvent for dissolution, dry loading is the preferred method.[4][6] Dissolve your crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] This powder can then be carefully added to the top of your packed column.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of purifying difluoromethylated compounds.
Q1: What is the best stationary phase for purifying difluoromethylated compounds?
For most routine purifications, standard silica gel (60 Å, 230-400 mesh) is a good starting point. However, if your compound is acid-sensitive, consider using deactivated silica gel or alternative stationary phases like alumina.[5][6][7] For highly fluorinated compounds, a fluorinated stationary phase (fluorous silica gel) can offer unique selectivity and improved separation.[9][10] These phases work on the principle of "fluorous affinity," where fluorinated molecules are retained more strongly.[10]
Q2: How do I choose the right mobile phase for my difluoromethylated product?
The selection of the mobile phase is crucial and should be guided by TLC analysis.[2] A good starting point is to aim for an Rf value of 0.2-0.3 for your desired compound in the chosen solvent system.[6]
| Compound Polarity | Recommended Starting Solvent Systems |
| Nonpolar | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1) |
| Moderately Polar | Hexane/Ethyl Acetate (e.g., 4:1 to 1:1), Dichloromethane/Methanol (e.g., 99:1 to 95:5) |
| Polar | Dichloromethane/Methanol (e.g., 95:5 to 9:1), Ethyl Acetate |
Q3: My difluoromethylated product is not UV-active. How can I monitor the column?
If your compound lacks a UV chromophore, you will need to use an alternative detection method for your TLC plates.
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized.
-
Vanillin Stain: This stain is useful for a wide variety of functional groups.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots.
Q4: I'm purifying the product of an Ullmann coupling reaction to introduce a difluoromethyl group. Are there any specific challenges I should be aware of?
Ullmann reactions often use copper catalysts and high temperatures.[11][12][13] The crude reaction mixture may contain residual copper salts and polar byproducts.
-
Pre-purification: It is often beneficial to perform an aqueous workup to remove the bulk of the copper salts before attempting column chromatography.
-
Baseline Impurities: You may observe highly polar, colored impurities that remain at the baseline of your TLC. A short plug of silica gel can sometimes be used to remove these before running a full column.[6]
Experimental Protocols
General Protocol for Flash Column Chromatography of a Difluoromethylated Product
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides good separation of your product from impurities, aiming for an Rf of 0.2-0.3 for the product.[6]
-
-
Column Packing:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[4] Carefully apply the solution to the top of the column.[4]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel (2-3 times the mass of the crude product), and remove the solvent under reduced pressure to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.[6]
-
-
Elution:
-
Begin eluting with the chosen mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Troubleshooting workflow for poor separation.
Caption: Decision tree for stationary phase selection.
References
- 1. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. taylorandfrancis.com [taylorandfrancis.com]
removal of diethyl phosphate ion byproduct from reaction mixture
Introduction
Diethyl phosphate (DEP), or diethyl hydrogen phosphate, is a common byproduct in organic synthesis, particularly in reactions involving phosphorylation or the use of organophosphate reagents. As a polar, acidic, and highly water-soluble compound, its presence can complicate downstream processing, purification, and biological assays.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of DEP from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is diethyl phosphate (DEP) and why is its removal from my reaction critical?
A1: Diethyl phosphate (C₄H₁₁O₄P) is a dialkyl phosphate ester that is a colorless, oily liquid soluble in water and common organic solvents.[1][4] It often arises as a byproduct from the hydrolysis of phosphate-based reagents or protecting groups. Its removal is critical for several reasons:
-
Interference with Purification: Due to its high polarity, DEP can co-elute with polar products during chromatography or cause streaking, significantly reducing purification efficiency.
-
Downstream Reaction Inhibition: As an acidic compound, DEP can neutralize basic reagents or catalysts in subsequent steps, potentially halting or impeding desired reactions.
-
Biological Assay Complications: Residual DEP can affect biological assays, for example, by altering the pH of the medium or interacting with cellular components.[4]
-
Product Instability: The acidic nature of DEP can potentially degrade acid-sensitive products during workup or storage.
Q2: What are the primary strategies for removing DEP from a reaction mixture?
A2: The choice of removal strategy depends on the properties of your desired compound, the scale of the reaction, and the required level of purity. The four primary methods, detailed in this guide, are:
-
Precipitation: Converting the soluble DEP anion into an insoluble salt.
-
Liquid-Liquid Extraction (LLE): Partitioning DEP into an aqueous phase, away from an organic-soluble product.
-
Scavenging: Using a solid-supported reagent to selectively bind and remove DEP.
-
Chromatography: Separating the desired product from the highly polar DEP on a stationary phase.
Q3: How can I definitively confirm that DEP has been successfully removed?
A3: Verifying the absence of DEP is a crucial final step. Several analytical techniques can be employed:
-
³¹P NMR Spectroscopy: This is a highly specific and quantitative method. Diethyl phosphate will have a characteristic chemical shift.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization, GC-MS provides excellent sensitivity and specificity for detecting trace amounts of DEP.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to detect the DEP anion directly in the reaction mixture or purified product.
Method Selection Guide
Choosing the optimal removal strategy is paramount for an efficient workflow. The following decision tree provides a logical path to selecting the most appropriate method based on the properties of your desired product and experimental constraints.
Caption: Decision tree for selecting a DEP removal method.
Troubleshooting Guide & Protocols
Method 1: Removal by Precipitation
Q: My product is water-soluble, making extraction impossible. How can I use precipitation to remove DEP?
A: This method leverages the poor solubility of certain divalent or monovalent metal salts of diethyl phosphate. By adding a soluble metal salt like calcium chloride (CaCl₂) or lithium chloride (LiCl) to an aqueous solution under basic conditions, the highly insoluble calcium or lithium diethyl phosphate salt will precipitate and can be removed by filtration.[7][8][9]
Causality: The principle relies on Le Châtelier's principle and solubility equilibria (Ksp). Diethyl phosphate is acidic (pKa ≈ 1.4).[4] By raising the pH, we deprotonate it to form the diethyl phosphate anion. This anion then reacts with added Ca²⁺ or Li⁺ cations to form a salt. If the concentration of these ions exceeds the solubility product constant (Ksp) of the corresponding salt, a precipitate will form. Lithium phosphate, for instance, has a very low Ksp, making it highly effective for precipitation.[8][10]
Experimental Protocol: Calcium Phosphate Precipitation
-
Solubilization: Ensure the crude reaction mixture is dissolved in an aqueous medium. If necessary, remove organic solvents under reduced pressure.
-
pH Adjustment: Adjust the solution's pH to 9-11 using a suitable base (e.g., 1 M NaOH or NH₄OH). This ensures the complete deprotonation of DEP. Monitor the pH carefully, especially if your target compound is pH-sensitive.
-
Precipitation: While stirring, slowly add a 1.0 M solution of calcium chloride (CaCl₂). A typical starting point is 1.1 equivalents relative to the theoretical amount of DEP. A white precipitate of calcium diethyl phosphate should form.
-
Digestion: Gently heat the mixture to 50-60°C for 1-2 hours. This process, known as digestion, encourages the growth of larger, more easily filterable crystals.[7]
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Remove the precipitate by vacuum filtration through a Büchner funnel or by centrifugation.
-
Product Recovery: The DEP-free filtrate now contains your desired product. This solution can be further processed (e.g., lyophilized, extracted).
Troubleshooting Guide: Precipitation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Precipitation | Incorrect pH (too low); Insufficient precipitating agent (Ca²⁺/Li⁺); Supersaturation. | Verify pH is >9. Add another 0.2 eq of CaCl₂/LiCl. Increase digestion time/temperature.[7][9] |
| Product Co-precipitation | The desired product is insoluble under the basic conditions. | This method is unsuitable. Re-evaluate using the decision tree. |
| Fine, Gelatinous Precipitate | Nucleation rate is too high; Insufficient digestion. | Add the precipitating agent more slowly and at a lower temperature. Ensure adequate digestion time and temperature. |
Method 2: Removal by Liquid-Liquid Extraction (LLE)
Q: My product is a non-polar organic compound. What is the most straightforward way to remove the polar DEP byproduct?
A: For organic-soluble products, a simple basic aqueous wash is the most efficient and scalable method. This technique exploits the "like dissolves like" principle by converting the acidic DEP into its highly polar salt form, which overwhelmingly partitions into the aqueous phase.[11]
Causality: DEP is an acid. When an organic solution containing DEP and a neutral organic product is washed with an aqueous base (like sodium bicarbonate), an acid-base reaction occurs. The DEP is deprotonated to form sodium diethyl phosphate. This salt is ionic and vastly more soluble in water than in the organic solvent, effectively pulling it out of the organic layer.
Caption: Workflow for DEP removal via basic LLE.
Experimental Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the neutralization. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with fresh NaHCO₃ solution to ensure complete removal of DEP.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to break any minor emulsions and removes the bulk of dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Troubleshooting Guide: LLE
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | High concentration of surfactants or amphiphilic molecules. | Add a small amount of brine and let the mixture stand without shaking. Alternatively, filter the entire mixture through a pad of Celite®. |
| Product Lost to Aqueous Layer | The product has some acidic character or is partially water-soluble. | Use a weaker base (e.g., 5% NaHCO₃ vs saturated). Perform washes quickly at a lower temperature. Back-extract the combined aqueous layers with fresh organic solvent. |
| DEP Remains in Organic Layer | Insufficient base or insufficient washing. | Ensure the pH of the aqueous layer is >8 after washing. Perform an additional wash. |
Method 3: Removal by Scavenging
Q: My product is sensitive to both pH changes and chromatography. Is there a milder, filtration-based removal method?
A: Yes, using scavenger resins or materials is an excellent strategy for sensitive substrates. Scavengers are solid-supported reagents that selectively react with or adsorb the impurity. The DEP-bound scavenger is then simply removed by filtration. Lanthanum(III) hydroxide, for example, is known to be a highly effective phosphate scavenger.[12]
Causality: The high affinity of lanthanide ions for oxoanions like phosphate is the driving force. La(OH)₃ nanorods, for instance, can be immobilized in a polymer matrix.[12] These materials present a high surface area of active sites that strongly coordinate with phosphate ions, effectively removing them from the solution onto the solid support.
Experimental Protocol: La(OH)₃-based Scavenging
-
Scavenger Preparation: Use a commercially available or prepared phosphate scavenging material, such as La(OH)₃-impregnated silica or polymer fibers.
-
Reaction: Dissolve the crude product in a suitable solvent. Add the scavenger material (e.g., 2-3 weight equivalents relative to the estimated DEP).
-
Incubation: Stir the mixture at room temperature. Monitor the removal of DEP from the solution periodically by taking a small aliquot, filtering it, and analyzing by LC-MS or TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the scavenger material now bound with DEP.
-
Rinsing and Concentration: Rinse the filtered material with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure.
Troubleshooting Guide: Scavenging
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Removal | Insufficient scavenger; Poor mass transfer; Inactive scavenger. | Increase the amount of scavenger. Increase stirring speed or temperature (if product is stable). Ensure the scavenger is fresh and has been stored correctly. |
| Product Binds to Scavenger | The product contains functional groups (e.g., phosphates, carboxylates) that also bind to the scavenger. | This method may not be suitable. Test a small sample first. Consider a different type of scavenger (e.g., a basic anion exchange resin). |
References
- 1. Diethyl phosphate - general description and application - Georganics [georganics.sk]
- 2. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. DIETHYL PHOSPHATE | 598-02-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Calcium Phosphate Precipitation as an Unintended Consequence of Phosphate Dosing to High-pH Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cetjournal.it [cetjournal.it]
- 9. scilit.com [scilit.com]
- 10. Nucleation kinetics of lithium phosphate precipitation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Highly Efficient Phosphate Scavenger Based on Well-Dispersed La(OH)3 Nanorods in Polyacrylonitrile Nanofibers for Nutrient-Starvation Antibacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Difluoromethyl Ethers
Welcome to the technical support center for difluoromethyl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their difluoromethylation reactions. Here, we address common challenges encountered in the lab with practical, field-tested advice and in-depth explanations to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Why is the yield of my O-difluoromethylation of an alcohol low compared to a phenol?
Answer:
This is a common observation rooted in the difference in acidity between alcohols and phenols. The most prevalent methods for O-difluoromethylation proceed through the generation of difluorocarbene (:CF₂), a highly electrophilic intermediate.[1][2] For the reaction to occur, the hydroxyl group must act as a nucleophile to trap the difluorocarbene.
-
The pKa Problem: Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18). This means that under basic conditions, a much higher concentration of the more nucleophilic phenoxide anion is present compared to the corresponding alkoxide. This phenoxide readily attacks the electrophilic difluorocarbene.[1]
-
Reaction Mechanism: The generally accepted mechanism involves the deprotonation of the phenol to a phenoxide, which then attacks the difluorocarbene. The resulting anion is then protonated to yield the difluoromethyl ether.[2] For alcohols, achieving a sufficient concentration of the reactive alkoxide is more challenging under standard conditions, often leading to lower yields.[1]
Troubleshooting & Optimization Strategies:
-
Stronger Base/Optimized Base: While strong bases can deprotonate alcohols, they may also lead to side reactions. For sensitive substrates, using specific activators like potassium acetate (KOAc) and potassium bifluoride (KHF₂) in a two-phase system with a reagent like TMSCF₂Br has proven effective for alcohols.[1]
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Water can compete with the alcohol in reacting with the difluorocarbene or other reactive intermediates. The use of molecular sieves has been shown to improve reaction yields in some cases.[3]
-
Alternative Reagents: Consider reagents that do not strictly rely on a difluorocarbene pathway or are more potent. For instance, the use of an S-(difluoromethyl)sulfonium salt has been shown to be effective for a wide range of alcohols under mild conditions.[4] Another approach involves the dehydroxylative difluoromethylation of alcohols, which proceeds through a different mechanism.[3]
Diagram: Generalized Difluorocarbene Pathway for Phenols
Caption: Mechanism of phenol difluoromethylation via difluorocarbene.
My difluoromethylation reaction is not working for a secondary or tertiary alcohol. What can I do?
Answer:
Secondary and, particularly, tertiary alcohols present greater steric hindrance around the hydroxyl group, which can significantly impede its reaction with difluorocarbene or other difluoromethylating agents. While primary alcohols often react smoothly, more hindered alcohols may require specifically tailored conditions.
Troubleshooting & Optimization Strategies:
-
Reagent Stoichiometry: For sterically hindered alcohols, it is often necessary to increase the equivalents of both the difluorocarbene precursor and the activator.[1]
-
Reaction Time and Temperature: Prolonged reaction times may be required to achieve acceptable conversion. However, be cautious with increasing the temperature, as this can lead to decomposition of the reagent or substrate. A careful optimization study is recommended.
-
Mechanochemical Methods: A promising approach for challenging substrates is mechanochemistry. Solvent-free milling of alcohols with TMSCF₂Br and a solid base has been shown to efficiently produce difluoromethyl ethers for primary, secondary, and even tertiary alcohols in high yields at room temperature.[1] This method can overcome some of the limitations of solution-phase chemistry.
-
Specialized Reagents: Some modern reagents show better performance with hindered alcohols. For example, the activation of FSO₂CF₂CO₂H with CuI has been used for the synthesis of difluoromethyl ethers from primary and secondary alcohols in moderate to high yields.[3] While this specific method was not highlighted for tertiary alcohols, it represents a class of newer protocols that may offer advantages.
Table 1: Comparison of Conditions for Different Alcohol Types
| Alcohol Type | Typical Challenge | Recommended Strategy | Reagent Example | Reference |
| Primary | Generally reactive | Standard conditions often suffice. | TMSCF₂Br with KOAc/KHF₂ | [5] |
| Secondary | Moderate steric hindrance | Increase reagent equivalents; consider mechanochemistry. | TMSCF₂Br (milling) | [1] |
| Tertiary | High steric hindrance | Optimized conditions with excess reagent; mechanochemistry is highly effective. | TMSCF₂Br (milling) | [1] |
I am observing significant side products or decomposition of my starting material. How can I improve the selectivity?
Answer:
Side product formation in difluoromethylation reactions can arise from several sources, including the harshness of the reaction conditions (e.g., strong bases, high temperatures), the reactivity of the difluoromethylating agent with other functional groups in your molecule, or the instability of the starting material or product.
Troubleshooting & Optimization Strategies:
-
Milder Conditions: Transitioning to milder reaction conditions is the first logical step.
-
Base Selection: If using a strong base like NaOH, consider switching to milder activators like KOAc and KHF₂.[5]
-
Temperature Control: Many modern protocols operate at or near room temperature, which can enhance selectivity. For example, the dehydroxylative difluoromethylation reported by Wu and Xiao proceeds under mild conditions.[3]
-
-
Choice of Reagent: The choice of difluoromethylating agent is critical. Some reagents are known for their mildness and functional group tolerance.
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a bench-stable and relatively non-toxic source of difluorocarbene that is effective for phenols and other heteroatoms.[2][6]
-
Difluoromethyltriflate (HCF₂OTf): This reagent, used with a base like KOH, allows for rapid and high-yielding difluoromethylation of phenols at room temperature and is tolerant of a wide array of functional groups including esters, amides, ketones, and nitriles.[7]
-
Zinc(II) Difluoromethanesulfinate (DFMS): For radical difluoromethylation pathways, DFMS is an air-stable, easy-to-handle reagent that operates under mild, open-flask conditions and is compatible with many nitrogen-containing heterocycles.[8]
-
Diagram: Troubleshooting Workflow for Low Yield/Selectivity
Caption: Decision tree for troubleshooting difluoromethylation reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate
This protocol is adapted from a procedure published in Organic Syntheses.[6]
-
Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add dry DMF and a small amount of deionized water. The system is then degassed with nitrogen for approximately 1 hour.[6]
-
Reagent Addition: Under a positive stream of nitrogen, add sodium chlorodifluoroacetate (2.5-3.0 equiv) in one portion.
-
Reaction: Equip the flask with a condenser and heat the reaction mixture (e.g., to 120 °C) with vigorous stirring. Monitor the reaction progress by TLC.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Note: A thorough risk assessment should be conducted before performing any reaction, as significant gas evolution occurs.[6]
Protocol 2: Mechanochemical Difluoromethylation of Alcohols
This protocol is based on the solvent-free method developed for various alcohols.[1]
-
Preparation: To a milling jar (e.g., stainless steel) containing milling balls, add the alcohol (1.0 equiv), TMSCF₂Br (2.0-3.0 equiv), and a solid base/activator such as KOAc or KHF₂ (4.0-6.0 equiv).
-
Milling: Secure the jar in a mixer mill and operate at a set frequency (e.g., 25-30 Hz) for a specified time (e.g., 1 hour) at room temperature.
-
Extraction: After milling, open the jar in a well-ventilated fume hood. Add an organic solvent (e.g., dichloromethane) to extract the product from the solid mixture.
-
Purification: Filter the mixture to remove solids. The filtrate can be washed with water, dried over an anhydrous salt, and concentrated. The resulting crude product is then purified by flash chromatography.
This method is particularly advantageous for its simplicity, reduced waste, and effectiveness with sterically hindered substrates.[1]
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
stability of Diethyl (difluoromethyl)phosphonate under basic conditions
Navigating the Reactivity of Diethyl (difluoromethyl)phosphonate in Basic Media: A Guide for Researchers
Welcome to the dedicated support resource for this compound. This guide is designed for chemists and drug development professionals who are leveraging this versatile reagent in their synthetic campaigns. Here, we address the critical, yet often challenging, aspect of its stability and reactivity under basic conditions. Our goal is to provide you with the technical insights and practical solutions needed to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the decomposition of this compound under basic conditions?
The principal decomposition route for this compound in the presence of a base is the Phospha-Brook rearrangement, which is initiated by the deprotonation of the difluoromethyl group. This generates a carbanion that is in equilibrium with the corresponding ylide. The phosphorus center is then susceptible to nucleophilic attack, leading to the formation of various byproducts.
A secondary, and often competing, pathway is the hydrolysis of the phosphonate esters, particularly in the presence of aqueous bases like sodium hydroxide or potassium hydroxide. This process yields the corresponding phosphonic acid salt.
Technical Support Center: Troubleshooting Low Conversion in Phenol Difluoromethylation
Welcome to the technical support center for phenol difluoromethylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues leading to low conversion in your experiments. This resource is structured in a question-and-answer format to directly address the specific problems you may encounter at the bench.
Understanding the Core Reaction: The "Why" Behind the "How"
Phenol difluoromethylation is a cornerstone reaction in medicinal chemistry, enabling the introduction of the valuable difluoromethoxy (-OCF₂H) group, which can significantly enhance the pharmacokinetic properties of drug candidates.[1][2][3] The most common and practical methods involve the generation of difluorocarbene (:CF₂) as a key intermediate, which is then trapped by a phenolate anion.[1][4][5] Understanding this fundamental mechanism is the first step in effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction shows very low conversion of the starting phenol, with the starting material being the major component recovered.
Q1: I've followed the protocol, but my starting phenol is largely unreacted. What are the most likely causes?
A1: This is a common issue that typically points to one of three primary areas: inefficient phenolate formation, degradation of the difluoromethylating agent, or suboptimal reaction temperature.
-
Inefficient Phenolate Formation: The reaction hinges on the nucleophilic attack of the phenolate anion on the electrophilic difluorocarbene.[1][4] If the phenol is not sufficiently deprotonated, the reaction will not proceed efficiently.
-
Base Strength and Stoichiometry: Ensure you are using a strong enough base to fully deprotonate the phenol. Cesium carbonate (Cs₂CO₃) and potassium hydroxide (KOH) are commonly used.[4][5] The stoichiometry is also critical; an insufficient amount of base will result in incomplete phenolate formation.
-
Solvent Effects: The choice of solvent can influence the basicity and solubility of the base. Aprotic polar solvents like DMF are often employed.[4] Ensure your solvent is anhydrous, as water can compete with the phenol for the base.
-
-
Difluoromethylating Agent Integrity: Many difluoromethylating reagents can be sensitive to moisture and handling.
-
Reagent Quality: Use a fresh, high-quality difluoromethylating agent. Reagents like sodium chlorodifluoroacetate are generally bench-stable, but it's good practice to store them in a desiccator.[4]
-
Degradation During Reaction Setup: Ensure that the addition of the difluoromethylating agent is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature decomposition.[4]
-
-
Reaction Temperature: The generation of difluorocarbene from precursors like sodium chlorodifluoroacetate is often thermally induced.[1][4]
-
Insufficient Heating: If the reaction temperature is too low, the rate of difluorocarbene formation will be slow, leading to low conversion. Ensure your reaction is heated to the recommended temperature.
-
Temperature Monitoring: Use a calibrated thermometer or temperature probe to accurately monitor the internal reaction temperature, not just the oil bath temperature.
-
Q2: How can I confirm if my phenol is being deprotonated effectively?
A2: While direct monitoring of phenolate formation can be challenging, you can infer its presence by observing the reaction mixture. Upon addition of a suitable base like cesium carbonate to a solution of the phenol in DMF, you should observe a change in color or the formation of a salt suspension.[4] If the mixture remains unchanged, it could indicate an issue with your base or solvent.
Q3: My difluoromethylating agent is old. Could this be the problem?
A3: Yes, the age and storage conditions of your difluoromethylating agent can significantly impact its reactivity. Over time, these reagents can hydrolyze or decompose, reducing the effective concentration of the active species. It is always recommended to use a fresh batch or to test the efficacy of an older batch on a small-scale, well-characterized reaction.
Issue 2: My reaction is messy, with multiple unidentified byproducts and low yield of the desired product.
Q1: I'm seeing many spots on my TLC plate, and the desired product is a minor component. What side reactions could be occurring?
A1: The formation of multiple byproducts often suggests competing reaction pathways or decomposition of reactants and products.
-
Dimerization/Trimerization of Difluorocarbene: At high concentrations or temperatures, difluorocarbene can react with itself to form oligomeric side products.[4] This is more prevalent with gaseous difluorocarbene sources like chlorodifluoromethane.
-
Formation of Aryl Triflate: When using difluoromethyltriflate (HCF₂OTf) as the reagent, a common side product is the corresponding aryl triflate, formed by the nucleophilic attack of the phenoxide on the sulfur atom of the triflate.[5]
-
Reaction with Solvent: In some cases, the highly reactive difluorocarbene can react with the solvent, especially if the solvent has labile protons.
-
Substrate Decomposition: Electron-rich or sensitive phenols may be unstable under the reaction conditions, leading to degradation products.
Q2: How can I minimize the formation of these byproducts?
A2: Optimizing reaction conditions is key to minimizing side reactions.
-
Control of Reagent Addition: Slow addition of the difluoromethylating agent can help to maintain a low instantaneous concentration of difluorocarbene, thus reducing self-reaction.
-
Temperature Optimization: While a sufficiently high temperature is needed for carbene formation, excessive heat can promote side reactions and decomposition. A temperature screen may be necessary to find the optimal balance.
-
Choice of Reagent: If aryl triflate formation is a major issue with HCF₂OTf, consider switching to a different difluoromethylating agent like sodium chlorodifluoroacetate or an S-(difluoromethyl)sulfonium salt.[4][6]
Q3: I suspect my starting material or product is degrading. How can I test for this?
A3: To test for stability, you can run a control experiment where you subject your starting material to the reaction conditions (base, solvent, temperature) without the difluoromethylating agent. Similarly, you can test the stability of the purified product under the reaction conditions. Monitoring by TLC or LC-MS will reveal any degradation.
Experimental Protocols & Data
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
A crucial aspect of troubleshooting is accurately monitoring the reaction's progress.
Procedure:
-
Under a positive pressure of nitrogen, carefully withdraw a small aliquot (a drop) of the reaction mixture using a glass capillary.[4]
-
Quench the aliquot in a small vial containing approximately 0.2 mL of ethyl acetate and 0.2 mL of 1 M aqueous HCl.[4]
-
Vortex the vial to ensure thorough mixing and phase separation.[4]
-
Using a new capillary, spot the top organic layer onto a silica gel TLC plate.[4]
-
Elute the TLC plate with an appropriate solvent system (e.g., 1:2 ethyl acetate:hexanes).[4]
-
Visualize the spots under a UV lamp (254 nm).[4] The starting phenol and the difluoromethylated product should have different Rf values.[4]
Table 1: Common Difluoromethylating Reagents and Key Parameters
| Reagent | Precursor for | Typical Base | Typical Solvent | Temperature | Key Considerations |
| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Difluorocarbene | Cs₂CO₃ | DMF/H₂O | ~120 °C | Bench-stable solid, gas evolution (CO₂).[4] |
| Difluoromethyltriflate (HCF₂OTf) | Difluorocarbene | KOH | MeCN/H₂O | Room Temp | Liquid reagent, can form aryl triflate byproduct.[5] |
| S-(difluoromethyl)sulfonium salt | Difluorocarbene | LiOH | Not specified | Not specified | Bench-stable solid.[6] |
| Diethyl (bromodifluoromethyl)phosphonate | Difluoromethyl moiety | Not specified | Not specified | Room Temp | Liquid reagent.[7][8] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in phenol difluoromethylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve regioselectivity in C-H difluoromethylation
Welcome, Researchers. This guide is designed to serve as a technical resource for overcoming one of the most significant hurdles in contemporary medicinal and agricultural chemistry: achieving high regioselectivity in C-H difluoromethylation reactions. The difluoromethyl group (CF₂H) is a valuable bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability and binding affinity. However, its precise installation onto a complex molecule is often challenging.
As Senior Application Scientists, we have compiled this collection of frequently asked questions and troubleshooting guides based on common issues encountered in the field. Our goal is to provide not just protocols, but the underlying mechanistic rationale to empower you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in a C-H difluoromethylation reaction?
A1: Regioselectivity in C-H functionalization is not governed by a single factor but is rather the result of a delicate interplay between several key parameters. Understanding these can help you predict and control the reaction's outcome. The primary factors are:
-
Directing Groups (DGs): This is the most powerful and widely used strategy. A coordinating group covalently attached to the substrate forms a metallacyclic intermediate with the transition-metal catalyst. The geometric constraints of this intermediate position the catalyst to activate a specific C-H bond, typically at the ortho-position.[1][2] The choice of DG is critical, as its length and rigidity can be tuned to target more remote C-H bonds (meta or para).[1]
-
Inherent Substrate Electronics: In the absence of a strong directing group, the intrinsic electronic properties of the substrate often dictate the site of reaction. For electron-rich heterocycles like indoles, furans, or pyrroles, C-H functionalization tends to occur at the most nucleophilic position (e.g., C2 or C3).[2][3][4] This is particularly common in reactions proceeding through an electrophilic radical-type pathway.[4]
-
Steric Hindrance: Steric bulk on the substrate, ligand, or directing group can block access to certain C-H bonds, thereby favoring functionalization at less hindered positions.[5][6] For instance, a bulky substituent adjacent to an ortho C-H bond may prevent a catalyst from approaching, potentially allowing for functionalization at a more distant site.
-
Catalyst and Ligand System: The nature of the metal catalyst and its coordinating ligands is paramount. Ligands can dramatically influence the steric and electronic environment of the metal center, which in turn affects which C-H bond is cleaved.[7][8][9] Fine-tuning the ligand is a key strategy for reversing or enhancing innate selectivity.[7]
Q2: How do I choose the right directing group for my desired regioselectivity (e.g., ortho vs. meta/para)?
A2: The choice of a directing group is a strategic decision based on the desired position of functionalization.
-
For Ortho-Selectivity: The most common DGs are those that form stable, 5- or 6-membered metallacyclic transition states. These include pyridine, pyrimidine, amide, and oxime functionalities.[10] The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the proximity of the C-H bond to the coordinated metal center ensures high ortho-selectivity.
-
For Meta- and Para-Selectivity: Achieving functionalization at these more remote positions is a significant challenge and represents a major advance in the field.[1] The strategy relies on using longer, more rigid "templates" or U-shaped directing groups that bridge the coordinating atom and the catalyst over a greater distance. This approach forces the catalyst to activate a C-H bond further away from the directing group's anchor point. For example, certain ketoxime derivatives have been used with ruthenium catalysts to achieve para-difluoromethylation.[11] Similarly, switching reaction conditions, such as by adding acid to transform a directing group into a pyridinium salt, can switch selectivity from meta to para in certain systems.[12]
Below is a conceptual diagram illustrating the principle of directing group-assisted C-H activation for different positions.
Caption: Directed C-H activation for ortho vs. meta/para positions.
Troubleshooting Guide
Problem 1: I am observing a mixture of regioisomers in my directed C-H difluoromethylation. How can I improve selectivity?
Answer: Obtaining a mixture of regioisomers suggests that either the directing group's control is "leaky" or that a background, non-directed reaction is competing. Here is a systematic approach to troubleshoot this issue:
-
Re-evaluate the Ligand: The ligand is your primary tool for fine-tuning selectivity. The steric and electronic properties of the ligand can reinforce the directing group's effect.[5][13][14]
-
Increase Steric Bulk: A bulkier ligand (e.g., moving from PPh₃ to a more sterically demanding phosphine like Xantphos or Pt-Bu₃) can block competing C-H sites and enhance the influence of the directing group.[3][9]
-
Modify Electronics: Electron-donating ligands can make the metal center more electron-rich, which can alter the rate-determining step and favor a specific pathway.
-
-
Lower the Reaction Temperature: C-H activation is often the rate-limiting step and has a high activation energy. However, if multiple C-H bonds have similar activation energies, higher temperatures can lead to a loss of selectivity. Lowering the temperature may favor the pathway with the lowest activation barrier, which is typically the directed one.
-
Change the Solvent: The solvent can influence the geometry of the transition state and the solubility of catalytic species.[7] A change from a polar aprotic solvent (like DMF) to a non-polar one (like toluene or dioxane) can sometimes improve selectivity by altering the conformation of the substrate-catalyst complex.
-
Check for a Competing Radical Pathway: Some difluoromethylating reagents can generate a difluoromethyl radical (•CF₂H) under thermal or photocatalytic conditions.[15][16] This radical can react via a non-directed pathway, leading to a mixture of products based on the substrate's inherent electronics.
-
Add a Radical Scavenger: As a diagnostic experiment, add a radical scavenger like TEMPO. If the formation of undesired isomers is suppressed, it confirms the presence of a competing radical pathway. You may need to switch to a difluoromethylating source less prone to radical formation or adjust conditions to favor the directed pathway.
-
The following table summarizes key parameters to adjust when troubleshooting poor regioselectivity.
| Parameter | Strategy to Improve Selectivity | Rationale |
| Ligand | Screen ligands with varying steric bulk and electronic properties (e.g., phosphines, N-heterocyclic carbenes). | The ligand directly modulates the catalyst's reactivity and steric environment, influencing which C-H bond can access the metal center.[7][8] |
| Temperature | Decrease the reaction temperature in 10-20 °C increments. | Lowering temperature increases the energy difference between competing activation barriers, favoring the lowest-energy (often the directed) pathway. |
| Solvent | Switch between polar aprotic (DMF, DMAc) and non-polar (Toluene, Dioxane) solvents. | The solvent can alter the conformation of the key metallacyclic intermediate, impacting geometric constraints and thus selectivity.[7] |
| Reagent Choice | Use a difluoromethylating agent less prone to radical formation if a background radical reaction is suspected. | Minimizes non-directed pathways that rely on substrate electronics rather than directing group guidance.[15] |
Problem 2: My reaction is functionalizing an undesired position on my electron-rich heterocycle. How can I redirect the reaction?
Answer: This is a classic case of inherent substrate reactivity overriding other control elements. Electron-rich heteroarenes (indoles, pyrroles, furans, thiophenes) have highly activated C-H bonds that are susceptible to functionalization, often via electrophilic attack.[3][4][17]
-
Install a Removable Directing Group: The most robust solution is to introduce a directing group that forces the reaction to a different position. For example, to functionalize the C4 position of an indole (which is much less reactive than C2 or C3), one could install a directing group at the N1 position. The geometry of the resulting metallacycle can then direct functionalization to the C4 or C7 position.[18][19]
-
Utilize a Blocking Group: If a directing group is not feasible, consider temporarily installing a sterically bulky, removable blocking group (e.g., a silyl group) at the most reactive position. This will physically obstruct the site, forcing the reaction to occur at the next most reactive C-H bond. The blocking group can then be removed in a subsequent step.
-
Switch the Reaction Mechanism: The innate selectivity of heterocycles is most pronounced in radical or electrophilic substitution-type mechanisms. Switching to a catalyst system that strongly favors a concerted metalation-deprotonation (CMD) pathway via a directing group can override this inherent reactivity. For instance, many palladium-catalyzed reactions using bidentate phosphine ligands operate via a well-defined CMD mechanism, offering high regiocontrol.[3][14]
Here is a troubleshooting workflow for addressing regioselectivity issues.
Caption: Troubleshooting workflow for poor regioselectivity.
General Experimental Protocol
Palladium-Catalyzed, Directed C-H Difluoromethylation of an Aryl Amide
Disclaimer: This is a generalized protocol. Specific conditions, including temperature, reaction time, and reagent stoichiometry, must be optimized for each unique substrate.
Materials:
-
Substrate (N-aryl picolinamide, 1.0 equiv)
-
Difluoromethylating reagent (e.g., TMSCF₂H, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (e.g., Xantphos, 10-20 mol%)
-
Oxidant (e.g., Ag₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere supplies (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium catalyst, ligand, and oxidant under an inert atmosphere.
-
Reagent Addition: Add the aryl amide substrate to the vial.
-
Solvent and Reagent: Evacuate and backfill the vessel with inert gas three times. Add the anhydrous solvent via syringe, followed by the liquid difluoromethylating reagent (TMSCF₂H).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block (typically 100-140 °C). Stir vigorously for the predetermined reaction time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble silver salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired difluoromethylated product.
References
- 1. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes [escholarship.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Ligand-Enabled Palladium-Catalyzed Highly para-Selective Difluoromethylation of Aromatic Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Difluoromethylating Agents: Diethyl (bromodifluoromethyl)phosphonate vs. (Bromodifluoromethyl)trimethylsilane
In the landscape of modern medicinal and agrochemical research, the introduction of the difluoromethyl (CF₂H) group into molecular scaffolds is a widely employed strategy to modulate their physicochemical and biological properties. The CF₂H moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide functionalities, often leading to enhanced metabolic stability and target affinity.[1] The selection of the appropriate difluoromethylating agent is a critical decision in the synthetic workflow, directly impacting reaction efficiency, substrate scope, and scalability. This guide provides an in-depth, objective comparison of two prominent difluorocarbene precursors: Diethyl (bromodifluoromethyl)phosphonate and (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br), supported by experimental data to inform the choices of researchers, scientists, and drug development professionals.
It is crucial to clarify a common point of confusion at the outset. The primary phosphonate-based reagent for generating difluorocarbene is Diethyl (bromodifluoromethyl)phosphonate . Its non-brominated counterpart, Diethyl (difluoromethyl)phosphonate, is typically a product of nucleophilic difluoromethylation rather than a precursor for the difluoromethyl group itself.[2] This guide will therefore focus on the bromo-derivative in its comparison with TMSCF₂Br.
Physicochemical Properties and Synthesis
A foundational understanding of the physical and chemical characteristics of each reagent is paramount for their effective and safe use in the laboratory.
| Property | Diethyl (bromodifluoromethyl)phosphonate | (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) |
| CAS Number | 65094-22-6 | 115262-01-6[3] |
| Molecular Formula | C₅H₁₀BrF₂O₃P | C₄H₉BrF₂Si[3] |
| Molecular Weight | 267.01 g/mol | 203.10 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[4][5] | Colorless liquid[3] |
| Boiling Point | 40-41 °C @ 0.05 mmHg[5] | 98-100 °C[6] |
| Density | 1.503 g/mL at 25 °C[5] | ~1.31 g/cm³[3] |
| Stability & Handling | Stable under inert atmosphere; moisture sensitive.[5] Store in a cool, dry place.[7] | Moisture sensitive; store at low temperatures (-20°C recommended).[3][6] Flammable liquid.[3] |
| Synthesis | Typically via Michaelis-Arbuzov reaction of triethyl phosphite and dibromodifluoromethane.[5] | Multiple routes including nucleophilic substitution of CF₂Br₂ with a silicon-based nucleophile or halogen-exchange reactions.[6] |
Synthesis of Diethyl (bromodifluoromethyl)phosphonate:
A common laboratory-scale synthesis involves the reaction of triethyl phosphite with dibromodifluoromethane.[5] Dibromodifluoromethane is added dropwise to a solution of triethyl phosphite, often in an inert solvent like anhydrous ether.[5] The reaction mixture is typically heated to reflux for several hours.[5] Purification is achieved by distillation under reduced pressure.[5]
Synthesis of (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br):
TMSCF₂Br can be prepared through various methods. One approach is the reaction of (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) with a bromine source. Other methods include the reaction of a silyl anion with dibromodifluoromethane or halogen exchange from other silyl precursors.[6]
Mechanism of Difluorocarbene Generation
Both reagents serve as precursors to the highly reactive intermediate, difluorocarbene (:CF₂), which is the key species in most of their difluoromethylation reactions. However, the mechanisms of its generation differ significantly, influencing the required reaction conditions.
Diethyl (bromodifluoromethyl)phosphonate:
This reagent generates difluorocarbene through a base-induced P-C bond cleavage.[8] The process is initiated by the attack of a base, typically a hydroxide ion, on the phosphorus atom.[8] This leads to the formation of a bromodifluoromethyl anion intermediate, which is unstable and rapidly eliminates a bromide ion to yield difluorocarbene.[8] This mechanism is particularly effective for the difluoromethylation of phenols and thiols, where the base also serves to deprotonate the substrate, forming the corresponding nucleophilic phenoxide or thiophenolate.[8]
Caption: Mechanism of difluorocarbene generation from Diethyl (bromodifluoromethyl)phosphonate.
** (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br):**
TMSCF₂Br is a more versatile difluorocarbene precursor, as it can be activated under a broader range of conditions, including basic, acidic, or even neutral (with fluoride ion catalysis).[3] The generation of difluorocarbene from TMSCF₂Br is often initiated by a nucleophilic attack on the silicon atom. For instance, a fluoride source (e.g., from KHF₂) can form a pentacoordinate silicate intermediate, which then releases the bromodifluoromethyl anion.[9] Alternatively, bases like hydroxides can also initiate this process.[3] Similar to the phosphonate reagent, the resulting bromodifluoromethyl anion subsequently eliminates a bromide ion to afford difluorocarbene.[9] This versatility in activation allows for a wider substrate scope.
Caption: Mechanism of difluorocarbene generation from TMSCF₂Br.
Performance in Difluoromethylation Reactions: A Comparative Analysis
The choice between these two reagents often comes down to the specific transformation required, with each demonstrating strengths in different areas.
O- and S-Difluoromethylation of Heteroatom Nucleophiles
Diethyl (bromodifluoromethyl)phosphonate has been extensively used for the difluoromethylation of phenols and thiols.[8] The reaction conditions are generally mild, and the workup is often straightforward due to the water-solubility of the diethyl phosphate byproduct.[8]
TMSCF₂Br is also highly effective for the difluoromethylation of heteroatom nucleophiles, including alcohols, phenols, and thiols.[10] A key advantage of TMSCF₂Br is its ability to difluoromethylate a broader range of alcohols, including primary, secondary, and even tertiary alcohols, under weakly basic or acidic conditions.[10][11] This contrasts with the often harsher basic conditions required for the phosphonate reagent, which may not be compatible with sensitive substrates.
C-Difluoromethylation of Carbon Nucleophiles
This is an area where TMSCF₂Br demonstrates a clear advantage in terms of both reactivity and substrate scope. It has been successfully employed for the C-difluoromethylation of a wide variety of carbon acids, including esters, amides, β-ketoesters, and terminal alkynes.[12][13]
A direct comparative study on the difluoromethylation of a β-keto amide highlighted the superior performance of TMSCF₂Br.[9] Under optimized conditions, TMSCF₂Br provided the C-difluoromethylated product in 90% yield with a high C/O selectivity of 98:2.[9] In contrast, Diethyl (bromodifluoromethyl)phosphonate, along with several other difluoromethylating agents, showed low reactivity, affording the desired product in yields ranging from 0-31%.[9]
| Reagent | Substrate | Product Yield (%) | C/O Selectivity | Reference |
| TMSCF₂Br | β-keto amide | 90 | 98:2 | [9] |
| Diethyl (bromodifluoromethyl)phosphonate | β-keto amide | low (0-31) | Not specified | [9] |
This data strongly suggests that for the C-difluoromethylation of activated C-H bonds, TMSCF₂Br is the reagent of choice.
Experimental Protocols
Protocol for O-Difluoromethylation of a Phenol using Diethyl (bromodifluoromethyl)phosphonate
The following protocol is adapted from a procedure for the difluoromethylation of 2-acetylphenol.[14]
Caption: Experimental workflow for O-difluoromethylation using Diethyl (bromodifluoromethyl)phosphonate.
Step-by-Step Methodology:
-
To a solution of potassium hydroxide (20 mmol) and 2-acetylphenol (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), cool the mixture to -30 °C.[14]
-
Add Diethyl (bromodifluoromethyl)phosphonate (2.1 mmol) to the cooled mixture.[14]
-
Allow the reaction to warm to room temperature and stir for 2 hours.[14]
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., isopropyl ether).[14]
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purify the residue by silica gel column chromatography to yield the desired 2'-(difluoromethoxy)acetophenone.[14]
Protocol for C-Difluoromethylation of a Carbon Acid using TMSCF₂Br
The following protocol is a general procedure for the C-difluoromethylation of esters.[12]
Caption: Experimental workflow for C-difluoromethylation using TMSCF₂Br.
Step-by-Step Methodology:
-
To a solution of the ester substrate (0.5 mmol) in toluene (4.0 mL), add potassium tert-butoxide (2.0 equiv.).[12]
-
Add TMSCF₂Br (2.0 equiv.) to the mixture.[12]
-
Stir the reaction at the optimized temperature (e.g., room temperature) until completion, monitoring by TLC or GC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Senior Application Scientist's Perspective: Making the Right Choice
The selection between Diethyl (bromodifluoromethyl)phosphonate and TMSCF₂Br is a nuanced decision that depends on the specific synthetic challenge at hand.
Choose Diethyl (bromodifluoromethyl)phosphonate when:
-
Your primary goal is the O- or S-difluoromethylation of phenols and thiols . It is a reliable and cost-effective reagent for these transformations.
-
You are performing a large-scale synthesis where the cost of the reagent is a significant factor. The synthesis of the phosphonate reagent is often more straightforward and economical.[5]
-
Ease of workup is a priority. The water-soluble phosphate byproduct simplifies purification.[8]
Choose (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) when:
-
You require a versatile reagent for a wide range of nucleophiles, including alcohols, amines, and particularly carbon-based nucleophiles .
-
High reactivity and selectivity are critical, especially for C-difluoromethylation, where it has shown superior performance.[9]
-
Your substrate is sensitive to strongly basic conditions . TMSCF₂Br can be activated under milder, even acidic, conditions.[10]
-
You are exploring novel transformations , as TMSCF₂Br has been shown to participate in a diverse array of reactions beyond simple difluoromethylation.[15]
Safety and Handling Considerations:
Both reagents should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.[7][16]
-
Diethyl (bromodifluoromethyl)phosphonate: It is an irritant.[7] Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
TMSCF₂Br: It is a flammable liquid and an irritant.[3][16] It is also moisture-sensitive and should be stored under an inert atmosphere at low temperatures.[3]
Conclusion
Both Diethyl (bromodifluoromethyl)phosphonate and TMSCF₂Br are valuable tools in the synthetic chemist's arsenal for the introduction of the difluoromethyl group. While the phosphonate reagent is a reliable workhorse for the difluoromethylation of phenols and thiols, TMSCF₂Br has emerged as a more versatile and often more reactive precursor for a broader range of substrates, particularly for the challenging C-difluoromethylation of carbon acids. A thorough understanding of their respective mechanisms, substrate scopes, and handling requirements, as outlined in this guide, will enable researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.
References
- 1. researchgate.net [researchgate.net]
- 2. Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor | Semantic Scholar [semanticscholar.org]
- 3. Transition-metal-free N-difluoromethylation of hydrazones with TMSCF2Br as the difluoromethylation reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. L16715.14 [thermofisher.com]
- 5. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]
- 6. Diethyl (Bromodifluoromethyl)phosphonate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. researchgate.net [researchgate.net]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TCI Practical Example: Difluoromethylation of Phenols Using Diethyl (Bromodifluoromethyl)phosphonate | TCI EUROPE N.V. [tcichemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analytical Characterization of Difluoromethylated Compounds
Executive Summary
The incorporation of the difluoromethyl (CHF₂) group into pharmaceuticals and advanced materials is a rapidly expanding strategy in modern chemistry.[1][2][3] This moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and target affinity.[1][3] However, the unique physicochemical properties conferred by the two fluorine atoms present significant challenges for analytical characterization. This guide provides an in-depth comparison of the essential analytical techniques required to unambiguously determine the structure, purity, and stereochemistry of difluoromethylated compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), chromatography, and X-ray crystallography, offering field-proven insights and detailed protocols to empower researchers in this dynamic area of drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the initial structural identification of novel difluoromethylated compounds. The presence of the spin-active ¹⁹F nucleus provides a direct and highly sensitive window into the molecule's electronic environment.[4][5][6]
¹⁹F NMR: The Primary View
Why it's critical: ¹⁹F NMR offers an exceptionally wide chemical shift range (up to 900 ppm) and high sensitivity, making it an ideal starting point.[6] Since endogenous fluorine is virtually nonexistent in biological systems, ¹⁹F NMR provides a clean background for analysis.[4][5]
Interpreting the Data:
-
Chemical Shift (δ): The chemical shift of the CHF₂ group is highly sensitive to its electronic surroundings, typically appearing between -80 and -130 ppm (relative to CFCl₃).
-
Coupling Constants (J): The key diagnostic feature is the large geminal fluorine-fluorine coupling (²JFF), which is often around 225 Hz.[7][8] Additionally, the coupling to the proton of the CHF₂ group (²JHF) is significant, typically in the range of 50-60 Hz. This results in a characteristic "triplet of doublets" in the ¹H NMR and a "doublet of doublets" for each fluorine in the ¹⁹F NMR if the fluorines are diastereotopic.[7][8]
¹H and ¹³C NMR: Completing the Picture
While ¹⁹F NMR is primary, ¹H and ¹³C NMR are essential for characterizing the rest of the molecule.
-
¹H NMR: The proton of the CHF₂ group itself appears as a distinctive triplet due to coupling with the two equivalent fluorine atoms (when they are not diastereotopic).
-
¹³C NMR: The carbon of the CHF₂ group exhibits a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹JCF). This coupling is large, often exceeding 200 Hz.
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
This protocol outlines the standard procedure for obtaining a quantitative ¹⁹F NMR spectrum.
Objective: To obtain a high-resolution, quantitative ¹⁹F NMR spectrum of a difluoromethylated compound.
Materials:
-
NMR spectrometer with a broadband or dedicated ¹⁹F probe.
-
High-purity NMR solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR tube.
-
Difluoromethylated compound (~5-10 mg).
-
Internal standard (optional, e.g., trifluorotoluene).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in the chosen deuterated solvent in the NMR tube.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹⁹F channel on the probe. This step is crucial for optimal sensitivity and lineshape.
-
Set the spectral width to cover the expected range of organofluorine compounds (e.g., +50 to -250 ppm).
-
Set the transmitter offset frequency near the center of the expected signals.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle for maximum signal in a single scan.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the fluorine nuclei to ensure full relaxation for quantitative analysis. A default of 5-10 seconds is a safe starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 is recommended).
-
Apply proton decoupling (e.g., WALTZ-16) to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in singlets or AB quartets for the CHF₂ group.
-
-
Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve S/N.
-
Fourier transform the Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks are in pure absorption mode.
-
Reference the spectrum. If no internal standard is used, an external reference or the spectrometer's internal calibration can be used.
-
Integrate the signals for quantitative analysis.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.
Ionization Techniques
The choice of ionization method is critical and depends on the compound's properties.
-
Electrospray Ionization (ESI): Ideal for polar, non-volatile molecules, common in pharmaceutical analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suited for volatile and thermally stable compounds. Electron Ionization (EI) is typically used, which induces extensive fragmentation.[9][10]
Fragmentation Patterns
Under EI conditions, difluoromethylated compounds exhibit characteristic fragmentation pathways.
-
Loss of the Difluoromethyl Radical (•CHF₂): Cleavage of the C-CHF₂ bond is a common pathway, leading to a fragment ion corresponding to the loss of 51 Da.[11]
-
Loss of Halogen Atoms: If other halogens are present, their loss is also a prominent fragmentation route.[11] For instance, compounds with chlorine will show characteristic isotopic patterns (M, M+2, M+4).[11]
High-Resolution Mass Spectrometry (HRMS)
Why it's critical: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the compound's elemental formula. This is a standard requirement for publication and regulatory submission.[12]
Experimental Protocol: LC-HRMS Analysis Workflow
This workflow details the analysis of a novel difluoromethylated drug candidate.
Caption: Workflow for LC-HRMS analysis.
Chromatographic Techniques: The Key to Purity and Enantiomeric Separation
Chromatography is essential for assessing the purity of a compound and for separating stereoisomers, a critical step in pharmaceutical development.[13][14]
HPLC and GC
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis of non-volatile drug candidates.[10][15] Reversed-phase C18 columns are commonly used.
-
Gas Chromatography (GC): Used for more volatile or semi-volatile compounds.[15][16]
Chiral Chromatography
Why it's critical: Enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[1][17][18] Regulatory agencies now strongly recommend the development of single-enantiomer drugs.[14] Chiral HPLC, often using columns with polysaccharide-based chiral stationary phases (CSPs), is the most common method for separating enantiomers.[13]
Orthogonal Methods for Unambiguous Confirmation
While NMR and MS provide the bulk of the structural information, orthogonal methods are often required for absolute confirmation, especially for regulatory filings.
X-ray Crystallography
Why it's the "gold standard": Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule in the solid state.[19][20] It is the only technique that can definitively establish stereochemistry without ambiguity. Obtaining suitable crystals can be a challenge, but the resulting data is unparalleled.[19][21][22]
Comparative Analysis and Strategic Workflow
The choice of analytical technique depends on the question being asked. The following table and workflow provide a guide for selecting the appropriate method.
Comparison of Analytical Methods
| Technique | Primary Application | Strengths | Limitations |
| ¹⁹F NMR | Structure Elucidation | High sensitivity, wide chemical shift range, direct observation of the fluoro-group.[4][6] | Requires soluble sample, provides information only about the local environment. |
| HRMS | Formula Confirmation | Extremely high mass accuracy, determines elemental composition. | Provides little stereochemical information, fragmentation can be complex.[23][24] |
| Chiral HPLC | Enantiomeric Purity | Reliably separates enantiomers, essential for regulatory approval.[13] | Method development can be time-consuming, requires a suitable CSP. |
| X-ray Crystallography | Absolute Structure | Unambiguous 3D structure and absolute stereochemistry.[19] | Requires a high-quality single crystal, which can be difficult to obtain. |
Strategic Workflow for Characterization
This decision tree illustrates a logical approach to characterizing a novel difluoromethylated compound.
Caption: Strategic workflow for compound characterization.
Conclusion
The analytical characterization of difluoromethylated compounds requires a multi-technique, orthogonal approach. While ¹⁹F NMR provides the foundational structural data, it must be complemented by high-resolution mass spectrometry to confirm elemental composition. For all chiral molecules, chromatographic separation of enantiomers is not merely an academic exercise but a critical regulatory requirement. Finally, when absolute structural proof is needed, X-ray crystallography remains the ultimate arbiter. By strategically employing this suite of powerful analytical tools, researchers can confidently and efficiently advance their difluoromethylated compounds through the development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 7. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ucj.org.ua [ucj.org.ua]
- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chemguide.co.uk [chemguide.co.uk]
A Researcher's Guide to Monitoring Difluoromethylation Reactions: 19F NMR Spectroscopy vs. Alternative Methods
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing motifs is a cornerstone for enhancing the pharmacological properties of lead compounds. Among these, the difluoromethyl (CF2H) group has garnered significant attention as a lipophilic bioisostere for hydroxyl, thiol, or amide functionalities, capable of improving metabolic stability and binding affinity.[1] The ability to precisely monitor the installation of this critical functional group in real-time is paramount for reaction optimization, kinetic analysis, and ensuring process safety.
This guide provides an in-depth comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the real-time monitoring of difluoromethylation reactions. We will delve into the theoretical underpinnings, practical experimental considerations, and data-driven comparisons to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the optimal analytical strategy for their specific needs.
The Analytical Challenge: Why Real-Time Monitoring of Difluoromethylation Matters
Difluoromethylation reactions, whether proceeding through radical, nucleophilic, or electrophilic pathways, can be complex, often involving transient intermediates and competing side reactions. Traditional offline analysis, such as taking aliquots for chromatographic separation, introduces time delays and may not accurately reflect the state of the reaction at a given moment. In-situ, real-time monitoring provides a continuous stream of data, enabling a deeper understanding of reaction kinetics, mechanism, and the influence of various parameters. This, in turn, accelerates process development and facilitates the rapid identification of optimal reaction conditions.
19F NMR Spectroscopy: A Powerful Tool for Fluorine Chemistry
The 19F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity, second only to 1H), and a large chemical shift dispersion of over 400 ppm.[2] This wide spectral window minimizes the likelihood of signal overlap, even in complex reaction mixtures, making it an exceptionally clean and powerful tool for monitoring the fate of fluorinated species.[3][4][5]
The Principle of Quantitative 19F NMR (qNMR)
The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it. In quantitative 19F NMR, the concentration of a fluorine-containing analyte is determined by comparing the integral of its 19F signal to that of a known amount of an internal standard.[1][6]
A Comparative Analysis: 19F NMR vs. HPLC and In-situ IR
While 19F NMR is a powerful technique, it is not the only option for reaction monitoring. High-Performance Liquid Chromatography (HPLC) and in-situ Fourier Transform Infrared (FTIR) spectroscopy are also widely used. The choice of technique depends on the specific requirements of the reaction and the information sought.
| Feature | 19F NMR Spectroscopy | In-situ FTIR Spectroscopy | Real-Time HPLC |
| Principle | Measures nuclear spin transitions of 19F nuclei. | Measures molecular vibrations. | Chromatographic separation of components. |
| Selectivity | Highly selective for fluorine-containing molecules. | Selective for functional groups with IR-active vibrations. | Separates a wide range of non-volatile compounds. |
| In-situ Capability | Excellent, with flow-through cells or direct insertion of NMR tubes. | Excellent, with probe-based instruments (e.g., ReactIR).[7][8][9] | Challenging; requires automated sampling, quenching, and dilution.[10][11][12] |
| Quantitative Analysis | Highly accurate and precise with an internal standard.[1][6] | Possible, but can be complex due to overlapping bands and matrix effects. | Highly accurate and precise with proper calibration. |
| Temporal Resolution | Typically seconds to a few minutes per spectrum. | Seconds per spectrum. | Several minutes per sample, limiting real-time capability for fast reactions.[13] |
| Structural Information | Provides detailed structural information about the fluorine environment. | Provides information about functional groups. | No direct structural information beyond retention time. |
| Sample Preparation | Minimal for in-situ monitoring; addition of a deuterated solvent and internal standard. | None for in-situ monitoring. | Requires quenching, filtration, and dilution of aliquots. |
| Robustness | Non-destructive; tolerant to heterogeneous mixtures. | Can be sensitive to changes in the reaction medium. | Susceptible to column degradation by reactive species. |
| Cost | High initial instrument cost. | Moderate to high instrument cost. | Moderate instrument cost. |
Experimental Protocol: Quantitative 19F NMR Monitoring of a Difluoromethylation Reaction
This protocol provides a generalized framework for setting up and executing a real-time 19F NMR experiment to monitor a difluoromethylation reaction.
Sample Preparation and Setup
-
Reaction Scale: The reaction can be run in a standard round-bottom flask or a specialized reactor.
-
NMR Tube: For in-situ monitoring, a portion of the reaction mixture is transferred to an NMR tube. Alternatively, a flow-NMR setup can be used where the reaction mixture is continuously circulated through the NMR spectrometer.[14]
-
Deuterated Solvent: A small amount of a deuterated solvent (e.g., CDCl3, DMSO-d6) is added to the reaction mixture to provide a lock signal for the NMR spectrometer.
-
Internal Standard: A carefully chosen internal standard is added to the reaction mixture at a known concentration. The ideal internal standard should:
-
Contain a fluorine signal that does not overlap with any reactant, intermediate, or product signals.
-
Be chemically inert under the reaction conditions.
-
Have a similar relaxation time (T1) to the analytes of interest.
-
Be soluble in the reaction medium.
-
Example: For many difluoromethylation reactions, compounds like trifluorotoluene or 1,4-difluorobenzene are suitable internal standards.
-
NMR Spectrometer Setup and Acquisition Parameters
-
Tuning and Locking: The NMR probe is tuned to the 19F frequency, and the spectrometer is locked onto the deuterium signal of the solvent.
-
Key Acquisition Parameters for Quantitative Analysis:
-
Pulse Angle (Flip Angle): A 90° pulse is typically used to maximize the signal-to-noise ratio.
-
Relaxation Delay (d1): This is a critical parameter. To ensure complete relaxation of all fluorine nuclei between scans for accurate integration, the relaxation delay should be at least 5 times the longest T1 of the signals of interest.[15] The T1 values can be determined experimentally using an inversion-recovery pulse sequence.
-
Acquisition Time (at): This should be long enough to allow the FID to decay completely into the noise.
-
Number of Scans (ns): This is a trade-off between signal-to-noise and temporal resolution. For reaction monitoring, a sufficient number of scans should be chosen to obtain a good signal-to-noise ratio in a reasonable amount of time.
-
-
Automated Acquisition: Modern NMR software allows for the setup of an array of experiments to be run automatically over the course of the reaction, providing a time-course data set.
Data Processing and Analysis
-
Fourier Transform: The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the 19F NMR spectra.
-
Phase and Baseline Correction: Each spectrum is carefully phased and baseline corrected to ensure accurate integration.
-
Integration: The signals corresponding to the starting material, product(s), and the internal standard are integrated.
-
Quantification: The concentration of the reactant and product at each time point can be calculated using the following formula:
Cx = (Ix / Nx) * (Nstd / Istd) * Cstd
Where:
-
Cx = Concentration of the analyte
-
Ix = Integral of the analyte signal
-
Nx = Number of fluorine atoms in the analyte molecule
-
Nstd = Number of fluorine atoms in the internal standard molecule
-
Istd = Integral of the internal standard signal
-
Cstd = Concentration of the internal standard
-
Visualizing the Workflow and Concepts
To better illustrate the process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for quantitative 19F NMR reaction monitoring.
Caption: Principle of quantitative NMR using an internal standard.
Case Study: Monitoring a Nucleophilic Difluoromethylation
A study on the nucleophilic difluoromethylation of aldehydes using bromodifluoromethyl phenyl sulfone reported the use of 19F NMR to monitor the reaction progress.[16] The appearance of distinct signals for the difluoromethylated alcohol product allowed for the determination of reaction completion.[16] The 19F NMR spectra clearly showed the consumption of the starting material and the formation of the product, with characteristic chemical shifts and coupling constants providing unambiguous identification.[16]
Conclusion: Making an Informed Decision
For researchers engaged in the development of difluoromethylation methodologies, 19F NMR spectroscopy offers a superior combination of selectivity, quantitative accuracy, and in-situ monitoring capabilities. Its ability to directly observe the fluorine-containing species without interference from the reaction matrix provides unparalleled clarity. While in-situ IR offers excellent temporal resolution, its broader selectivity can be a hindrance in complex reaction mixtures. Real-time HPLC, though quantitatively robust, is often impractical for true real-time monitoring of rapid reactions due to the inherent delays in sampling and analysis.
Ultimately, the choice of analytical technique will depend on the specific goals of the study, available instrumentation, and the nature of the chemical system. However, for gaining a deep and accurate understanding of difluoromethylation reactions, 19F NMR stands out as the premier analytical tool.
References
- 1. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. magritek.com [magritek.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. sioc.cas.cn [sioc.cas.cn]
The Analytical Chemist's Guide to Difluoromethylated Molecules: A Mass Spectrometry Comparison
The strategic incorporation of the difluoromethyl (CHF₂) group has become a cornerstone of modern medicinal chemistry and drug development.[1][2] This small, fluorinated motif can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for hydroxyl, thiol, or amine groups.[1][2] However, the unique chemical properties of the CHF₂ group also present distinct challenges and opportunities in their analytical characterization, particularly by mass spectrometry (MS). This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of difluoromethylated molecules, offering field-proven insights and experimental data to empower researchers in this dynamic field.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is paramount for the successful mass spectrometric analysis of difluoromethylated compounds. The selection hinges on the analyte's polarity, thermal stability, and the desired level of structural information. Ionization methods are broadly categorized as "hard" or "soft," depending on the energy imparted to the analyte molecule, which in turn dictates the extent of fragmentation.[3]
Hard Ionization vs. Soft Ionization
Hard ionization techniques, such as Electron Ionization (EI), bombard molecules with high-energy electrons, leading to extensive fragmentation.[4] While this can provide rich structural information, it often results in a weak or absent molecular ion peak, making it difficult to determine the molecular weight of an unknown.[5]
In contrast, soft ionization methods impart less energy to the analyte, preserving the molecular ion and producing simpler mass spectra.[6] Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common soft ionization techniques used in conjunction with liquid chromatography (LC-MS).
A Comparative Overview of Key Ionization Techniques
| Ionization Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the sample in the gas phase. | Volatile, thermally stable, non-polar to moderately polar compounds. | Provides detailed structural information through extensive fragmentation; reproducible spectra for library matching. | Molecular ion may be weak or absent; not suitable for non-volatile or thermally labile compounds. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. | Polar, non-volatile, and thermally labile compounds, including large biomolecules. | Gentle ionization with minimal fragmentation; readily coupled with liquid chromatography (LC). | Susceptible to matrix effects and ion suppression; may not be efficient for non-polar compounds.[7] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte. | Moderately polar to non-polar compounds that are thermally stable. | Can ionize less polar compounds than ESI; less susceptible to matrix effects than ESI. | Requires analyte to be thermally stable and somewhat volatile; can produce some fragmentation.[8][9] |
Expert Insight: For most difluoromethylated drug candidates, which are often polar and analyzed by LC-MS, ESI is the workhorse ionization technique . However, for less polar difluoromethylated molecules or when encountering significant matrix effects with ESI, APCI can be a powerful alternative .[7][8] A comparative study on pesticide residues showed that ESI provided lower limits of quantification for most compounds, while APCI was more susceptible to matrix effects.[7]
Fragmentation Patterns of Difluoromethylated Molecules
The fragmentation of difluoromethylated molecules in the mass spectrometer is a rich source of structural information. Understanding these fragmentation pathways is crucial for structural elucidation and for developing sensitive and specific tandem mass spectrometry (MS/MS) methods.
Common Fragmentation Pathways
A key fragmentation pathway for many difluoromethylated compounds is the loss of the difluoromethyl radical (•CHF₂) .[4] This is often observed as a neutral loss of 51 Da from the molecular ion. For example, in the predicted electron ionization mass spectrum of 3,4-dichloro-1-(difluoromethyl)-2-fluorobenzene, a prominent fragment is expected from the loss of the •CHF₂ radical.[4]
Another common fragmentation is the elimination of a neutral hydrogen fluoride (HF) molecule , resulting in a loss of 20 Da. This can occur from the molecular ion or from subsequent fragment ions.
Influence of Molecular Structure on Fragmentation
The overall fragmentation pattern is highly dependent on the entire molecular structure, not just the difluoromethyl group. For instance, in trifluoromethyl-substituted heterocycles, fragmentation can be initiated by the loss of the •CF₃ radical or by rearrangements involving the CF₂ group, depending on the position of other substituents.[10] Similar principles apply to difluoromethylated analogues.
The stability of the resulting fragment ions plays a crucial role in dictating the fragmentation pathway.[3] Fragments that are stabilized by resonance are often more abundant.[3]
Visualizing a General Fragmentation Pathway
Caption: Common fragmentation pathways for difluoromethylated molecules.
High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments.[11] This is particularly advantageous for the analysis of difluoromethylated compounds in complex matrices, such as biological fluids or environmental samples.
Advantages of HRMS:
-
Unambiguous Molecular Formula Determination: The high mass accuracy of HRMS allows for the confident assignment of elemental formulas, which is a critical first step in the identification of unknown metabolites or degradation products.[11]
-
Resolution of Isobaric Interferences: HRMS instruments can distinguish between ions with very similar nominal masses (isobars), which can be a significant challenge in low-resolution MS.[12] This is especially important in metabolomics and environmental analysis where the sample complexity is high.
-
Enhanced Confidence in Identification: By providing accurate mass measurements for both precursor and product ions in MS/MS experiments, HRMS adds a layer of confidence to compound identification that is not possible with low-resolution instruments.
Comparative Performance of Mass Analyzers
| Mass Analyzer | Resolution | Mass Accuracy | Key Features |
| Quadrupole | Low | Moderate | Robust, relatively inexpensive, ideal for quantitative analysis (e.g., in triple quadrupole instruments). |
| Time-of-Flight (TOF) | High | High | High acquisition speed, suitable for coupling with fast chromatography. |
| Orbitrap | Very High | Very High | Excellent resolution and mass accuracy, enabling confident structural elucidation. |
Expert Insight: For discovery-phase research, such as metabolite identification or impurity profiling of difluoromethylated drug candidates, HRMS platforms like TOF and Orbitrap are invaluable .[12][13] For routine quantitative bioanalysis where the target analytes are known, a triple quadrupole mass spectrometer is often the instrument of choice due to its sensitivity, robustness, and cost-effectiveness.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the analysis of difluoromethylated molecules in a common biological matrix.
Protocol 1: Quantitative Analysis of a Difluoromethylated Drug in Plasma using LC-MS/MS
This protocol is adapted from a validated method for the analysis of D,L-alpha-difluoromethylornithine (DFMO) in mouse plasma.[14]
1. Sample Preparation (Protein Precipitation): a. To 20 µL of plasma in a microcentrifuge tube, add 80 µL of cold acetonitrile containing the internal standard. b. Vortex for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: Shimadzu or equivalent UHPLC system.
- Column: Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm.
- Mobile Phase: Isocratic elution with 75:25 (v/v) acetonitrile and 0.2% formic acid in water.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS/MS Transition (MRM): For DFMO, the precursor ion is m/z 183, and product ions for quantification can be m/z 120.10, 166.10, and 80.05.[14]
Visualizing the LC-MS/MS Workflow
Caption: Workflow for the quantitative analysis of a difluoromethylated drug in plasma.
Addressing Challenges: Matrix Effects and In-Source Fragmentation
Matrix Effects
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds, are a significant challenge in LC-MS analysis, particularly with ESI.[15][16][17][18]
Strategies to Mitigate Matrix Effects:
-
Effective Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction can provide cleaner extracts than protein precipitation.
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from interfering matrix components is crucial.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for compensating for matrix effects.
-
Alternative Ionization Source: If matrix effects are severe with ESI, switching to APCI may be beneficial.[19]
In-Source Fragmentation
In-source fragmentation (ISF) is the fragmentation of an analyte that occurs in the ionization source before entering the mass analyzer.[20][21][22][23] This can complicate data interpretation, as the observed precursor ion may be a fragment rather than the intact molecular ion.
Managing In-Source Fragmentation:
-
Optimize Ion Source Conditions: The extent of ISF can often be controlled by adjusting parameters such as the cone voltage or fragmentor voltage.
-
Recognize Characteristic Fragments: Be aware of potential ISF pathways for your class of compounds. For difluoromethylated molecules, this could include the loss of HF or •CHF₂.
-
Utilize HRMS: High-resolution MS can help to identify the elemental composition of both the intact molecule and its in-source fragments, aiding in spectral interpretation.
Conclusion
The mass spectrometric analysis of difluoromethylated molecules is a multifaceted task that requires a deep understanding of ionization processes, fragmentation mechanisms, and potential analytical challenges. By carefully selecting the appropriate ionization technique, leveraging the power of high-resolution mass spectrometry, and implementing robust experimental protocols, researchers can confidently characterize these important compounds. This guide serves as a foundational resource to navigate the analytical landscape of difluoromethylated molecules, ultimately accelerating the pace of drug discovery and development.
References
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 11. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling | Technology Networks [technologynetworks.com]
- 13. agilent.com [agilent.com]
- 14. Novel LC-MS/MS assay to quantify D,L-alpha-difluoromethylornithine (DFMO) in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols | MDPI [mdpi.com]
- 19. perkinelmer.com.ar [perkinelmer.com.ar]
- 20. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In-source fragmentation [jeolusa.com]
- 22. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sciprofiles.com [sciprofiles.com]
A Researcher's Guide to the Structural Validation of Difluoromethylated Compounds
The introduction of the difluoromethyl (–CF₂H) group has become a cornerstone of modern medicinal chemistry. Its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities allows for the fine-tuning of a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2][3] However, the synthetic routes to these valuable compounds can be complex, often yielding a mixture of products or unexpected isomers.[4] Consequently, rigorous and unambiguous structural validation is not merely a procedural step but a fundamental requirement for advancing a drug development program.
This guide provides an in-depth comparison of the essential analytical techniques for confirming the structure of difluoromethylated products. It moves beyond simple procedural descriptions to explain the causality behind methodological choices, empowering researchers to build a self-validating analytical workflow.
The Orthogonal Validation Philosophy
Confidence in a molecular structure is achieved not by a single "perfect" experiment, but by the convergence of evidence from multiple, independent (orthogonal) analytical techniques. For difluoromethylated compounds, the three pillars of structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique piece of the structural puzzle, and together they form a powerful, self-reinforcing analytical strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation
NMR spectroscopy is the most powerful tool for the initial and most detailed structural assessment of difluoromethylated compounds in solution. It provides definitive evidence of atomic connectivity and the local chemical environment, making it indispensable for confirming the successful incorporation of the –CF₂H moiety.
Causality: Why Specific Nuclei are Crucial
The diagnostic power of NMR lies in analyzing specific atomic nuclei whose signals provide a unique fingerprint of the difluoromethyl group.
-
¹⁹F NMR: As the most fluorine-specific technique, ¹⁹F NMR is the first and most critical experiment. Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR studies.[5] The chemical shift of the fluorine atoms is exquisitely sensitive to their electronic environment, providing immediate confirmation of the C-F bond formation.[5] In a proton-coupled spectrum, the two equivalent fluorine atoms are split by the single proton of the –CF₂H group, resulting in a characteristic doublet . If proton decoupling is applied, this signal would collapse into a singlet (assuming no other nearby fluorine atoms or other spin-active nuclei).
-
¹H NMR: The proton of the difluoromethyl group provides a complementary and equally crucial piece of evidence. This proton experiences coupling to the two adjacent fluorine atoms, resulting in a distinct triplet in the ¹H NMR spectrum. The magnitude of this two-bond coupling constant (²JHF) is typically large, around 50-60 Hz, a highly diagnostic feature that is rarely observed in other functional groups.[6][7]
-
¹³C NMR: Analysis of the carbon spectrum provides final confirmation of the group's integrity. The carbon atom of the –CF₂H group is directly bonded to two fluorine atoms, leading to a large one-bond coupling constant (¹JCF). This splits the carbon signal into a triplet , providing conclusive evidence of the –CF₂– moiety.
The following diagram illustrates the typical workflow for NMR-based validation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Difluorocarbene Generation: A Comparative Efficacy Analysis of Common Bases
For the modern researcher, scientist, and drug development professional, the selective introduction of fluorine-containing moieties is a cornerstone of molecular design. The difluoromethylene group (-CF2-), in particular, offers a unique bioisosteric replacement for oxygen atoms, enhances metabolic stability, and modulates physicochemical properties. Among the various methods to install this critical functional group, the in-situ generation of difluorocarbene (:CF2) stands out as a powerful and versatile strategy.
This guide provides an in-depth technical comparison of the efficacy of different bases for generating difluorocarbene from common precursors. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances and experimental considerations that underpin the selection of an appropriate base to maximize yield and efficiency in your synthetic endeavors.
The Heart of the Matter: Understanding Difluorocarbene Generation
Difluorocarbene is a transient and highly reactive intermediate.[1] Its generation typically involves the α-elimination of a leaving group from a difluoromethyl anion, which is itself formed by the deprotonation of a suitable precursor by a base. The choice of both the precursor and the base is paramount and dictates the reaction conditions, substrate scope, and overall success of the transformation.
dot graph "Difluorocarbene_Generation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Precursor [label="Difluorocarbene Precursor\n(e.g., HCF2X, TMSCF3)"]; Base [label="Base\n(e.g., KOH, NaH)", fillcolor="#EA4335"]; Anion [label="Difluoromethyl Anion\n[CF2X]⁻"]; Carbene [label="Difluorocarbene\n:CF2", fillcolor="#34A853"]; Substrate [label="Substrate\n(e.g., Alkene, Phenol)"]; Product [label="Difluoromethylated Product"];
Precursor -> Anion [label=" Deprotonation"]; Base -> Anion; Anion -> Carbene [label=" α-elimination\n(-X⁻)"]; Carbene -> Product; Substrate -> Product; } caption: "General mechanism of base-induced difluorocarbene generation."
A Comparative Analysis of Precursor-Base Systems
The efficacy of a base is intrinsically linked to the nature of the difluorocarbene precursor. Here, we compare some of the most prevalent systems, offering insights into the rationale behind the choice of base for each.
Fluoroform (CHF3): An Economical but Challenging Precursor
Fluoroform is an attractive difluorocarbene source due to its low cost and non-ozone-depleting nature.[2][3] The generation of difluorocarbene from fluoroform necessitates the use of a strong base to deprotonate the highly acidic C-H bond, followed by the elimination of a fluoride ion.[2]
Commonly Employed Bases and Their Efficacy:
Potassium hydroxide (KOH) is a frequently used base for this transformation, often in a two-phase system (e.g., water/dioxane or water/acetonitrile).[2][3] This method provides moderate to good yields for the difluoromethylation of phenols and thiophenols.[2][3]
| Precursor | Base | Solvent System | Temperature | Typical Substrate | Yield (%) | Reference |
| CHF3 | KOH | Dioxane/H2O | 65 °C | 4-Methoxyphenol | 75 | [2] |
| CHF3 | KOH | Acetonitrile/H2O | 65 °C | 4-Bromophenol | 68 | [2] |
Experimental Insight: The use of a phase-transfer catalyst is often beneficial in these two-phase systems to facilitate the interaction between the aqueous base and the organic-soluble precursor and substrate. The relatively high temperatures required reflect the stability of the trifluoromethyl anion.
(Trifluoromethyl)trimethylsilane (TMSCF3 - Ruppert-Prakash Reagent): A Versatile and Widely Used Precursor
TMSCF3 has emerged as one of the most versatile and widely used precursors for difluorocarbene.[4] Its activation can be achieved with a catalytic amount of a nucleophilic initiator, which attacks the silicon center to generate a transient trifluoromethyl anion. This anion then undergoes α-fluoride elimination to furnish difluorocarbene.
Comparative Efficacy of Initiators (Bases/Nucleophiles):
While strong bases can be used, the true advantage of TMSCF3 lies in its activation by milder, nucleophilic catalysts. This expands the functional group tolerance of the reaction.
| Precursor | Initiator | Solvent | Temperature | Typical Substrate | Yield (%) | Reference |
| TMSCF3 | NaI (catalytic) | THF | Room Temp. | Styrene | 85 | [5][6][7] |
| TMSCF3 | TBAT (catalytic) | THF | Room Temp. | 1-Octene | 70 | [5][6][7] |
| TMSCF3 | CsF | DMF | Room Temp. | Indole | 92 (N-difluoromethylation) | [4] |
dot graph "TMSCF3_Activation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
TMSCF3 [label="TMSCF3"]; Nu [label="Nucleophilic Initiator\n(e.g., I⁻, F⁻)", fillcolor="#EA4335"]; Intermediate [label="[Me3Si(Nu)CF3]⁻"]; Anion [label="CF3⁻"]; Carbene [label=":CF2", fillcolor="#34A853"]; TMSNu [label="TMS-Nu"]; F_ion [label="F⁻"];
TMSCF3 -> Intermediate; Nu -> Intermediate; Intermediate -> Anion; Intermediate -> TMSNu; Anion -> Carbene; Anion -> F_ion [label=" α-elimination"]; } caption: "Nucleophilic activation of TMSCF3 for difluorocarbene generation."
Halodifluoroacetates (XCF2CO2Na): Classic Precursors with Thermal Activation
Sodium chlorodifluoroacetate (ClCF2CO2Na) and sodium bromodifluoroacetate (BrCF2CO2Na) are classic, commercially available precursors that generate difluorocarbene upon thermal decarboxylation. While not strictly a base-mediated process in the same vein as deprotonation, the reaction conditions are relevant for comparison.
Comparative Efficacy:
Studies have shown that BrCF2CO2Na is a more efficient precursor than ClCF2CO2Na, requiring lower reaction temperatures and providing higher yields for the difluorocyclopropanation of alkenes.[8]
| Precursor | Temperature | Substrate | Yield (%) | Reference |
| ClCF2CO2Na | 180 °C | 1,1-Diphenylethene | 96 | [8] |
| BrCF2CO2Na | 150 °C | 1,1-Diphenylethene | 99 | [8] |
Experimental Rationale: The lower decomposition temperature of the bromo-derivative is attributed to the weaker C-Br bond compared to the C-Cl bond, facilitating the elimination of the halide after decarboxylation. This allows for milder reaction conditions, which can be advantageous for thermally sensitive substrates.
Sulfonium Salts and Sulfoximines: Tunable Reagents for Diverse Applications
Sulfur-based reagents, such as sulfonium salts and sulfoximines, offer a tunable platform for difluorocarbene generation. The choice of base is critical for their activation. For instance, N-tosyl-S-difluoromethyl-S-phenylsulfoximine has been shown to release difluorocarbene in the presence of a strong, non-nucleophilic base like sodium hydride (NaH).[9] More recently, novel sulfoximine-based reagents have been developed that can generate difluorocarbene under basic conditions using KOH.[9]
Experimental Insight: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the precursor without competing nucleophilic attack on the sulfur center. The development of reagents compatible with milder bases like KOH expands the practicality and safety of these methods.
Experimental Protocols
General Procedure for Difluoromethylation of a Phenol using Fluoroform and KOH
-
To a stirred solution of the phenol (1.0 mmol) and potassium hydroxide (5.0 mmol) in a mixture of dioxane (5 mL) and water (1 mL) in a round-bottom flask equipped with a condenser and a gas inlet tube is bubbled fluoroform gas at a steady rate.
-
The reaction mixture is heated to 65 °C and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
General Procedure for Difluorocyclopropanation of an Alkene using TMSCF3 and NaI
-
To a stirred solution of the alkene (1.0 mmol) and sodium iodide (0.1 mmol) in anhydrous tetrahydrofuran (5 mL) under an inert atmosphere (argon or nitrogen) is added (trifluoromethyl)trimethylsilane (1.5 mmol) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (5 mL).
-
The mixture is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired gem-difluorocyclopropane.
Conclusion and Future Outlook
The choice of base for difluorocarbene generation is a critical parameter that must be considered in the context of the chosen precursor and the substrate of interest. For cost-effective but challenging precursors like fluoroform, strong bases like KOH are necessary. The versatility of TMSCF3 allows for the use of mild, nucleophilic initiators, significantly broadening the scope of compatible functional groups. Classic precursors like halodifluoroacetates offer a simple thermal route, with the bromo-derivative proving more efficient.
The ongoing development of novel difluorocarbene precursors continues to refine our ability to generate this valuable intermediate under increasingly mild and selective conditions. Future research will likely focus on catalytic, enantioselective methods for difluorocyclopropanation and the development of even more user-friendly and environmentally benign reagents. As our understanding of the nuanced interplay between precursor, base, and substrate deepens, so too will our capacity to harness the power of difluorocarbene in the synthesis of next-generation pharmaceuticals, agrochemicals, and materials.
References
- 1. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sioc.ac.cn [sioc.ac.cn]
A Researcher's Guide to Assessing the Environmental Impact of Difluoromethylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (–CF₂H) group is a powerful strategy in modern drug discovery, offering a unique combination of properties that can enhance the potency, metabolic stability, and bioavailability of therapeutic candidates. However, as the focus on sustainable chemical synthesis intensifies, it is imperative for researchers to critically evaluate the environmental footprint of the reagents employed in these transformations. This guide provides a comparative framework for assessing the environmental impact of common difluoromethylating agents, empowering you to make more informed and environmentally conscious decisions in your research and development endeavors.
The Imperative of Green Chemistry in Difluoromethylation
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][2] In the context of difluoromethylation, this translates to a holistic evaluation of the entire reaction workflow, from the synthesis of the reagent to its application and the management of its byproducts. Key considerations include the atom economy of the reaction, the overall mass intensity of the process, and the inherent environmental, health, and safety (EHS) risks associated with the chemicals used.[3][4]
Key Metrics for Environmental Impact Assessment
To move beyond qualitative assessments, a set of established green chemistry metrics provides a quantitative framework for comparing the environmental performance of different synthetic routes.
-
Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient reaction with less waste generated at the molecular level.
-
Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute® Pharmaceutical Roundtable, PMI is a more holistic metric that considers the total mass of all materials (reactants, reagents, solvents, and processing aids) used to produce a specific mass of the final product.[4][5] A lower PMI indicates a more resource-efficient and less wasteful process.
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is a simple yet powerful metric that quantifies the amount of waste produced per unit of product.[3][6] The ideal E-Factor is zero.
These metrics provide a data-driven basis for comparing the "greenness" of different difluoromethylating agents and their associated reaction conditions.
A Comparative Overview of Difluoromethylating Agents
Difluoromethylating agents can be broadly classified into three categories based on their reactive nature: electrophilic, nucleophilic, and radical. Each class presents a unique profile of reactivity, substrate scope, and, importantly, environmental impact.
| Reagent Class | Common Examples | General Characteristics | Potential Environmental Considerations |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Transfer a "CF₂H⁺" equivalent. Often used for heteroatom and carbon nucleophiles. | Synthesis can be multi-step and may involve hazardous reagents. Byproducts can be difficult to separate and may have environmental persistence.[7][8] Some reagents have explosive properties.[9] |
| Nucleophilic | TMSCF₂H (Ruppert-Prakash Reagent), Fluoroform-derived reagents | Transfer a "CF₂H⁻" equivalent. React with electrophiles like aldehydes and ketones. | TMSCF₂H synthesis can have a low atom economy. Fluoroform is a potent greenhouse gas, but its use as a reagent represents a valorization of an industrial byproduct.[10][11][12] |
| Radical | Difluoromethyl sulfones, Baran's Reagent (Zn(SO₂CF₂H)₂) | Generate a ·CF₂H radical. Often used for C-H functionalization of heterocycles. | Often proceed under mild, photoredox-catalyzed conditions. Can generate salt byproducts. The overall process efficiency depends on the synthesis of the radical precursor.[13][14] |
Experimental Workflow for Environmental Impact Assessment
To provide a practical framework for your own assessments, the following workflow outlines the key steps in evaluating the environmental impact of a difluoromethylation reaction.
Workflow for Assessing the Environmental Impact of a Difluoromethylation Reaction.
Experimental Protocol: Calculating Green Chemistry Metrics for a Model Difluoromethylation Reaction
This protocol provides a step-by-step guide for calculating the Atom Economy, Process Mass Intensity, and E-Factor for a representative difluoromethylation reaction.
Model Reaction: Difluoromethylation of 4-phenylphenol using a generic electrophilic difluoromethylating agent (R-CF₂H) and a base in a solvent.
1. Atom Economy (AE) Calculation:
-
Equation: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
Procedure:
-
Write the balanced chemical equation for the reaction.
-
Determine the molecular weights of the desired product (4-(difluoromethoxy)-1,1'-biphenyl) and all reactants (4-phenylphenol, R-CF₂H, and base).
-
Sum the molecular weights of all reactants.
-
Apply the formula to calculate the % AE.
-
2. Process Mass Intensity (PMI) Calculation:
-
Equation: PMI = Total Mass in (kg) / Mass of Product (kg)
-
Procedure:
-
Accurately weigh all materials used in the process, including the substrate, difluoromethylating agent, base, solvent, and any materials used in the workup and purification (e.g., extraction solvents, drying agents, silica gel for chromatography).
-
Accurately weigh the final, isolated product.
-
Sum the masses of all input materials.
-
Divide the total mass of inputs by the mass of the isolated product.[4][5]
-
3. E-Factor Calculation:
-
Equation: E-Factor = (Total Mass of Waste (kg)) / (Mass of Product (kg))
-
Procedure:
By consistently applying these protocols across different difluoromethylating agents and reaction conditions for the same substrate, you can generate robust, comparable data to guide your selection of greener synthetic methodologies.
Navigating the Landscape of Solvent and Reagent Selection
The choice of solvent is a critical factor in the overall environmental impact of a reaction, often contributing significantly to the PMI.[3] Several solvent selection guides have been developed by industry consortia and academic groups to aid chemists in making more sustainable choices.[15][16][17][18][19][20] The ACS GCI Pharmaceutical Roundtable Solvent Selection Guide, for instance, provides a comprehensive evaluation of common solvents based on safety, health, and environmental criteria.[3]
Similarly, reagent selection guides can provide valuable insights into the "greenness" of different options for a particular transformation.[18] When evaluating difluoromethylating agents, consider not only the efficiency of the desired reaction but also the environmental impact of the reagent's synthesis and the nature of the byproducts generated.
Future Outlook: Towards Greener Difluoromethylation
The development of more sustainable difluoromethylation methods is an active area of research. Key trends include:
-
Catalytic Approaches: The use of catalytic rather than stoichiometric amounts of reagents can significantly improve atom economy and reduce waste.
-
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for reactions involving hazardous reagents or reactive intermediates.[10]
-
Bio-derived Solvents and Reagents: The exploration of renewable feedstocks for the synthesis of both solvents and reagents is a promising avenue for reducing the reliance on petrochemicals.
By integrating the principles and metrics of green chemistry into your daily research, you can contribute to the development of more sustainable and environmentally responsible methods for the synthesis of these important fluorinated molecules.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first! | EurekAlert! [eurekalert.org]
- 3. acs.org [acs.org]
- 4. igitsarang.ac.in [igitsarang.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. Hydroxytrifluoromethylation of Alkenes Using Fluoroform-Derived CuCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluoroform-Derived CuCF3 for Trifluoromethylation of Terminal and TMS-Protected Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluoroform-Derived CuCF3 for Trifluoromethylation of Terminal and TMS-Protected Alkynes [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. chemistryforsustainability.org [chemistryforsustainability.org]
- 17. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 18. Solvent Tool – ACSGCIPR [acsgcipr.org]
- 19. gctlc.org [gctlc.org]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Effective Implementation of Difluoromethylation Methods
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, with approximately 25% of all FDA-approved pharmaceuticals containing at least one fluorine atom. Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group has garnered significant attention.[1] It acts as a unique bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities.[1][2][3] The –CF₂H group is lipophilic yet capable of acting as a hydrogen bond donor, a combination of properties that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[2]
However, the practical application of difluoromethylation is often hampered by challenges related to reagent cost, stability, and scalability.[2] This guide provides a comparative analysis of the primary difluoromethylation strategies—nucleophilic, electrophilic, and radical—with a focus on cost-effectiveness, scalability, and operational simplicity to inform rational decision-making in both discovery and process development settings.
Logical Framework for Method Selection
Choosing the appropriate difluoromethylation strategy depends on a multifactorial analysis of the substrate, desired transformation, and project scale. The following decision-making workflow illustrates a logical path for method selection.
Caption: Workflow for selecting a difluoromethylation method.
Comparative Analysis of Difluoromethylation Reagents
The choice of reagent is the single most critical factor influencing the cost and feasibility of a difluoromethylation reaction. The methods can be broadly categorized into three classes based on the nature of the difluoromethylating species.
Nucleophilic Difluoromethylation
These methods involve the reaction of a nucleophilic "CF₂H⁻" equivalent with an electrophilic substrate. This approach is foundational, but the instability of the difluoromethyl anion presents significant challenges.[2]
-
Fluoroform (CHF₃): As a large-volume byproduct of chlorodifluoromethane (CHF₂Cl) synthesis, fluoroform is an ideal reagent from a cost perspective.[4] However, its low acidity (pKa ≈ 28) necessitates the use of very strong bases (e.g., tBuOK, KHMDS) for deprotonation, and its application was historically limited by low reactivity.[4][5] Recent advances, particularly in continuous flow systems, have improved its utility, enabling the highly atom-efficient synthesis of molecules like the active pharmaceutical ingredient eflornithine.[4]
-
TMSCF₂H: This reagent offers higher reactivity at lower temperatures compared to fluoroform and is suitable for enolizable aldehydes and ketones.[6] It is a versatile nucleophilic source, often used to generate difluoromethyl anions or in copper-catalyzed cross-coupling reactions.[2][7] However, its cost is significantly higher than that of industrial gases like fluoroform.
-
Chlorodifluoromethane (CHF₂Cl, Freon 22): Historically, CHF₂Cl was a workhorse reagent for difluoromethylation, particularly for phenols, due to its low cost and availability from large-scale production for fluoropolymers.[4][8] The reaction proceeds via deprotonation to form a transient carbanion that eliminates chloride to generate difluorocarbene (:CF₂), which is then trapped by nucleophiles.[4] Its primary and decisive drawback is its status as a potent ozone-depleting substance (ODS), leading to increasing restrictions on its use and rising costs under the Montreal Protocol.[4][7]
Electrophilic Difluoromethylation
Electrophilic methods utilize reagents that deliver a "CF₂H⁺" synthon to a nucleophilic substrate, such as an enolate or organometallic species. These reagents are often more stable and easier to handle than their nucleophilic counterparts but can be expensive to synthesize.
-
(Phenylsulfonyl)difluoromethylating Reagents: A notable example is the S-([phenylsulfonyl]difluoromethyl)-dibenzothiophenium salt, which can be synthesized on a multigram scale in a three-step, one-purification sequence from readily available starting materials.[9][10] This bench-stable, air- and moisture-tolerant reagent has an estimated synthesis cost of around €10.6/g and is effective for functionalizing various nucleophiles under mild, transition-metal-free conditions.[9][10]
-
Hypervalent Iodine Reagents: Reagents like [bis(difluoroacetoxy)iodo]benzene have been developed as effective CF₂H sources for the photoredox-catalyzed direct C(sp²)–H difluoromethylation of enamides and heterocycles.[11] While effective, the multi-step synthesis and stoichiometric use of iodine can impact the overall cost-effectiveness for large-scale applications.
Radical Difluoromethylation
Generating a difluoromethyl radical (•CF₂H) has emerged as a powerful and versatile strategy, especially for late-stage functionalization of complex molecules and direct C–H bond activation.[7][12]
-
Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS): Invented by Baran and coworkers, DFMS is a stable, solid reagent that serves as an excellent precursor to the •CF₂H radical upon activation with a simple oxidant like tert-butyl hydroperoxide (TBHP).[13] It is prepared from commercially available difluoromethanesulfonyl chloride and is effective for the direct difluoromethylation of a wide range of heteroarenes under user-friendly, open-flask conditions.[13] Its operational simplicity and scalability make it a highly attractive option despite the reagent cost.
-
Sodium Difluoromethanesulfinate (CF₂HSO₂Na): This inexpensive and commercially available salt can also serve as a difluoromethyl radical precursor, particularly in photoredox catalysis systems using organic dyes and O₂ as a green oxidant.[14] This approach avoids expensive metal catalysts and harsh oxidants, making it a cost-effective and environmentally benign option.[14]
-
Photoredox Catalysis: This strategy enables the generation of •CF₂H radicals under exceptionally mild conditions using visible light.[2][12] A variety of precursors can be used, including sulfinates and bromodifluoromethane (BrCF₂H).[2] The primary cost driver in these systems is often the photocatalyst (e.g., iridium or ruthenium complexes), although recent developments in low-cost organic dyes and 3D-printed photoreactors are making this technology more accessible and scalable.[14][15][16]
Caption: Simplified photoredox cycle for C-H difluoromethylation.
Cost-Effectiveness and Scalability Summary
| Method Class | Reagent(s) | Cost Tier | Scalability | Key Advantages | Key Disadvantages |
| Nucleophilic | Fluoroform (CHF₃) | $ | High (Flow) | Extremely low cost, high atom economy.[4] | Low reactivity, requires strong base, gas handling.[4][5] |
| TMSCF₂H |
| Moderate | Versatile, good reactivity at low temperatures.[6][7] | High cost, moisture sensitive. | |
| CHF₂Cl | $ (Historically) | High | Low cost (historically), versatile.[4] | Ozone-depleting substance, use is restricted.[4][7] | |
| Electrophilic | PhSO₂-Reagents |
| High | Bench-stable, mild conditions, metal-free.[9][10] | Multi-step synthesis required.[9] |
| Iodine(III)-Reagents |
| Low-Moderate | Effective for specific transformations (e.g., enamides).[11] | Stoichiometric use, higher cost. | |
| Radical | DFMS (Zn salt) |
| High | Air-stable solid, user-friendly, broad scope.[13] | Reagent cost is a factor. |
| CF₂HSO₂Na |
| High | Inexpensive, commercially available.[14] | Often requires photocatalysis setup. | |
| Photoredox |
| High (Flow) | Very mild conditions, high functional group tolerance.[2][12] | Catalyst cost, specialized equipment (photoreactor).[14] |
Cost Tier Legend: $ (Low),
(Moderate),
$ (High)
Experimental Protocols: A Practical Guide
The following protocols are representative of common, cost-effective, and scalable difluoromethylation methods. They are presented to illustrate the practical considerations and causality behind procedural choices.
Protocol 1: Radical C-H Difluoromethylation of a Heterocycle using DFMS
(Adapted from Fujiwara Y., et al., J. Am. Chem. Soc. 2012)[13]
This protocol demonstrates the direct, user-friendly difluoromethylation of a nitrogen-containing heterocycle, a common task in medicinal chemistry. The use of DFMS under open-flask conditions highlights its operational simplicity.
-
Objective: To perform a direct C-H difluoromethylation on Caffeine.
-
Materials:
-
Caffeine (Substrate)
-
Zinc difluoromethanesulfinate (DFMS, 3 )
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask open to the atmosphere, add caffeine (1.0 mmol, 1.0 equiv) and DFMS (3 ) (1.5 mmol, 1.5 equiv).
-
Causality: The reaction is performed open-flask, demonstrating the reagent's stability to air and moisture, which significantly simplifies the setup and reduces costs associated with inert atmosphere techniques. A slight excess of the DFMS reagent is used to ensure complete consumption of the limiting substrate.
-
-
Solvent Addition: Add a 1:1 mixture of DCM/H₂O (10 mL total, 0.1 M).
-
Causality: The biphasic solvent system is crucial. Many complex heterocyclic substrates have poor solubility in a single solvent, and this mixture facilitates dissolution while allowing for efficient reaction.
-
-
Initiation: Add TBHP (3.0 mmol, 3.0 equiv) dropwise to the stirring suspension at room temperature.
-
Causality: TBHP is a cost-effective and potent oxidant that initiates the radical cascade by oxidizing the sulfinate to generate the key •CF₂H radical. The reaction is often exothermic, so slow addition is a standard safety and control measure.
-
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Vigorous stirring is essential in a biphasic system to maximize the interfacial area and ensure efficient mixing of reactants.
-
-
Workup and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Protocol 2: O-Difluoromethylation of a Phenol using a Difluorocarbene Precursor
(Adapted from Hartwig J.F., et al., Science 2013, and related methods)[8]
This protocol describes the formation of an aryl difluoromethyl ether, a common motif in pharmaceuticals like Pantoprazole.[8] It uses a non-ozone-depleting source to generate difluorocarbene, a more sustainable alternative to CHF₂Cl.
-
Objective: To synthesize a difluoromethyl ether from 4-nitrophenol.
-
Materials:
-
4-Nitrophenol (Substrate)
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Diethyl bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN) / Water
-
Round-bottom flask with reflux condenser, magnetic stirrer
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-nitrophenol (1.0 mmol, 1.0 equiv), the difluorocarbene precursor (e.g., ClCF₂CO₂Na, 2.0 equiv), and base (e.g., K₂CO₃, 3.0 equiv).
-
Causality: The phenol is deprotonated by the base in situ to form the more nucleophilic phenoxide, which is required to trap the highly electrophilic difluorocarbene intermediate. An excess of the precursor and base is used to drive the reaction to completion.
-
-
Solvent Addition: Add a mixture of MeCN and water (e.g., 4:1, 10 mL).
-
Causality: A polar aprotic solvent like acetonitrile is standard. The addition of water can aid in dissolving the inorganic base and precursor.
-
-
Reaction: Heat the mixture to a specified temperature (e.g., 95 °C) and stir for 4-12 hours.
-
Causality: Heating is required to induce the decarboxylation of chlorodifluoroacetate or elimination from the phosphonate to generate the short-lived difluorocarbene species.[7]
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
-
Conclusion and Future Outlook
The field of difluoromethylation has evolved significantly, moving from a reliance on ozone-depleting gases to a diverse toolbox of sophisticated and practical reagents. For large-scale and cost-sensitive applications, methods utilizing inexpensive feedstocks like fluoroform in continuous flow systems represent the cutting edge of process chemistry.[4] For discovery chemistry, where speed, reliability, and broad scope are paramount, radical-based methods using stable sulfinate reagents like DFMS or photoredox catalysis offer unparalleled advantages.[13]
Ongoing research is focused on developing greener, more cost-effective methods. This includes the design of cheaper, more efficient photocatalysts, the use of electrochemistry to drive reactions, and the development of catalytic, transition-metal-free approaches.[2][7] As the demand for novel, fluorine-containing pharmaceuticals and agrochemicals continues to grow, the development of practical, safe, and economically viable difluoromethylation methods will remain a high-priority area of research.
References
- 1. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 5. Direct nucleophilic trifluoromethylation of carbonyl compounds by potent greenhouse gas, fluoroform: Improving the reactivity of anionoid trifluoromethyl species in glymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Researcher's Guide to the Stability of Modern Difluoromethylating Reagents
The difluoromethyl (–CF2H) group has become a cornerstone in modern medicinal chemistry and agrochemical design. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups allow for significant improvements in metabolic stability, membrane permeability, and binding affinity.[1][2] The surge in its application has been propelled by the development of numerous reagents designed for its direct installation.[3][4] However, the efficacy of these reagents is intrinsically linked to their stability. A reagent that decomposes on the shelf or under reaction conditions can lead to failed reactions, inconsistent yields, and the generation of unwanted byproducts.
This guide provides an in-depth comparison of the stability of commonly used difluoromethylating reagents. We will delve into the experimental data that underpins our understanding of their thermal and chemical robustness, offer detailed protocols for assessing stability in your own laboratory, and discuss the practical implications for handling and reaction setup. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting and utilizing these powerful synthetic tools.
The Landscape of Difluoromethylating Reagents: A Stability Overview
The choice of a difluoromethylating reagent often depends on the desired reaction type, whether it be nucleophilic, electrophilic, or radical-mediated.[3][4] Within each class, reagents exhibit vastly different stability profiles.
Nucleophilic Reagents: (Difluoromethyl)trimethylsilane (TMSCF2H), a close analog of the well-known Ruppert-Prakash reagent (TMSCF3), is a primary choice for nucleophilic difluoromethylation.[5][6] Its stability is a critical factor; like its trifluoromethyl counterpart, it is sensitive to moisture and strong nucleophiles like fluoride ions, which can trigger decomposition.[7] The generation of the active trifluoromethyl anion from TMSCF3 by fluoride sources is a well-documented process, and similar reactivity is expected for TMSCF2H.[8]
Radical Precursors: Zinc difluoromethanesulfinate (Zn(SO2CF2H)2), often referred to as DFMS, has emerged as a highly effective reagent for radical difluoromethylation.[1] A key advantage of DFMS is its remarkable stability; it is an easily prepared, air-stable, free-flowing white powder.[1] This contrasts sharply with many other radical precursors that may be sensitive to air or moisture, simplifying its handling and storage for routine laboratory use.[1] Other reagents used to generate difluoromethyl radicals include those derived from tetrafluoroethane β-sultone (TFES), which can proceed via a difluorocarbene pathway.[9]
Electrophilic Reagents: While less common than their nucleophilic and radical counterparts, electrophilic difluoromethylating agents are also valuable. Their stability is often higher, but their reactivity profile is different. The development of stable, crystalline precursors for generating reactive species in situ has been a significant advancement in fluoroalkylation chemistry.[10]
Here is a comparative overview of key reagent classes:
| Reagent Class | Representative Reagent(s) | General Stability Profile | Key Sensitivities | Handling Considerations |
| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF2H) | Moderate | Moisture, Fluoride Ions, Strong Acids/Bases | Requires inert atmosphere; store in a cool, dry place.[7][11] |
| Radical | Zinc difluoromethanesulfinate (DFMS) | High | Strong Oxidizers (for activation) | Air-stable solid; can be handled on the bench for short periods.[1] |
| Radical | TFES-derived Reagents | Variable | Thermal decomposition, specific reaction triggers | Stability depends on the specific derivative; follow supplier guidelines.[9] |
| Carbene Precursors | Difluoromethyl Phenyl Sulfone | Moderate to High | Base, Heat | Generally stable solids, but decompose upon activation. |
Assessing Reagent Stability: Experimental Protocols
Verifying the stability and concentration of a difluoromethylating reagent is not just good practice—it's essential for reproducible results. Below are standardized protocols for evaluating the stability of these reagents using common laboratory techniques.
Protocol: Stability Assessment by ¹⁹F NMR Spectroscopy
¹⁹F NMR is the most direct method for observing the integrity of a fluorinated reagent and monitoring its decomposition over time.
Objective: To quantify the decomposition of a difluoromethylating reagent under specific stress conditions (e.g., exposure to air, moisture, or elevated temperature).
Materials:
-
Difluoromethylating reagent of interest (e.g., TMSCF2H, DFMS)
-
Anhydrous NMR solvent (e.g., CDCl₃, Acetone-d₆)
-
Internal standard with a stable ¹⁹F signal (e.g., trifluorotoluene)
-
NMR tubes with sealable caps
-
Inert atmosphere source (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of the difluoromethylating reagent in the chosen anhydrous NMR solvent at a known concentration (e.g., 0.1 M).
-
Addition of Internal Standard: To this stock solution, add a known concentration of the internal standard. The standard's ¹⁹F signal should not overlap with the reagent's signal.
-
Sample Preparation: Aliquot the solution into several NMR tubes.
-
Time Zero (T₀) Measurement: Immediately acquire a ¹⁹F NMR spectrum for one of the tubes. This serves as your baseline measurement.
-
Stress Conditions: Subject the remaining tubes to the desired stress conditions. Examples include:
-
Moisture/Air Stability: Uncap a tube and leave it on the bench, exposed to the laboratory atmosphere.
-
Thermal Stability: Place a sealed tube in a temperature-controlled oil bath or heating block set to a specific temperature (e.g., 50 °C, 80 °C).
-
-
Time-Course Monitoring: Acquire ¹⁹F NMR spectra of the stressed samples at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Data Analysis:
-
Integrate the signal of the reagent and the internal standard in each spectrum.
-
Calculate the relative concentration of the reagent at each time point using the formula: Relative Conc. = (Integral_Reagent / Integral_Standard) / (Integral_Reagent_T₀ / Integral_Standard_T₀)
-
Plot the relative concentration of the reagent versus time to visualize the decomposition rate.
-
Trustworthiness Check: The use of a stable internal standard is critical. Its integral should remain constant across all spectra. Any significant variation indicates an experimental error, such as solvent evaporation.
Workflow for Stability Assessment
The following diagram illustrates a general workflow for evaluating the stability of a new or stored difluoromethylating reagent.
Caption: General workflow for assessing reagent stability via ¹⁹F NMR.
Decomposition Pathways and Practical Implications
Understanding how a reagent decomposes is key to preventing it. The primary decomposition pathways often involve hydrolysis, reaction with catalytic impurities, or thermal degradation.
Case Study: TMSCF₂H Decomposition
The decomposition of silyl-based reagents like TMSCF₂H is often initiated by a nucleophile, such as a fluoride ion or hydroxide. This interaction leads to the formation of a hypervalent siliconate intermediate.[8] This intermediate can then collapse, releasing the difluoromethyl anion, which is often unstable and can lead to undesired side reactions or further decomposition.
Caption: Simplified decomposition pathway for TMSCF₂H initiated by a nucleophile.
Practical Implications for Handling:
-
Inert Atmosphere: Always handle TMSCF₂H and similar reagents under an inert atmosphere (N₂ or Ar) to minimize contact with moisture.[11] Use of syringe and double-tipped needle transfer techniques is recommended.[11]
-
Anhydrous Solvents: Use high-quality, anhydrous solvents to prevent hydrolysis.
-
Avoid Incompatible Reagents: Be mindful of other reagents in the reaction mixture. Strong bases or nucleophilic additives can initiate premature decomposition.
-
Storage: Store the reagent in a cool, dry place, preferably in a refrigerator or freezer within a desiccator.[12] The original shipping container often provides a good secondary barrier.[11]
Case Study: DFMS (Zn(SO₂CF₂H)₂) Stability
In contrast, the stability of DFMS is one of its main advantages. As a salt-like solid, it is not susceptible to the same hydrolytic decomposition pathways as silyl reagents.[1] Its activation to generate the •CF₂H radical typically requires an initiator, such as an oxidant like tert-butyl hydroperoxide (tBuOOH), under the reaction conditions.[1] This "on-demand" generation of the reactive species means that the reagent itself is stable on the bench and in storage, simplifying reaction setup.
Practical Implications for Handling:
-
Benchtop Handling: DFMS can be weighed and handled in the air for routine reaction setup without significant degradation.[1]
-
Storage: Store in a well-sealed container in a cool, dry place. While it is air-stable, prolonged exposure to high humidity should be avoided as a general best practice.
-
Activation: The stability of the reagent means that the reaction initiation is controlled by the addition of the activating agent (e.g., oxidant), providing greater control over the reaction.
Conclusion
The stability of a difluoromethylating reagent is a critical parameter that directly impacts its utility and the reproducibility of synthetic procedures. While highly reactive reagents like TMSCF₂H offer powerful pathways for nucleophilic difluoromethylation, they demand rigorous handling under inert conditions to prevent decomposition. Conversely, reagents such as DFMS provide exceptional benchtop stability, offering operational simplicity and robustness for radical C-H difluoromethylation.
By understanding the inherent stability of these reagents and employing straightforward analytical methods like ¹⁹F NMR to verify their integrity, researchers can mitigate the risk of reaction failure. The protocols and insights provided in this guide serve as a foundation for the successful application of difluoromethylation chemistry, enabling the continued development of novel pharmaceuticals, agrochemicals, and materials.
References
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines | MDPI [mdpi.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Handling Pyrophoric Reagents | YSU [ysu.edu]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling Diethyl (difluoromethyl)phosphonate
Handling Diethyl (difluoromethyl)phosphonate, a fluorinated organophosphonate reagent, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). The core principle of this guidance is not merely to list equipment, but to build a self-validating system of safety by explaining the causality behind each recommendation, ensuring that researchers are protected against both immediate and long-term risks.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of each piece of PPE. The primary risks are associated with direct contact and inhalation.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Furthermore, as an organophosphorus compound, systemic absorption through the skin is a significant risk that must be mitigated.[2][3] Studies have demonstrated that inappropriate PPE use, particularly neglecting gloves and masks, is a major factor in exposure to organophosphates.[4] A related compound, Diethyl (bromodifluoromethyl)phosphonate, is also suspected of causing genetic defects (H341), warranting a cautious approach with all related reagents.[5]
| Hazard Data Summary: this compound | |
| Physical State | Liquid |
| CAS Number | 1478-53-1 |
| Boiling Point | 55 °C at 0.5 mmHg |
| Density | ~1.2 g/mL at 25 °C |
| Primary Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)[1] |
| Potential Systemic Effects | Dermal absorption, potential for nervous system effects[2] |
Core PPE Requirements: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[6] The following PPE is mandatory for all procedures, from simple solution transfers to complex reactions.
Hand Protection: Preventing Dermal Absorption
The causality for stringent hand protection is twofold: to prevent localized skin irritation and to block the primary route of systemic exposure.
-
Glove Type: Chemical-resistant gloves are required. Based on recommendations for similar organophosphates, Nitrile or Polyvinylchloride (PVC) gloves are appropriate choices.[7][8] Never use latex, leather, or cotton gloves.[3]
-
Glove Thickness: A minimum thickness of 12 to 22 mils (0.012 to 0.022 inches) is advisable for handling organophosphates to provide adequate resistance to permeation and physical damage.[3][7]
-
Best Practices:
-
Always inspect gloves for tears or punctures before use.
-
For tasks involving significant splash risks or extended handling times, consider double-gloving (wearing two pairs of nitrile gloves).
-
Wash and dry hands thoroughly after removing gloves.[1]
-
Never wear gloves outside the laboratory to prevent cross-contamination of common surfaces.[9]
-
Eye and Face Protection: Shielding from Splashes and Vapors
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles are mandatory.[10] Standard safety glasses with side shields do not provide adequate protection from splashes or vapors.
-
Enhanced Protection: When handling larger volumes (>50 mL) or performing operations with a high splash potential (e.g., quenching a reaction, pressure transfers), a full-face shield must be worn in addition to safety goggles .[6]
Body Protection: Guarding Against Incidental Contact
Protective clothing serves as a critical barrier to prevent contamination of personal clothing and skin.
-
Lab Coat: A flame-resistant laboratory coat should be worn at all times and kept fully fastened.[9]
-
Apron: For transfers of larger quantities or when mixing, a chemical-resistant apron (e.g., PVC) should be worn over the lab coat.[1]
-
Personal Apparel: Long pants and closed-toe shoes are mandatory in any laboratory where this reagent is handled.[11]
Respiratory Protection: When Engineering Controls Are Not Enough
While all routine work should be performed in a fume hood, there are situations where respiratory protection may be necessary.
-
Major Spills: In the event of a significant spill outside of a fume hood, a NIOSH-approved respirator is required for cleanup personnel.[1]
-
Respirator Type: For a related compound, an air-purifying respirator with organic vapor (OV) cartridges (Type A, brown) is recommended.[10]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, inspection, and maintenance, in accordance with OSHA regulations (29 CFR 1910.134).
Procedural Workflow: Integrating Safety into Practice
The following diagram and protocols outline a systematic approach to operational safety.
Caption: A procedural workflow for safe handling, from preparation to disposal.
Step-by-Step Protocol for Routine Handling
-
Preparation: Confirm the chemical fume hood is operational. Assemble all necessary equipment and reagents.
-
Don PPE: Following the sequence in the diagram, don your lab coat, safety goggles (and face shield if necessary), and finally, chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Operation: Conduct all manipulations of this compound inside the fume hood sash, keeping the sash at the lowest practical height.
-
Post-Operation: Securely close the reagent container. Decontaminate any surfaces within the fume hood.
-
Doff PPE: Remove PPE in the reverse order of donning to avoid cross-contamination. Remove gloves first, peeling them off without touching the outer surface. Then remove goggles/face shield, followed by the lab coat.
-
Hygiene: Immediately wash hands and forearms with soap and water.[1][11]
Emergency Protocol: Spill and Exposure Management
Spill Response
-
Minor Spill (inside a fume hood):
-
Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Using forceps or a scoop, collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Alert all personnel and evacuate the immediate area.
-
If safe to do so, increase ventilation.
-
Don appropriate respiratory protection in addition to the core PPE.[1]
-
Follow the containment and collection steps for a minor spill.
-
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and running water. Seek medical attention if irritation occurs or persists.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5]
Decontamination and Disposal Plan
Proper disposal is critical to ensure the safety of all laboratory and support personnel.
-
PPE Disposal: All disposable PPE contaminated with this compound (e.g., gloves, absorbent pads) must be placed in a sealed, clearly labeled hazardous waste container.[6][7]
-
Chemical Waste: Unused or waste this compound must be collected in a dedicated, compatible, and labeled hazardous waste container. Because it is a halogenated organic compound, it must be segregated into the "Halogenated Organic Waste" stream.[6]
-
Disposal Method: Never dispose of this chemical down the drain.[12] Arrange for collection by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[6]
-
Equipment Decontamination: Reusable equipment (e.g., glassware) should be rinsed with an appropriate solvent in a fume hood, with the rinsate collected as hazardous waste, before being washed normally.
By adhering to this comprehensive PPE and handling strategy, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their work.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. nj.gov [nj.gov]
- 3. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 4. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pesticide use and personal protective equipment [health.vic.gov.au]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
